molecular formula C25H26N4O4 B15573422 H2-003

H2-003

Cat. No.: B15573422
M. Wt: 446.5 g/mol
InChI Key: LDIDJPZRWAUNLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H2-003 is a useful research compound. Its molecular formula is C25H26N4O4 and its molecular weight is 446.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H26N4O4

Molecular Weight

446.5 g/mol

IUPAC Name

methyl 3-benzamido-5-(butan-2-ylamino)-1-(furan-2-ylmethyl)pyrrolo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C25H26N4O4/c1-4-16(2)27-18-13-20-21(28-24(30)17-9-6-5-7-10-17)22(25(31)32-3)29(23(20)26-14-18)15-19-11-8-12-33-19/h5-14,16,27H,4,15H2,1-3H3,(H,28,30)

InChI Key

LDIDJPZRWAUNLN-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of H2-003, a DGAT2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

H2-003 is a potent and selective small molecule inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2), a critical enzyme in the terminal step of triglyceride (TG) synthesis. By targeting DGAT2, this compound effectively curtails the production of TGs, thereby reducing lipid accumulation in key metabolic tissues. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its direct enzymatic inhibition and its broader impact on cellular lipid metabolism. This document details the experimental protocols for key assays used to characterize DGAT2 inhibitors and presents available quantitative data for this compound and related compounds. Visual diagrams of the relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its function.

Introduction to DGAT2 as a Therapeutic Target

Diacylglycerol O-acyltransferase 2 (DGAT2) is an integral membrane protein primarily located in the endoplasmic reticulum. It catalyzes the final and committed step in the de novo synthesis of triglycerides, the body's primary form of energy storage. This reaction involves the esterification of diacylglycerol (DAG) with a long-chain fatty acyl-CoA. Dysregulation of DGAT2 activity and the subsequent excessive accumulation of triglycerides are strongly associated with the pathophysiology of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), obesity, and type 2 diabetes. The liver-specific expression of DGAT2, in contrast to the more ubiquitously expressed DGAT1, makes it an attractive therapeutic target with the potential for a more favorable side-effect profile, particularly concerning gastrointestinal issues observed with DGAT1 inhibitors.

The Core Mechanism of Action of this compound

This compound, a compound featuring a 1H-pyrrolo[2,3-b]pyridine core, was identified through in vitro screening as a potent and selective inhibitor of human DGAT2.[1][2] Its primary mechanism of action is the direct inhibition of the enzymatic activity of DGAT2, thereby blocking the synthesis of triglycerides.

Direct Enzymatic Inhibition

This compound binds to the DGAT2 enzyme, preventing it from catalyzing the conversion of diacylglycerol and fatty acyl-CoA into triglycerides. This direct inhibition leads to a reduction in the intracellular pool of newly synthesized triglycerides.

Dual Action: Impact on SREBP-1c and Lipogenesis

Recent studies on DGAT2 inhibitors have revealed a dual mechanism of action that extends beyond simple enzymatic blockade. Inhibition of DGAT2 leads to an accumulation of its substrate, diacylglycerol, which is then shunted into the synthesis of phospholipids, such as phosphatidylethanolamine (B1630911) (PE), within the endoplasmic reticulum. This increase in ER PE content has been shown to suppress the cleavage and activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). SREBP-1c is a master transcriptional regulator of de novo lipogenesis, controlling the expression of genes involved in fatty acid and triglyceride synthesis. By inhibiting SREBP-1c activation, DGAT2 inhibitors, and by extension this compound, not only block the final step of triglyceride synthesis but also downregulate the entire lipogenic pathway, leading to a more profound reduction in hepatic steatosis.[3][4]

Quantitative Data

The following table summarizes the available quantitative data for this compound and other relevant DGAT2 inhibitors.

CompoundTargetAssay TypeIC50 (nM)Cell Line/SystemReference
This compound Human DGAT2In vitro enzyme assayData not publicly availableN/A[1]
PF-06424439Human DGAT2In vitro enzyme assay14N/A
PF-07202954Human DGAT2In vitro enzyme assay11Cryopreserved human hepatocytes
PF-07202954Rat DGAT2In vitro enzyme assay17N/A

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of DGAT2 inhibitors like this compound.

In Vitro DGAT2 Enzyme Activity Assay

This assay directly measures the enzymatic activity of DGAT2 and is crucial for determining the potency of inhibitors.

Principle: The assay quantifies the incorporation of a labeled substrate (e.g., radiolabeled oleoyl-CoA) into triglycerides in the presence of a DGAT2 enzyme source (e.g., microsomes from cells overexpressing DGAT2).

Materials:

  • HEK293 cells overexpressing human DGAT2

  • Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 250 mM sucrose)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mg/mL BSA)

  • Substrates: 1,2-dioleoyl-sn-glycerol (B52968) (DAG) and [14C]oleoyl-CoA

  • Inhibitor compound (this compound) dissolved in DMSO

  • Lipid extraction solvent (e.g., chloroform:methanol, 2:1 v/v)

  • Thin-layer chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)

  • Scintillation counter and fluid

Procedure:

  • Enzyme Preparation: Prepare microsomes from HEK293 cells overexpressing DGAT2 by homogenization and differential centrifugation. Determine the protein concentration of the microsomal fraction.

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a specified amount of microsomal protein, and the inhibitor compound (this compound) at various concentrations.

  • Initiation: Start the reaction by adding the substrates, DAG and [14C]oleoyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination and Extraction: Stop the reaction by adding the lipid extraction solvent. Vortex thoroughly and centrifuge to separate the phases.

  • TLC Separation: Spot the organic (lower) phase onto a TLC plate and develop the chromatogram to separate the radiolabeled triglycerides from the unreacted substrates.

  • Quantification: Visualize the lipid spots (e.g., with iodine vapor), scrape the triglyceride band, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Triglyceride Biosynthesis Assay in HepG2 Cells

This assay assesses the ability of an inhibitor to block de novo triglyceride synthesis in a relevant human liver cell line.

Principle: HepG2 cells are incubated with a radiolabeled precursor (e.g., [14C]acetate or [14C]glycerol), and the incorporation of the label into the cellular triglyceride pool is measured in the presence and absence of the inhibitor.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Radiolabeled precursor: [14C]acetate or [14C]glycerol

  • Inhibitor compound (this compound)

  • Lipid extraction solvent (hexane:isopropanol, 3:2 v/v)

  • TLC plates and developing solvent

  • Scintillation counter

Procedure:

  • Cell Culture: Plate HepG2 cells in a multi-well plate and grow to a desired confluency.

  • Treatment: Treat the cells with varying concentrations of this compound for a specified duration.

  • Labeling: Add the radiolabeled precursor to the cell culture medium and incubate for a defined period (e.g., 2-6 hours) to allow for its incorporation into newly synthesized lipids.

  • Lipid Extraction: Wash the cells with PBS and then extract the total cellular lipids using the hexane:isopropanol solvent.

  • TLC Separation and Quantification: Separate the triglycerides from other lipids by TLC and quantify the amount of radioactivity in the triglyceride spot as described in the in vitro assay protocol.

  • Data Analysis: Determine the effect of this compound on triglyceride biosynthesis by comparing the radioactivity incorporated in treated versus untreated cells.

Lipid Droplet Formation Assay in 3T3-L1 Adipocytes

This assay visually and quantitatively assesses the impact of the inhibitor on the accumulation of neutral lipids in adipocytes.

Principle: 3T3-L1 preadipocytes are differentiated into mature adipocytes and then treated with the inhibitor. The formation of intracellular lipid droplets is visualized by staining with a lipophilic dye (e.g., Oil Red O or BODIPY).

Materials:

  • 3T3-L1 preadipocytes

  • Differentiation medium (containing insulin, dexamethasone, and IBMX)

  • Inhibitor compound (this compound)

  • Oil Red O staining solution or BODIPY dye

  • Fixative (e.g., 10% formalin)

  • Microscope with imaging capabilities

  • Spectrophotometer (for quantification)

Procedure:

  • Cell Differentiation: Induce the differentiation of 3T3-L1 preadipocytes into mature adipocytes.

  • Inhibitor Treatment: Treat the differentiated adipocytes with this compound at various concentrations.

  • Staining:

    • For Oil Red O: Fix the cells, wash, and stain with Oil Red O solution.

    • For BODIPY: Incubate live cells with BODIPY dye.

  • Visualization: Visualize the lipid droplets using light microscopy (for Oil Red O) or fluorescence microscopy (for BODIPY).

  • Quantification (Optional): For Oil Red O, the stain can be extracted from the cells with isopropanol, and the absorbance can be measured spectrophotometrically to quantify the lipid content. For BODIPY, fluorescence intensity can be quantified using image analysis software.

Visualizations

The following diagrams illustrate the key pathways and workflows related to the mechanism of action of this compound.

DGAT2_Inhibition_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA DGAT2 DGAT2 Fatty_Acyl_CoA->DGAT2 Diacylglycerol Diacylglycerol (DAG) Diacylglycerol->DGAT2 Triglycerides Triglycerides (TG) Lipid_Droplets Lipid Droplet Accumulation Triglycerides->Lipid_Droplets DGAT2->Triglycerides H2_003 This compound H2_003->DGAT2 Metabolic_Diseases Metabolic Diseases (e.g., NAFLD) Lipid_Droplets->Metabolic_Diseases

Caption: Direct inhibition of DGAT2 by this compound blocks triglyceride synthesis.

SREBP1c_Pathway DGAT2 DGAT2 DAG Diacylglycerol (DAG) DGAT2->DAG shunts H2_003 This compound H2_003->DGAT2 PE Phosphatidylethanolamine (PE) in ER DAG->PE SREBP1c_Activation SREBP-1c Activation PE->SREBP1c_Activation Lipogenic_Genes Lipogenic Gene Expression SREBP1c_Activation->Lipogenic_Genes Triglyceride_Synthesis Triglyceride Synthesis Lipogenic_Genes->Triglyceride_Synthesis

Caption: Dual action of DGAT2 inhibition on the SREBP-1c pathway.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_cellulo Cell-Based Assays Enzyme_Assay DGAT2 Enzyme Activity Assay Potency Determine IC50/Ki Enzyme_Assay->Potency Binding_Assay Radioligand Binding Assay (Optional) Binding_Assay->Potency Efficacy Assess Cellular Efficacy Potency->Efficacy informs TG_Assay Triglyceride Biosynthesis Assay (HepG2) TG_Assay->Efficacy LD_Assay Lipid Droplet Formation Assay (3T3-L1) LD_Assay->Efficacy

Caption: Workflow for the characterization of a DGAT2 inhibitor.

Conclusion

This compound is a selective inhibitor of DGAT2 that demonstrates a potent ability to reduce triglyceride synthesis. Its mechanism of action involves the direct inhibition of the DGAT2 enzyme and likely extends to the suppression of the entire lipogenic program through the modulation of SREBP-1c activity. This dual action makes this compound and other DGAT2 inhibitors a promising therapeutic strategy for metabolic diseases characterized by ectopic lipid accumulation. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this important class of therapeutic agents. Further research is warranted to fully elucidate the clinical potential of this compound.

References

An In-depth Technical Guide on the Discovery and Synthesis of Histamine H₂ Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While the specific compound "H2-003" is not found in the public scientific literature, this guide provides a comprehensive overview of a class of molecules with a similar designation pattern that are crucial in pharmacology: the histamine (B1213489) H₂ receptor antagonists. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the discovery, synthesis, and mechanism of action of these landmark therapeutic agents. The development of H₂ receptor antagonists revolutionized the treatment of peptic ulcers and other acid-related gastrointestinal disorders[1]. This guide will explore the core scientific principles and experimental methodologies that underpin this important class of drugs.

Discovery of Histamine H₂ Receptor Antagonists

The journey to the discovery of H₂ receptor antagonists is a landmark in rational drug design. For many years, histamine was known to be a potent stimulator of gastric acid secretion, but traditional antihistamines (now known as H₁ antagonists) were ineffective in blocking this action. This led to the hypothesis of a second type of histamine receptor.

In the 1970s, a team of scientists at Smith, Kline & French (now GlaxoSmithKline), led by Sir James Black, embarked on a systematic effort to develop a compound that could block this second histamine receptor. They started with the structure of histamine itself and made systematic modifications to its molecule to convert it from an agonist to an antagonist. This rational drug design approach, focusing on the chemical structure of the natural ligand, was a departure from the traditional method of screening large libraries of compounds.

The key breakthrough came with the modification of the imidazole (B134444) ring of histamine and the extension of the side chain. This led to the synthesis of burimamide, the first specific H₂ receptor antagonist. Although it was not orally active, it provided the proof-of-concept that blocking H₂ receptors could inhibit gastric acid secretion. Further molecular modifications to improve oral bioavailability and potency led to the development of metiamide (B374674) and, finally, cimetidine, which became a blockbuster drug and transformed the treatment of peptic ulcers. The development of subsequent H₂ antagonists like ranitidine (B14927) and famotidine (B1672045) followed, each with improved potency and side-effect profiles[1].

Synthesis of a Novel Pyrazole-Based H₂ Receptor Antagonist

The following is a representative synthesis of a potent H₂ receptor antagonist, a 4-(1-pyrazolyl)butanamide derivative, as described in the scientific literature[2]. This multi-step synthesis highlights the chemical strategies employed in the creation of these molecules.

Experimental Protocol: Synthesis of 4-(3-nitro-1-pyrazolyl)butanamide (9a)

  • Step 1: Synthesis of 4-(3-nitro-1-pyrazolyl)butanenitrile (5): This central intermediate is prepared through a Michael addition of 3-nitropyrazole to acrylonitrile. The reaction is typically carried out in the presence of a base, such as sodium methoxide, in a suitable solvent like methanol. The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then isolated by evaporation of the solvent and purified by column chromatography.

  • Step 2: Hydrolysis to 4-(3-nitro-1-pyrazolyl)butanoic acid (7): The nitrile (5) is hydrolyzed to the corresponding carboxylic acid (7). This is achieved by heating the nitrile in the presence of a strong acid, such as concentrated hydrochloric acid, or a strong base, like sodium hydroxide, followed by acidification. The reaction progress is monitored by TLC. Upon completion, the product is isolated by extraction and purified by recrystallization.

  • Step 3: Amide Formation to yield 4-(3-nitro-1-pyrazolyl)butanamide (9a): The carboxylic acid (7) is converted to the final amide product (9a). This can be achieved through several standard methods. One common approach is to first activate the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with an appropriate amine (in this case, ammonia (B1221849) or an ammonia equivalent) to form the amide. Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). The final product is purified by column chromatography or recrystallization.

Quantitative Data

The potency of H₂ receptor antagonists is typically determined by in vitro pharmacological assays. The following table summarizes the relative potencies of several H₂ receptor antagonists at the isolated guinea pig right atrium, a standard preparation for characterizing H₂ receptor activity[2]. The potency is expressed relative to cimetidine.

CompoundRelative Potency (vs. Cimetidine = 1)
Cimetidine1
Ranitidine~10
Famotidine~20-60
Roxatidine-derived 4-(3-nitro-1-pyrazolyl)butanamide (9a)~160

Experimental Protocol: Isolated Guinea Pig Right Atrium Preparation

This ex vivo assay is a classic method for quantifying the activity of H₂ receptor antagonists.

  • Tissue Preparation: A guinea pig is euthanized, and the heart is quickly excised and placed in cold, oxygenated Krebs-Henseleit solution. The right atrium is dissected free from the other chambers of the heart.

  • Mounting: The isolated atrium is mounted in an organ bath containing Krebs-Henseleit solution maintained at a constant temperature (e.g., 37°C) and continuously bubbled with a mixture of 95% O₂ and 5% CO₂. One end of the atrium is attached to a fixed hook, and the other is connected to an isometric force transducer to record contractions.

  • Equilibration: The preparation is allowed to equilibrate for a period (e.g., 60 minutes) under a small resting tension. During this time, the bathing solution is changed periodically.

  • Cumulative Concentration-Response Curve to Histamine: A cumulative concentration-response curve to histamine is obtained by adding increasing concentrations of histamine to the organ bath and recording the increase in the rate of atrial contraction.

  • Antagonist Incubation: The atrium is washed to remove the histamine. The antagonist to be tested is then added to the bath at a specific concentration and allowed to incubate for a set period (e.g., 30-60 minutes).

  • Second Histamine Curve: A second cumulative concentration-response curve to histamine is then generated in the presence of the antagonist.

  • Data Analysis: The antagonist's effect is quantified by the rightward shift of the histamine concentration-response curve. The pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the histamine EC₅₀, is calculated to determine the antagonist's potency.

Signaling Pathways and Experimental Workflows

Histamine H₂ Receptor Signaling Pathway

The histamine H₂ receptor is a G-protein coupled receptor (GPCR). Upon binding of histamine, the receptor undergoes a conformational change, leading to the activation of the associated Gs protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a physiological response, such as the secretion of gastric acid in parietal cells. Some studies also suggest that H₂ receptors can couple to other signaling pathways, such as the phospholipase C pathway, leading to an increase in intracellular calcium[3][4].

H2_Signaling_Pathway cluster_membrane Cell Membrane Histamine Histamine H2R H₂ Receptor (GPCR) Histamine->H2R Binds Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Physiological Response (e.g., Acid Secretion) Downstream->Response Leads to

Caption: Histamine H₂ Receptor Signaling Pathway.

Drug Discovery Workflow for H₂ Receptor Antagonists

The discovery and development of a new H₂ receptor antagonist follows a structured workflow, starting from initial concept to the identification of a clinical candidate.

Drug_Discovery_Workflow Target Target Identification (H₂ Receptor) LeadGen Lead Generation (e.g., Histamine modification) Target->LeadGen Screening In Vitro Screening (e.g., Guinea Pig Atrium) LeadGen->Screening LeadOpt Lead Optimization (SAR Studies) Screening->LeadOpt LeadOpt->Screening Iterative Cycle InVivo In Vivo Testing (e.g., Gastric Acid Secretion in Rats) LeadOpt->InVivo InVivo->LeadOpt Feedback Preclinical Preclinical Development (Toxicity, Pharmacokinetics) InVivo->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

The Lynchpin of Triglyceride Synthesis: A Technical Guide to the Role of Diacylglycerol Acyltransferase 2 (DGAT2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triglycerides (TGs) are the primary form of energy storage in eukaryotes. The synthesis of these neutral lipids culminates in a final, critical step: the acylation of diacylglycerol (DAG). This reaction is catalyzed by two distinct and evolutionarily unrelated enzymes, diacylglycerol acyltransferase 1 (DGAT1) and diacylglycerol acyltransferase 2 (DGAT2). While both enzymes catalyze the same reaction, they possess unique biochemical properties, tissue distribution, and physiological roles. This technical guide provides an in-depth exploration of DGAT2, focusing on its core function in triglyceride synthesis, its intricate regulatory networks, and its emergence as a key therapeutic target for metabolic diseases.

Core Function and Biochemical Properties of DGAT2

DGAT2 is an integral membrane protein primarily located in the endoplasmic reticulum (ER) and is also found in mitochondria-associated membranes and on the surface of lipid droplets.[1][2] It catalyzes the esterification of diacylglycerol with a long-chain fatty acyl-CoA to form a triglyceride.[3] This represents the committed and final step in the de novo synthesis of triglycerides via the glycerol-3-phosphate pathway.

Substrate Specificity and Kinetics

DGAT2 exhibits a preference for certain substrates, although precise kinetic parameters (Km and Vmax) are not extensively reported in the literature for the human enzyme with a wide range of substrates. However, studies on DGAT2 from various organisms and in different experimental systems have provided valuable insights into its substrate preferences. DGAT2 appears to be more active at lower concentrations of oleoyl-CoA (0–50 μM) compared to DGAT1, suggesting a higher affinity for its substrates under physiological conditions where de novo fatty acid synthesis occurs.[4] The enzyme purified from Mortierella ramanniana showed a preference for medium-chain fatty acyl-CoAs (like 12:0) over long-chain ones (like 18:1).[4] In contrast to DGAT1, which can acylate various molecules including retinol, DGAT2's activity is largely specific to triglyceride synthesis.

Quantitative Data on DGAT2

This section summarizes key quantitative data related to DGAT2 expression, the effects of its genetic deletion in preclinical models, and the impact of its inhibition in clinical trials.

Tissue Distribution of DGAT2

DGAT2 is expressed in a variety of tissues, with the highest levels typically found in tissues with high rates of triglyceride synthesis, such as the liver and adipose tissue.

TissueRelative mRNA Expression LevelKey RoleReference
Liver HighHepatic triglyceride synthesis, VLDL secretion[5]
Adipose Tissue (White) HighTriglyceride storage[5][6]
Small Intestine ModerateDietary fat absorption[1]
Mammary Gland High (during lactation)Milk fat synthesis[1]
Skin ModerateSkin barrier function[5]
Breast ModerateNot fully elucidated[5]
Impact of DGAT2 Knockout in Mice

The genetic deletion of DGAT2 in mice has profound physiological consequences, highlighting its critical role in triglyceride metabolism.

GenotypePhenotypeKey Quantitative FindingsReference
Global DGAT2 Knockout Perinatal lethality>90% reduction in total body triglycerides.[1][7]
Hepatocyte-specific DGAT2 Knockout (on high-fat, high-fructose diet) Reduced hepatic steatosis~70% reduction in liver triglycerides.[8]
Adipocyte-specific DGAT2 Knockout (on chow diet) Normal triglyceride storageNo significant change in adipose tissue mass or plasma triglycerides.[7]
Adipocyte-specific DGAT1/DGAT2 Double Knockout (on high-fat diet) Resistant to diet-induced obesityModerately increased liver triglycerides.[9]
Clinical Efficacy of DGAT2 Inhibitors

Several DGAT2 inhibitors are under clinical investigation for the treatment of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).

CompoundStudy PopulationTreatment DurationKey Efficacy EndpointsReference
Ervogastat (PF-06865571) Adults with NAFLD14 daysDose-dependent reduction in liver fat.[10]
Ervogastat (PF-06865571) + Clesacostat (ACC inhibitor) Adults with presumed NASH6 weeks48% to 60% reduction in liver fat across different dose groups.[11]
IONIS-DGAT2Rx (Antisense Oligonucleotide) Patients with Type 2 Diabetes and NAFLD13 weeksMean absolute reduction in liver fat of 5.2% (vs. 0.6% for placebo).[12]
Olezarsen (ApoC-III inhibitor, indirect effect on TG) Patients with Familial Chylomicronemia Syndrome (FCS)6-12 months44-59% reduction in triglycerides.[13]

Signaling Pathways Regulating DGAT2

The expression and activity of DGAT2 are tightly regulated by a complex network of signaling pathways, primarily governed by nutritional status and hormonal cues.

Transcriptional Regulation by SREBP-1c, ChREBP, and SP1

In the liver, the transcription of the DGAT2 gene is synergistically activated by the transcription factors SREBP-1c, ChREBP, and SP1 in response to insulin (B600854) and glucose.

DGAT2_Regulation cluster_insulin Insulin Signaling cluster_glucose Glucose Signaling Insulin Insulin IR Insulin Receptor Insulin->IR PI3K_Akt PI3K/Akt Pathway IR->PI3K_Akt mTORC1 mTORC1 PI3K_Akt->mTORC1 SREBP1c_pre SREBP-1c (precursor) mTORC1->SREBP1c_pre promotes processing SREBP1c_n nSREBP-1c (active) SREBP1c_pre->SREBP1c_n DGAT2_gene DGAT2 Gene SREBP1c_n->DGAT2_gene binds SRE Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Xylulose5P Xylulose-5-P Glycolysis->Xylulose5P PP2A PP2A Xylulose5P->PP2A ChREBP_inactive ChREBP (inactive) PP2A->ChREBP_inactive dephosphorylates ChREBP_active ChREBP (active) ChREBP_inactive->ChREBP_active ChREBP_active->DGAT2_gene binds ChoRE SP1 SP1 SP1->DGAT2_gene binds GC-rich motif DGAT2_protein DGAT2 Protein DGAT2_gene->DGAT2_protein transcription & translation Triglycerides Triglycerides DGAT2_protein->Triglycerides catalyzes synthesis

Caption: Transcriptional regulation of DGAT2 by SREBP-1c, ChREBP, and SP1.

Insulin signaling, through the PI3K/Akt/mTORC1 pathway, promotes the processing of SREBP-1c to its active nuclear form (nSREBP-1c), which then binds to the sterol regulatory element (SRE) in the DGAT2 promoter.[14][15] Concurrently, high glucose levels lead to the activation of ChREBP, which binds to the carbohydrate response element (ChoRE).[16] The transcription factor SP1 also plays a crucial role by binding to GC-rich motifs in the promoter, acting as a co-regulatory factor for both SREBP-1c and ChREBP.[16]

Regulation during Adipogenesis by C/EBPβ and C/EBPα

During the differentiation of preadipocytes into mature adipocytes, the expression of DGAT2 is sequentially regulated by the transcription factors C/EBPβ and C/EBPα.

Adipogenesis_DGAT2_Regulation Preadipocyte Preadipocyte Early_Adipocyte Early Adipocyte Preadipocyte->Early_Adipocyte Differentiation Signal Mature_Adipocyte Mature Adipocyte Early_Adipocyte->Mature_Adipocyte CEBPb C/EBPβ DGAT2_gene DGAT2 Gene CEBPb->DGAT2_gene Early induction CEBPa C/EBPα CEBPa->DGAT2_gene Maintained expression Triglyceride_storage Triglyceride Storage DGAT2_gene->Triglyceride_storage leads to

Caption: Sequential regulation of DGAT2 by C/EBPβ and C/EBPα during adipogenesis.

In the early stages of adipogenesis, C/EBPβ is induced and binds to the DGAT2 promoter, initiating its transcription.[11][17] As differentiation progresses, the expression of C/EBPβ declines, and C/EBPα takes over, binding to the same promoter element to maintain high levels of DGAT2 expression in mature adipocytes.[11][17]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study DGAT2.

DGAT Activity Assay (Radiometric)

This protocol measures the incorporation of a radiolabeled fatty acyl-CoA into triglycerides.

Materials:

  • Microsomal protein fraction isolated from tissues or cells.

  • Assay buffer: 100 mM Tris-HCl (pH 7.4), 1 mM MgCl2 (optimal for DGAT2), protease inhibitors.

  • Substrates: 100 µM 1,2-dioleoyl-sn-glycerol, 25 µM [14C]oleoyl-CoA.

  • Reaction termination solution: Chloroform (B151607):methanol (2:1, v/v).

  • Lipid extraction solution: 0.9% NaCl.

  • TLC plate and developing solvent: Hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

  • Scintillation fluid and counter.

Procedure:

  • Prepare the reaction mixture containing assay buffer and 1,2-dioleoyl-sn-glycerol.

  • Add 5-10 µg of microsomal protein to the reaction mixture.

  • Initiate the reaction by adding [14C]oleoyl-CoA.

  • Incubate at 37°C for 10-20 minutes.

  • Stop the reaction by adding 1.5 mL of chloroform:methanol (2:1).

  • Add 0.5 mL of 0.9% NaCl and vortex to extract lipids.

  • Centrifuge to separate the phases and collect the lower organic phase.

  • Dry the organic phase under a stream of nitrogen.

  • Resuspend the lipid extract in a small volume of chloroform and spot onto a TLC plate.

  • Develop the TLC plate.

  • Visualize the triglyceride spot (e.g., with iodine vapor).

  • Scrape the triglyceride spot into a scintillation vial, add scintillation fluid, and measure radioactivity.

  • Calculate specific activity as pmol of [14C]oleoyl-CoA incorporated into triglycerides per minute per mg of protein.

DGAT_Assay_Workflow Start Start: Prepare Reaction Mix Add_Microsomes Add Microsomal Protein Start->Add_Microsomes Add_Substrate Initiate with [14C]oleoyl-CoA Add_Microsomes->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction with Chloroform:Methanol Incubate->Stop_Reaction Lipid_Extraction Lipid Extraction Stop_Reaction->Lipid_Extraction TLC Thin Layer Chromatography Lipid_Extraction->TLC Visualize_Scrape Visualize and Scrape TG Spot TLC->Visualize_Scrape Scintillation_Counting Scintillation Counting Visualize_Scrape->Scintillation_Counting End End: Calculate Specific Activity Scintillation_Counting->End

Caption: Workflow for a radiometric DGAT activity assay.

Quantitative Real-Time PCR (qPCR) for DGAT2 Gene Expression

This protocol quantifies the mRNA levels of DGAT2.

Materials:

  • Total RNA isolated from cells or tissues.

  • DNase I.

  • Reverse transcriptase and reagents for cDNA synthesis.

  • SYBR Green qPCR master mix.

  • DGAT2-specific forward and reverse primers.

  • Reference gene-specific primers (e.g., GAPDH, ACTB).

  • qPCR instrument.

Procedure:

  • Isolate total RNA and perform DNase I treatment.

  • Synthesize cDNA from 1 µg of total RNA using reverse transcriptase.

  • Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.

  • Perform qPCR with the following cycling conditions:

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

    • Melt curve analysis.

  • Calculate the relative expression of DGAT2 using the ΔΔCt method, normalizing to the expression of a stable reference gene.

Immunoblotting for DGAT2 Protein

This protocol detects and quantifies DGAT2 protein levels.

Materials:

  • Cell or tissue lysates.

  • RIPA buffer with protease inhibitors.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody against DGAT2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate and imaging system.

  • Loading control antibody (e.g., anti-actin or anti-GAPDH).

Procedure:

  • Lyse cells or tissues in RIPA buffer and determine protein concentration.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with the primary anti-DGAT2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Re-probe the membrane with a loading control antibody.

  • Quantify band intensities using densitometry software.

Conclusion and Future Directions

DGAT2 stands as a central player in triglyceride metabolism, with its activity being a critical determinant of cellular and systemic lipid homeostasis. Its tight regulation by key metabolic signaling pathways underscores its importance in adapting to varying nutritional states. The profound metabolic consequences of DGAT2 deficiency and the promising results from clinical trials with DGAT2 inhibitors have solidified its position as a high-value therapeutic target for metabolic diseases, particularly NAFLD and NASH.

Future research will likely focus on further elucidating the structural basis of DGAT2's catalytic mechanism and substrate specificity, which will aid in the design of more potent and selective inhibitors. A deeper understanding of the interplay between DGAT1 and DGAT2 in different tissues and disease states will be crucial for developing targeted therapies with improved efficacy and safety profiles. Furthermore, exploring the long-term metabolic effects of DGAT2 inhibition will be essential for its successful clinical translation. The continued investigation of DGAT2 promises to yield novel insights into the fundamental processes of lipid metabolism and to pave the way for innovative treatments for a range of metabolic disorders.

References

The Role of Molecular Hydrogen (H2) in Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of scientific literature reveals no specific molecule designated "H2-003" in the context of lipid metabolism regulation. However, extensive research exists on the therapeutic potential of molecular hydrogen (H2) in modulating lipid profiles and related metabolic pathways. This technical guide will, therefore, focus on the effects of molecular hydrogen on lipid metabolism, a topic strongly suggested by the search results. Additionally, a brief overview of a distinct compound, D003 , a mixture of very long-chain saturated fatty acids with effects on cholesterol biosynthesis, will be provided.

Molecular hydrogen, administered through methods like inhaling H2 gas or drinking H2-dissolved water, has emerged as a novel antioxidant and anti-inflammatory agent with beneficial effects on lipid metabolism.[1][2] Studies suggest that H2 can ameliorate conditions like hypercholesterolemia and metabolic syndrome by influencing cholesterol transport, reducing oxidative stress, and improving lipoprotein function.[2][3]

Key Effects on Lipid Profile

Consumption of hydrogen-rich water has been shown to significantly impact plasma lipid concentrations. In patients with potential metabolic syndrome, a 10-week regimen of H2-rich water resulted in decreased serum levels of total cholesterol (TC) and low-density lipoprotein-cholesterol (LDL-C).[2][3] Furthermore, H2 treatment has been associated with a reduction in apolipoprotein B100 (apoB100) and apolipoprotein E (apoE) in serum.[2][3]

Mechanisms of Action

Molecular hydrogen appears to regulate lipid metabolism through a multi-faceted approach:

  • Enhancement of High-Density Lipoprotein (HDL) Function: H2 treatment has been demonstrated to improve the functionality of HDL in several ways.[3] This includes increased protection against LDL oxidation, inhibition of oxidized-LDL-induced inflammation, and stimulation of cholesterol efflux from macrophage foam cells.[3]

  • Activation of Cholesterol Efflux: H2 activates the ATP-binding cassette transporter A1 (ABCA1)-dependent cholesterol efflux.[4] This is a critical step in reverse cholesterol transport, the process by which excess cholesterol is removed from peripheral tissues and transported back to the liver for excretion.

  • Reduction of Oxidative Stress: H2 is a potent antioxidant that can reduce oxidative stress, a key factor in the pathogenesis of atherosclerosis and other metabolic disorders.[2] Studies have shown that H2-rich water increases the antioxidant enzyme superoxide (B77818) dismutase and decreases thiobarbituric acid-reactive substances, which are markers of oxidative stress.[2][5][3]

  • Alteration of Lipid Composition: At a cellular level, exposure to H2 can lead to transient increases in glycerophospholipids, including phosphatidylethanolamine, phosphatidylinositol, and cardiolipin.[1][6] This modification of lipid composition may, in turn, affect cellular processes like endosomal transport and energy metabolism.[1][6]

Signaling Pathways

The precise signaling pathways through which molecular hydrogen exerts its effects on lipid metabolism are still under investigation. However, based on the available data, a proposed mechanism involves the modulation of pathways related to oxidative stress and cholesterol transport.

H2_Lipid_Metabolism_Pathway H2 Molecular Hydrogen (H2) OxidativeStress Reduced Oxidative Stress H2->OxidativeStress HDL_Function Improved HDL Function H2->HDL_Function ABCA1 ABCA1 Activation H2->ABCA1 LipidLowering Beneficial Lipid-Lowering Effects (↓ TC, ↓ LDL-C) OxidativeStress->LipidLowering CholesterolEfflux Increased Cholesterol Efflux HDL_Function->CholesterolEfflux ABCA1->CholesterolEfflux CholesterolEfflux->LipidLowering

Proposed mechanism of molecular hydrogen in lipid metabolism.
Quantitative Data

The following table summarizes the quantitative effects of molecular hydrogen on lipid profiles as reported in a study on patients with potential metabolic syndrome.

ParameterPre-treatment (mean ± SD)Post-treatment (mean ± SD)P-value
Total Cholesterol (mmol/L)5.68 ± 0.825.15 ± 0.78< 0.01
LDL-Cholesterol (mmol/L)3.65 ± 0.713.19 ± 0.68< 0.01
HDL-Cholesterol (mmol/L)1.35 ± 0.291.39 ± 0.28> 0.05
Triglycerides (mmol/L)1.98 ± 0.911.89 ± 0.85> 0.05

Data adapted from a study on the effects of H2-rich water consumption for 10 weeks.[2]

Experimental Protocols

Preparation of Hydrogen-Rich Water

A common method for producing H2-rich water for experimental studies involves the use of a metallic magnesium stick.[2]

  • A plastic-shelled product containing metallic magnesium (99.9% pure) and natural stones is placed in a polypropylene (B1209903) water bottle filled with pure water (e.g., 500 mL).

  • The magnesium reacts with water according to the chemical reaction: Mg + 2H₂O → Mg(OH)₂ + H₂.

  • The H2 water stick is left in the sealed water bottle for a specified period (e.g., 12 hours) before consumption to allow for the generation and dissolution of hydrogen gas.

  • The concentration of dissolved hydrogen can be monitored using a specific H2 sensor.

Cholesterol Efflux Assay

This assay is used to measure the capacity of HDL to accept cholesterol from macrophages.

  • Cell Culture: Macrophages (e.g., J774 cells) are cultured in appropriate media.

  • Cholesterol Loading: The cells are incubated with radiolabeled cholesterol (e.g., ³H-cholesterol) for 24-48 hours to allow for cholesterol uptake.

  • Equilibration: The cells are washed and incubated with a medium containing an ACAT inhibitor to allow for the equilibration of the labeled cholesterol pool.

  • Efflux: The cells are then incubated with HDL isolated from subjects in the presence or absence of a cAMP analog (to upregulate ABCA1 expression) for a specified period (e.g., 4 hours).

  • Quantification: The radioactivity in the medium and the cells is measured using a liquid scintillation counter.

  • Calculation: Cholesterol efflux is calculated as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cells).

D003: A Brief Overview

D003 is a mixture of very long-chain saturated fatty acids isolated and purified from sugar cane wax.[7] It has been shown to inhibit cholesterol biosynthesis in cultured fibroblasts.

Mechanism of Action

D003 appears to interfere with the early steps of the cholesterol biosynthetic pathway.[7] Studies have shown that D003 inhibits the incorporation of radiolabeled acetate (B1210297) and water into sterols, but not the incorporation of mevalonate.[7] This suggests that the inhibitory action of D003 occurs at a step before the formation of mevalonate. While a direct effect on HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, was not observed, D003 was found to suppress the up-regulation of this enzyme in a lipid-depleted medium.[7] This suggests that D003 may act by reducing the de novo synthesis of HMG-CoA reductase or by stimulating its degradation.[7]

D003_Cholesterol_Synthesis_Pathway D003 D003 HMG_CoA_Reductase_Upregulation HMG-CoA Reductase Up-regulation D003->HMG_CoA_Reductase_Upregulation inhibits Cholesterol_Biosynthesis Cholesterol Biosynthesis D003->Cholesterol_Biosynthesis inhibits HMG_CoA_Reductase_Synthesis De Novo Synthesis of HMG-CoA Reductase HMG_CoA_Reductase_Upregulation->HMG_CoA_Reductase_Synthesis leads to HMG_CoA_Reductase_Synthesis->Cholesterol_Biosynthesis drives

Proposed inhibitory mechanism of D003 on cholesterol biosynthesis.

Conclusion

While the query for "this compound" did not yield a specific molecule, the investigation into molecular hydrogen (H2) has revealed a promising area of research in lipid metabolism regulation. H2 demonstrates beneficial effects on lipid profiles, particularly by improving HDL function and reducing oxidative stress. Further research is warranted to fully elucidate the signaling pathways involved and to translate these findings into clinical applications. The compound D003 also presents an interesting mechanism for the inhibition of cholesterol biosynthesis, highlighting the diverse natural sources of lipid-modulating compounds.

References

Foundational Research on DGAT2 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the foundational research on Diacylglycerol O-acyltransferase 2 (DGAT2) inhibitors, a promising class of therapeutics for metabolic diseases. It covers the core mechanism of action, associated signaling pathways, key inhibitor compounds, quantitative efficacy data, and detailed experimental protocols.

Introduction: DGAT2 as a Therapeutic Target

Diacylglycerol O-acyltransferase (DGAT) enzymes catalyze the final and only committed step in triglyceride (TG) synthesis: the esterification of diacylglycerol (DAG) with a fatty acyl-CoA. In mammals, two distinct enzymes, DGAT1 and DGAT2, perform this function. While they catalyze the same reaction, they share no sequence homology and have different physiological roles.

DGAT2 is highly expressed in the liver and adipose tissue and is the primary enzyme responsible for incorporating endogenously synthesized fatty acids into triglycerides.[1] Its crucial role in TG synthesis makes it a compelling therapeutic target. The overproduction and accumulation of triglycerides are linked to metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), recently renamed metabolic dysfunction-associated steatotic liver disease (MASLD), and its progressive form, non-alcoholic steatohepatitis (NASH).[1][2] Inhibition of DGAT2 is a key strategy to reduce hepatic steatosis, lower circulating triglyceride levels, and potentially reverse the progression of these diseases.[1][2]

Mechanism of Action of DGAT2 Inhibitors

DGAT2 inhibitors function through a dual mechanism that not only blocks the final step of lipogenesis but also downregulates the entire lipogenic pathway.

  • Direct Enzymatic Inhibition : The primary mechanism is the direct binding to and inhibition of the DGAT2 enzyme. This action blocks the conversion of DAG and acyl-CoA to TG, thereby directly reducing the synthesis and accumulation of triglycerides in hepatocytes and adipocytes. This leads to decreased liver fat content and lower circulating TG levels.

  • Suppression of SREBP-1 Cleavage : A key secondary mechanism involves the suppression of Sterol Regulatory Element-Binding Protein 1 (SREBP-1), a master transcriptional activator of lipogenesis. DGAT2 inhibition leads to an increase in phosphatidylethanolamine (B1630911) (PE) in the endoplasmic reticulum (ER). This enrichment of PE in the ER blocks the cleavage and activation of SREBP-1. The inactive SREBP-1 precursor remains in the ER, preventing it from moving to the nucleus and activating the expression of genes required for fatty acid and triglyceride synthesis. This effectively shuts down the de novo lipogenesis pathway, providing a more profound lipid-lowering effect than direct enzymatic inhibition alone.

Key Signaling Pathways Involving DGAT2

DGAT2 is a central node in lipid metabolism, and its activity is influenced by and impacts several major signaling pathways.

// Connections "SREBP-1c" -> DGAT2 [label=" Upregulates\nExpression", color="#4285F4"]; "Insulin" -> DGAT2 [label=" Indirectly\nActivates", color="#FBBC05"]; "MEK_ERK" -> DGAT2 [label=" Suppresses\nExpression", color="#EA4335"];

AcylCoA -> DGAT2; DAG -> DGAT2; DGAT2 -> TG [color="#34A853", style=bold]; TG -> LipidDroplet; TG -> VLDL; LipidDroplet -> Steatosis; VLDL -> Steatosis;

// Inhibitor Inhibitor [label="DGAT2 Inhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; Inhibitor -> DGAT2 [edge_style=dashed, arrowhead=tee, color="#EA4335", label=" Blocks\nCatalysis"]; Inhibitor -> "SREBP-1c" [edge_style=dashed, arrowhead=tee, color="#EA4335", label=" Suppresses\nActivation"]; } }

Caption: DGAT2 signaling and points of inhibition.

Overexpression of DGAT2 is associated with enrichment in the PPAR and AMPK signaling pathways. Conversely, chronic alcohol consumption can suppress the MEK/ERK1/2 pathway, leading to an upregulation of DGAT2 expression and contributing to alcoholic fatty liver disease.

Classes of DGAT2 Inhibitors and Quantitative Data

DGAT2 inhibitors encompass several chemical classes, including small molecules and antisense oligonucleotides (ASOs). Below are tables summarizing the quantitative data for key compounds from preclinical and clinical studies.

Table 1: In Vitro Potency of Small Molecule DGAT2 Inhibitors
Compound Name/IDClassAssay TypeIC50 / KiSelectivity NotesReference(s)
PF-06424439 ImidazopyridineEnzymatic14 nM (IC50)>10-fold vs. DGAT1 & MGAT2; No significant activity at MGAT1-3 or DGAT1.
PF-07202954 -Human Hepatocytes ([14C]glycerol incorporation)11 nM (IC50)N/A
Lilly Compound -Recombinant Human DGAT2579 nM (IC50)N/A
Lilly Compound -HepG2 Cells9 nM (IC50)N/A
Xanthohumol Prenylated ChalconeEnzymatic40 µM (IC50)Also inhibits DGAT1 with IC50 of 40 µM.
Table 2: Efficacy of DGAT2 Inhibitors in Clinical Trials
Compound NameTypePhasePopulationKey Efficacy EndpointResultReference(s)
IONIS-DGAT2Rx (ION224) ASO2T2D & NAFLDAbsolute change in liver fat % (MRI-PDFF) at 13 weeks-5.2% (IONIS) vs. -0.6% (Placebo)
IONIS-DGAT2Rx (ION224) ASO2T2D & NAFLDRelative change in liver fat % (MRI-PDFF) at 13 weeks-25.5% (IONIS) vs. -2.4% (Placebo)
IONIS-DGAT2Rx (ION224) ASO2MASH>50% reduction in liver steatosis at 51 weeks44% of patients (120 mg dose)
IONIS-DGAT2Rx (ION224) ASO2MASH≥1-stage improvement in fibrosis at 51 weeks32% of patients (120 mg dose)

Key Experimental Methodologies

Accurate evaluation of DGAT2 inhibitors requires robust and reproducible experimental protocols. The following sections detail common methodologies used in foundational research.

In Vitro DGAT2 Enzyme Activity Assay (Radiometric)

This is a classic, highly sensitive method to directly measure the catalytic activity of DGAT2.

Principle: Measures the incorporation of a radiolabeled fatty acyl-CoA substrate (e.g., [14C]oleoyl-CoA) into a DAG substrate to form radiolabeled TG. The product is then separated from the substrates by thin-layer chromatography (TLC) and quantified by scintillation counting.

Protocol:

  • Prepare Enzyme Source: Isolate microsomal fractions from liver tissue or DGAT2-expressing cells via differential centrifugation. Determine protein concentration using a BCA or Bradford assay.

  • Reaction Mixture: In a microcentrifuge tube, prepare the assay buffer (100 mM Tris-HCl, pH 7.4). Add 5-10 µg of microsomal protein.

  • Substrate Addition: Add 1,2-dioleoyl-sn-glycerol (B52968) (final concentration ~100 µM) and the DGAT2 inhibitor at various concentrations. To differentiate DGAT2 from DGAT1 activity, use a low concentration of MgCl2 (1 mM), as DGAT1 activity is favored at higher concentrations (≥25 mM).

  • Initiate Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Start the reaction by adding [14C]oleoyl-CoA (final concentration ~25 µM).

  • Incubation: Incubate at 37°C for 10-20 minutes, ensuring the reaction is within the linear range of product formation.

  • Stop Reaction & Lipid Extraction: Stop the reaction by adding 1.5 mL of isopropanol:heptane (B126788):water (80:20:2, v/v/v). Add 1 mL of heptane and vortex vigorously to extract lipids into the upper organic phase. Centrifuge to separate phases.

  • TLC Separation: Spot the upper heptane phase onto a silica (B1680970) gel TLC plate. Develop the plate using a mobile phase such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

  • Quantification: Visualize the lipid spots (e.g., with iodine vapor), scrape the silica corresponding to the TG band into a scintillation vial, add scintillation fluid, and measure radioactivity. Calculate activity based on the specific activity of the radiolabeled substrate.

workflow_assay

Caption: Generalized workflow for a radiometric DGAT2 assay.

In Vivo High-Fat Diet (HFD) Induced Steatosis Model

This model is commonly used to evaluate the efficacy of DGAT2 inhibitors in a physiologically relevant context of diet-induced obesity and hepatic steatosis.

Protocol:

  • Animal Model: Use male C57BL/6J mice (6-8 weeks old).

  • Acclimation: Acclimate mice for one week with standard chow and water ad libitum.

  • Diet Induction: Divide mice into a control group (standard chow) and an experimental group receiving a high-fat diet (HFD, e.g., 60 kcal% from fat) for 8-16 weeks to induce obesity, insulin (B600854) resistance, and hepatic steatosis.

  • Inhibitor Treatment: Following the diet induction period, randomize the HFD mice into vehicle and treatment groups. Administer the DGAT2 inhibitor (e.g., PF-06424439) daily via oral gavage for a specified period (e.g., 3-7 days).

  • Monitoring: Monitor body weight and food intake weekly.

  • Endpoint Analysis: At the end of the treatment period, collect blood for analysis of plasma triglycerides, cholesterol, and liver enzymes (ALT, AST). Harvest the liver for weight measurement, histological analysis (H&E and Oil Red O staining), and quantification of hepatic triglyceride content.

Quantification of Liver Fat by MRI-PDFF

Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) is the non-invasive gold standard for quantifying liver fat in clinical trials.

Principle: MRI-PDFF quantitatively measures the fraction of mobile protons in the liver that are attributable to triglycerides. It corrects for multiple confounding factors (like T1 bias and T2* decay) that affect other MRI techniques, making it a highly accurate and reproducible biomarker of hepatic steatosis. The PDFF is calculated as the ratio of [fat signal / (fat signal + water signal)] and is expressed as a percentage.

Protocol (Clinical Outline):

  • Patient Screening: Identify patients with suspected NAFLD. Hepatic steatosis is typically defined as an MRI-PDFF value ≥ 5%.

  • MRI Acquisition: The patient undergoes an MRI scan of the liver. A specialized chemical shift-encoded (CSE) MRI sequence is used, which acquires data at multiple echo times. This allows for the separation of water and fat signals.

  • Image Processing: The acquired data is processed using specialized software that applies a signal-fitting algorithm. This algorithm accounts for the known spectral complexity of fat and corrects for the various confounding factors.

  • PDFF Map Generation: The output is a parametric map of the liver, where the value of each pixel represents the PDFF percentage.

  • Data Analysis: Regions of interest (ROIs) are drawn on the PDFF map across multiple liver segments to calculate a whole-liver mean PDFF. This value serves as the primary endpoint for assessing changes in steatosis in response to treatment.

SREBP-1 Cleavage Assay (Western Blot)

This assay is used to determine if a DGAT2 inhibitor affects the proteolytic processing of SREBP-1 from its inactive precursor form to its active nuclear form.

Principle: Western blotting is used to detect the different forms of SREBP-1. The precursor form is a membrane-bound protein (~125 kDa), while the active, cleaved nuclear form is smaller (~60-70 kDa). A reduction in the nuclear form relative to the precursor form indicates inhibition of cleavage.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., HepG2) and treat with the DGAT2 inhibitor for a specified time (e.g., 16-24 hours).

  • Cell Lysis and Fractionation: Harvest cells and prepare nuclear and membrane/cytoplasmic fractions using a cell fractionation kit or differential lysis buffers.

  • Protein Quantification: Determine the protein concentration of each fraction.

  • SDS-PAGE: Separate 40-70 µg of protein from each fraction on an 8% or 10% SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific for the N-terminus of SREBP-1 (which detects both precursor and nuclear forms).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect protein bands using an ECL (chemiluminescent) substrate. Analyze the relative band intensities of the precursor and nuclear forms, normalizing to a loading control like Lamin B1 for the nuclear fraction and Calnexin for the membrane fraction.

srebp_mechanism

Caption: Mechanism of DGAT2 inhibitor action on SREBP-1 processing.

Conclusion and Future Directions

DGAT2 has emerged as a validated and highly promising target for the treatment of MASLD and NASH. Inhibitors demonstrate a potent dual mechanism, reducing hepatic steatosis by both directly blocking triglyceride synthesis and suppressing the entire lipogenic gene program via SREBP-1 inhibition. Small molecule inhibitors like ervogastat (B10831021) and ASOs such as IONIS-DGAT2Rx have shown significant reductions in liver fat in clinical trials, with generally favorable safety profiles.

Future research will likely focus on long-term efficacy and safety studies, particularly concerning the impact of DGAT2 inhibition on hepatic inflammation and fibrosis. Furthermore, combination therapies, such as co-administering a DGAT2 inhibitor with an ACC inhibitor, are being actively explored to target multiple nodes within the lipogenesis pathway for potentially synergistic therapeutic effects. The continued development of potent and selective DGAT2 inhibitors represents a critical advancement in the search for an effective, FDA-approved therapy for NASH.

References

An In-depth Technical Guide on the Core Biochemical Properties of Molecular Hydrogen (H₂)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "H2-003" is not available in the public domain. The following guide details the biochemical properties of molecular hydrogen (H₂), a therapeutically relevant gas, based on the possibility that "this compound" was an intended reference to this molecule.

This technical guide provides a comprehensive overview of the core biochemical properties of molecular hydrogen (H₂), with a focus on its therapeutic potential. The content is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key biological pathways.

Core Biochemical Properties and Therapeutic Effects

Molecular hydrogen is a colorless, odorless, and tasteless gas.[1][2][3] In recent years, H₂ has gained attention in the medical field for its role as a therapeutic agent, primarily due to its selective antioxidant properties.[2] It can be administered via inhalation, drinking hydrogen-rich water, or injection of hydrogen-rich saline.

**Table 1: Physical and Chemical Properties of Molecular Hydrogen (H₂) **

PropertyValue
Molecular FormulaH₂
Molecular Weight2.0 g/mol
Boiling Point-253°C (20 K)[3][4]
Melting Point-259°C (14 K)[3][4]
Solubility in Water1.62 mg/L at 21°C[1]
Density (gas)0.08988 g/L
Flammability Limits in Air4.0% - 75.0%[4]

Mechanism of Action and Signaling Pathways

The primary proposed mechanism of H₂'s therapeutic effects is its ability to act as a selective antioxidant. It appears to specifically neutralize highly reactive oxidants while not interfering with essential physiological reactive oxygen species (ROS) involved in cell signaling.[2]

One of the key signaling pathways modulated by molecular hydrogen is the c-Jun N-terminal kinase (JNK) signaling pathway.[5] H₂ has been shown to alleviate osteoarthritis by inhibiting apoptosis and inflammation through the suppression of this pathway.[5]

Below is a diagram illustrating the proposed mechanism of H₂ in mitigating cellular stress via the JNK pathway.

H2_JNK_Pathway H2 Molecular Hydrogen (H₂) JNK JNK pJNK p-JNK (Activated) H2->pJNK inhibits TBHP Stress Inducer (e.g., TBHP) TBHP->JNK activates JNK->pJNK Apoptosis_Inflammation Apoptosis & Inflammation (Caspase-3, Cytochrome c, Bax, ADAMTS5, MMP13) pJNK->Apoptosis_Inflammation promotes Cellular_Protection Cellular Protection & Reduced ECM Degradation

Caption: Proposed signaling pathway of H₂ in chondrocytes.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of H₂'s biochemical effects. Below are summaries of key experimental protocols.

Protocol 1: In Vitro H₂ Treatment of Chondrocytes

This protocol describes the methodology for assessing the protective effects of hydrogen on human chondrocytes against oxidative stress.

  • Cell Culture: Human chondrocytes are isolated from cartilage tissues and cultured under standard conditions.

  • Induction of Oxidative Stress: Cells are stimulated with tert-butyl hydroperoxide (TBHP) to induce oxidative stress, apoptosis, and inflammation.[5]

  • H₂ Treatment: Hydrogen is administered to the cell cultures, for example, by dissolving it in the culture medium to create hydrogen-rich media.

  • Analysis:

    • Western Blot: To quantify the expression of key proteins in the JNK signaling pathway (JNK, p-JNK) and markers of apoptosis (cleaved caspase-3, cytochrome c, Bax) and inflammation (ADAMTS5, MMP13).[5]

    • Real-time PCR: To measure the mRNA levels of inflammatory and apoptotic genes.[5]

    • Immunofluorescence and TUNEL Assay: To visualize the localization of target proteins and to detect DNA fragmentation characteristic of apoptosis.[5]

Protocol 2: Quantification of H₂ Production in Rodents

This protocol outlines a non-invasive method for measuring endogenous H₂ production in laboratory animals.[6]

  • Device Setup: A wire rodent cage is placed inside an airtight chamber equipped with systems to maintain air quality and continuously analyze H₂ concentration.[6]

  • Animal Acclimatization: The animal is placed in the chamber and allowed to acclimate for a specified period.

  • H₂ Measurement: The concentration of H₂ in the chamber is continuously monitored.

  • Data Analysis: The H₂ production rate (HPR) is calculated using a specific algorithm, often based on a first-order moving average of the concentration measurements.[6]

Below is a workflow diagram for the quantification of H₂ production in rodents.

H2_Quantification_Workflow start Start setup Assemble Airtight Chamber with H₂ Sensor start->setup animal Place Animal in Chamber setup->animal acclimate Acclimatization Period animal->acclimate measure Continuous H₂ Concentration Monitoring acclimate->measure calculate Calculate H₂ Production Rate (HPR) using Moving Average Algorithm measure->calculate end End calculate->end

Caption: Workflow for rodent H₂ production measurement.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on the effects of molecular hydrogen.

Table 2: Effect of H₂ on Protein Expression in TBHP-Induced Chondrocytes

ProteinChange with H₂ TreatmentPutative Function
p-JNKDown-regulatedPro-apoptotic, pro-inflammatory signaling
Cleaved Caspase-3Down-regulatedExecutioner of apoptosis
Cytochrome cDown-regulatedApoptosis initiation
BaxDown-regulatedPro-apoptotic protein
ADAMTS5Down-regulatedCartilage degradation
MMP13Down-regulatedCollagen degradation

Data synthesized from a study on osteoarthritis.[5]

Table 3: Feasibility and Safety Endpoints for Inhaled H₂ Therapy

ParameterDescription
Primary Feasibility EndpointAdministration of H₂ gas for a mean of >90% of the planned duration.
Primary Safety EndpointIncidence of severe adverse events, independently adjudicated.

Data from a clinical trial protocol for H₂ inhalation as a rescue therapy.[7]

Conclusion

Molecular hydrogen presents a promising therapeutic avenue with its unique biochemical properties, particularly its capacity for selective antioxidant action and modulation of key signaling pathways such as JNK. The experimental protocols and quantitative data provided herein offer a foundational resource for researchers and professionals in the field of drug development to further explore the therapeutic potential of H₂. Further research is warranted to fully elucidate its mechanisms of action and to translate these findings into clinical applications.

References

The Role of Diacylglycerol Acyltransferase 2 (DGAT2) in Hepatic Steatosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hepatic steatosis, the hallmark of Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD), is characterized by the excessive accumulation of triglycerides (TGs) in hepatocytes. Diacylglycerol acyltransferase 2 (DGAT2) is a critical enzyme in the terminal step of TG synthesis and has emerged as a key therapeutic target for MASLD and its progressive form, Metabolic Dysfunction-Associated Steatohepatitis (MASH). This technical guide provides an in-depth analysis of DGAT2 function in the context of hepatic steatosis, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways and workflows.

Core Function and Significance of DGAT2 in Hepatic Triglyceride Synthesis

DGAT2 is an integral membrane protein primarily located in the endoplasmic reticulum (ER) of hepatocytes, with its active site facing the cytoplasm.[1] It catalyzes the final and rate-limiting step of triglyceride synthesis, the esterification of diacylglycerol (DAG) with a fatty acyl-CoA.[2][3] Unlike its isoform DGAT1, which preferentially utilizes exogenous fatty acids, DGAT2 is primarily responsible for incorporating endogenously synthesized fatty acids from de novo lipogenesis (DNL) into triglycerides.[4][5] This distinction is particularly relevant in MASLD, where DNL is often significantly upregulated.[4][6]

The pivotal role of DGAT2 in hepatic steatosis is underscored by numerous preclinical studies. Overexpression of DGAT2 in mouse liver leads to a significant increase in hepatic TG content.[7] Conversely, inhibition or genetic deletion of DGAT2 has been shown to dramatically reduce liver fat accumulation in various animal models of hepatic steatosis.[4][8][9]

Quantitative Data on DGAT2 Inhibition in Hepatic Steatosis

The following tables summarize the quantitative outcomes of DGAT2 inhibition from key preclinical studies, providing a clear comparison of the effects on hepatic triglyceride content and other relevant metabolic parameters.

Model Intervention Effect on Hepatic Triglycerides Effect on Plasma Triglycerides Effect on Plasma Cholesterol Reference
C57BL/6J MicePharmacological DGAT2 inhibitor↓ 55.2% (from 9.38 to 4.20 mg/g liver)↓ 37.8% (from 129.0 to 80.3 mg/dL)↓ 40.0% (from 89.3 to 53.7 mg/dL)[10]
ob/ob MicePharmacological DGAT2 inhibitor↓ 51%Not ReportedNot Reported[10]
FPC-fed Mice (Male)Hepatocyte-specific Dgat2 knockout↓ ~71%Not ReportedNot Reported[4]
FPC-fed Mice (Female)Hepatocyte-specific Dgat2 knockout↓ ~66%Not ReportedNot Reported[4]
ob/ob-GAN MiceGalNAc-conjugated siRNA targeting Dgat2↓ >85%Not ReportedNot Reported[9][11]
Rats on Western DietPF-06427878 (DGAT2 inhibitor)Significant ReductionSignificant ReductionNot Reported[12]
Model Intervention Effect on Gene Expression Reference
C57BL/6J MicePharmacological DGAT2 inhibitor↓ ~50% in SREBP-1c mRNA[10]
ob/ob MicePharmacological DGAT2 inhibitor↓ 34-61% in SREBP-1c regulated genes[10]
FPC-fed MiceHepatocyte-specific Dgat2 knockoutReduced expression of de novo lipogenesis genes[4][6]
C57BL/6J MicePharmacological DGAT2 inhibitorSignificant reduction in SREBP-1c, ACSS-2, ACL, ACC-1, ACC-2, FAS, and PNPLA3 mRNA[8]
Wild-type C57BL6 MicesiRNA-mediated Dgat2 silencingReduced expression of Fasn and Scd1[9]

Signaling Pathways Involving DGAT2 in Hepatic Steatosis

Recent research has elucidated a novel signaling pathway through which DGAT2 inhibition not only blocks TG synthesis but also suppresses de novo lipogenesis. This dual action enhances its therapeutic potential.

The DGAT2-PE-SREBP-1c Axis

Inhibition of DGAT2 leads to an accumulation of its substrate, diacylglycerol, which is then shunted towards the synthesis of other lipids, including phosphatidylethanolamine (B1630911) (PE).[8][10] The resulting increase in PE levels within the ER membrane has a profound regulatory effect.[8] Elevated ER PE content prevents the cleavage of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis.[8][13] By inhibiting the activation of SREBP-1c, DGAT2 blockade leads to the downregulation of a suite of lipogenic genes, including acetyl-CoA carboxylase (ACC), fatty acid synthase (FAS), and stearoyl-CoA desaturase-1 (SCD1).[8][9] This effectively turns off the fatty acid supply for triglyceride synthesis.

DGAT2_SREBP1c_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi cluster_Nucleus Nucleus DGAT2 DGAT2 TG Triglyceride (TG) DGAT2->TG Catalyzes DAG Diacylglycerol (DAG) DAG->DGAT2 PE_Synth PE Synthesis DAG->PE_Synth Shunted to Acyl_CoA Acyl-CoA Acyl_CoA->DGAT2 PE Phosphatidylethanolamine (PE) PE_Synth->PE SCAP SCAP PE->SCAP Inhibits transport SREBP1c_p Precursor SREBP-1c SREBP1c_p->SCAP Binds SREBP1c_cleavage SREBP-1c Cleavage SCAP->SREBP1c_cleavage ER to Golgi Transport SREBP1c_n Nuclear SREBP-1c (nSREBP-1c) SREBP1c_cleavage->SREBP1c_n Activates DNL_genes De Novo Lipogenesis Genes (FASN, SCD1, etc.) SREBP1c_n->DNL_genes Upregulates DGAT2_Inhibitor DGAT2 Inhibitor DGAT2_Inhibitor->DGAT2 DGAT_Activity_Workflow start Start: Liver Tissue homogenize Homogenize in Buffer start->homogenize centrifuge1 Centrifuge (10,000 x g) Pellet Nuclei/Mitochondria homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 ultracentrifuge Ultracentrifuge (100,000 x g) Pellet Microsomes supernatant1->ultracentrifuge resuspend Resuspend Microsomes Determine Protein Conc. ultracentrifuge->resuspend assay_setup Set up Reaction: Microsomes + DAG + Buffer resuspend->assay_setup add_substrate Add [14C]oleoyl-CoA Incubate at 37°C assay_setup->add_substrate stop_reaction Stop Reaction (Chloroform:Methanol) add_substrate->stop_reaction lipid_extraction Lipid Extraction stop_reaction->lipid_extraction tlc Separate Lipids by TLC lipid_extraction->tlc quantify Scrape TG Spot Scintillation Counting tlc->quantify end End: Calculate Specific Activity quantify->end

References

In-Depth Technical Guide: H2-003 (CAS 1060438-30-3) - A Selective Diacylglycerol Acyltransferase 2 (DGAT2) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H2-003 is a potent and selective small molecule inhibitor of human diacylglycerol acyltransferase 2 (DGAT2), a key enzyme in the terminal step of triglyceride biosynthesis. With the chemical formula C25H26N4O4 and a molecular weight of 446.50, this compound has emerged as a valuable research tool for studying lipid metabolism and holds potential for the development of therapeutics targeting metabolic diseases associated with hyperlipidemia and hepatic steatosis. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biological data, detailed experimental protocols, and relevant signaling pathways.

Introduction

Diacylglycerol acyltransferase 2 (DGAT2) is an integral membrane protein located in the endoplasmic reticulum that catalyzes the final and committed step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA. Dysregulation of DGAT2 activity is implicated in the pathogenesis of various metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). As such, selective inhibition of DGAT2 presents a promising therapeutic strategy for these conditions.

This compound, identified through an in vitro screen of 20,000 molecules, belongs to a class of compounds with a substituted 1H-pyrrolo[2,3-b]pyridine core.[1][2] It exhibits high selectivity for human DGAT2, making it a valuable probe for elucidating the specific roles of this enzyme in cellular lipid homeostasis.

Chemical Properties and Synthesis

Chemical Name: Methyl 3-benzamido-5-(sec-butylamino)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

CAS Number: 1060438-30-3

Molecular Formula: C25H26N4O4

Molecular Weight: 446.50 g/mol

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary scientific literature, the synthesis of related 1H-pyrrolo[2,3-b]pyridine derivatives typically involves multi-step reaction sequences. These often include the construction of the core pyrrolopyridine scaffold followed by functionalization at various positions. The synthesis of the key intermediate, the 1H-pyrrolo[2,3-b]pyridine core, is a critical step, which can then be elaborated through amidation, alkylation, and other standard organic chemistry transformations to yield the final product, this compound.

Biological Activity and Quantitative Data

This compound is a potent and selective inhibitor of human DGAT2. Its inhibitory activity has been characterized in various in vitro and cell-based assays.

Parameter Value Assay System Reference
IC50 (DGAT2) 0.29 µMIn vitro human DGAT2 enzyme assay[1][2]
Effect on TG Biosynthesis Significant reductionHepG2 and 3T3-L1 cells[1][2]
Effect on Lipid Droplet Formation Almost complete abolishment (in combination with a DGAT1 inhibitor)3T3-L1 cells[1][2]

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by directly inhibiting the enzymatic activity of DGAT2. This inhibition blocks the conversion of diacylglycerol (DAG) and acyl-CoA to triglycerides (TG), thereby reducing the overall synthesis of triglycerides.

Triglyceride Biosynthesis Pathway

The primary pathway affected by this compound is the triglyceride biosynthesis pathway. DGAT2 is the terminal enzyme in this pathway.

Triglyceride Biosynthesis Pathway cluster_enzymes Enzymes G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP TG Triglyceride DAG->TG DGAT2 H2003 This compound H2003->DAG GPAT GPAT AGPAT AGPAT PAP PAP DGAT2 DGAT2

Caption: Inhibition of the Triglyceride Biosynthesis Pathway by this compound.

Lipid Droplet Formation

By inhibiting triglyceride synthesis, this compound directly impacts the formation of lipid droplets, which are organelles primarily composed of a neutral lipid core, mainly triglycerides.

Lipid Droplet Formation Workflow cluster_ER Endoplasmic Reticulum DAG Diacylglycerol TG_synthesis Triglyceride Synthesis DAG->TG_synthesis AcylCoA Acyl-CoA AcylCoA->TG_synthesis TG_lens Triglyceride Lens Formation TG_synthesis->TG_lens DGAT2 LD_budding Lipid Droplet Budding TG_lens->LD_budding LD_maturation Mature Lipid Droplet LD_budding->LD_maturation H2003 This compound H2003->TG_synthesis

Caption: this compound inhibits lipid droplet formation by blocking DGAT2-mediated triglyceride synthesis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Human DGAT2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human DGAT2.

Materials:

  • Human DGAT2 enzyme (recombinant, expressed in a suitable system)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Substrates: 1,2-dioleoyl-sn-glycerol (B52968) and [14C]-oleoyl-CoA

  • This compound (dissolved in DMSO)

  • Scintillation cocktail

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a reaction tube, add the assay buffer, human DGAT2 enzyme, and the diluted this compound or DMSO (vehicle control).

  • Pre-incubate the mixture for a specified time at a controlled temperature (e.g., 15 minutes at 37°C).

  • Initiate the reaction by adding the substrates (1,2-dioleoyl-sn-glycerol and [14C]-oleoyl-CoA).

  • Incubate the reaction for a defined period (e.g., 30 minutes at 37°C).

  • Stop the reaction by adding a stop solution (e.g., chloroform:methanol, 2:1 v/v).

  • Extract the lipids and spot the organic phase onto a TLC plate.

  • Develop the TLC plate using an appropriate solvent system to separate triglycerides from other lipids.

  • Visualize the radiolabeled triglyceride spots (e.g., by autoradiography).

  • Scrape the triglyceride spots from the TLC plate and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.

Triglyceride Biosynthesis Assay in HepG2 Cells

Objective: To assess the effect of this compound on triglyceride biosynthesis in a human liver cell line.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with high glucose)

  • Fetal bovine serum (FBS)

  • This compound (dissolved in DMSO)

  • [14C]-acetic acid or [14C]-oleic acid

  • Lysis buffer

  • Triglyceride quantification kit

Procedure:

  • Seed HepG2 cells in a multi-well plate and grow to a desired confluency.

  • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours).

  • During the last few hours of treatment, add [14C]-acetic acid or [14C]-oleic acid to the culture medium to label newly synthesized lipids.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer.

  • Extract the total lipids from the cell lysate.

  • Separate the triglycerides from other lipid species using thin-layer chromatography (TLC).

  • Quantify the amount of radiolabeled triglyceride by scintillation counting.

  • Alternatively, for non-radioactive quantification, use a commercial triglyceride quantification kit on the total cell lysate.

  • Normalize the triglyceride levels to the total protein concentration of the cell lysate.

  • Compare the triglyceride levels in this compound-treated cells to the vehicle-treated control to determine the extent of inhibition.

Lipid Droplet Formation Assay in 3T3-L1 Cells

Objective: To visualize and quantify the effect of this compound on lipid droplet formation in adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • Preadipocyte growth medium

  • Adipocyte differentiation medium (containing insulin, dexamethasone, and IBMX)

  • This compound (dissolved in DMSO)

  • DGAT1 inhibitor (optional)

  • Oil Red O staining solution

  • Formalin solution (for cell fixation)

  • Isopropanol (for dye elution)

Procedure:

  • Culture 3T3-L1 preadipocytes to confluence in a multi-well plate.

  • Induce differentiation by replacing the growth medium with adipocyte differentiation medium.

  • Treat the differentiating cells with various concentrations of this compound, a DGAT1 inhibitor, or a combination of both. Include a DMSO-treated well as a control.

  • Continue the differentiation process for several days, replacing the medium as required.

  • After the desired differentiation period (e.g., 8 days), wash the cells with PBS and fix them with a formalin solution.

  • Stain the intracellular lipid droplets by incubating the fixed cells with Oil Red O solution.

  • Wash the cells to remove excess stain and visualize the lipid droplets using a microscope.

  • For quantification, elute the Oil Red O stain from the cells using isopropanol.

  • Measure the absorbance of the eluted dye at a specific wavelength (e.g., 520 nm) using a plate reader.

  • Compare the absorbance values of the treated cells to the control to quantify the inhibition of lipid droplet formation.

Experimental Workflow Visualization

Experimental Workflow cluster_invitro In Vitro Assay cluster_incellulo In Cellulo Assays enzyme_assay DGAT2 Enzyme Assay ic50 IC50 Determination enzyme_assay->ic50 tg_assay Triglyceride Biosynthesis Assay (HepG2 cells) tg_quant TG Quantification tg_assay->tg_quant ld_assay Lipid Droplet Formation Assay (3T3-L1 cells) ld_quant Lipid Droplet Quantification ld_assay->ld_quant H2003 This compound H2003->enzyme_assay H2003->tg_assay H2003->ld_assay

References

A Deep Dive into Diacylglycerol Acyltransferase Isoforms: A Comparative Analysis of DGAT1 and DGAT2 Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerol acyltransferases (DGATs) are critical enzymes that catalyze the final, committed step in triglyceride (TG) synthesis. In mammals, two primary isoforms, DGAT1 and DGAT2, perform this function. Despite catalyzing the same biochemical reaction, they are encoded by distinct genes, exhibit no sequence homology, and possess divergent physiological roles. Understanding the nuanced differences between DGAT1 and DGAT2 is paramount for elucidating their specific contributions to lipid metabolism and for the development of targeted therapeutic interventions for metabolic diseases such as obesity, type 2 diabetes, and metabolic dysfunction-associated steatotic liver disease (MASLD). This technical guide provides a comprehensive overview of the core functions of DGAT1 and DGAT2, detailing their cellular localization, tissue distribution, substrate specificities, and the metabolic consequences of their genetic ablation. Furthermore, we present detailed experimental protocols for key assays and visualize the pertinent signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Core Functions and Distinguishing Features

DGAT1 and DGAT2 both catalyze the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride. However, their functional roles are largely non-redundant, a fact underscored by the distinct phenotypes of their respective knockout mouse models.

Role in Triglyceride Synthesis

DGAT1 is primarily involved in the re-esterification of exogenous fatty acids into triglycerides, playing a crucial role in dietary fat absorption in the small intestine.[1] DGAT2, conversely, is considered the dominant enzyme for maintaining triglyceride homeostasis in vivo and is primarily responsible for incorporating newly synthesized fatty acids into triglycerides.[2] While both enzymes contribute to TG synthesis, DGAT2 appears to be more critical for basal TG storage.[3] In adipocytes, both DGAT1 and DGAT2 contribute to triglyceride synthesis, and the absence of both enzymes leads to a lack of triglycerides and lipid droplets.[4]

Cellular Localization

Both DGAT1 and DGAT2 are integral membrane proteins primarily located in the endoplasmic reticulum (ER).[5][6] However, their subcellular distribution can be dynamic. DGAT1 is predominantly found in the ER membrane.[6][7] Topological studies suggest a dual membrane topology for DGAT1, with its active site potentially facing both the ER lumen and the cytoplasm.[6][8][9] This dual orientation may allow it to access different substrate pools.[6]

DGAT2 is also localized to the ER under basal conditions.[6][10] However, upon lipid loading, a significant portion of DGAT2 translocates to the surface of lipid droplets (LDs).[6] Furthermore, DGAT2 has been found to be enriched in mitochondria-associated membranes (MAMs), a subdomain of the ER in close contact with mitochondria, suggesting a role in inter-organelle communication.[6][10] The active site of DGAT2 is oriented towards the cytoplasm.[8]

Tissue Distribution

The expression patterns of DGAT1 and DGAT2 reflect their distinct physiological roles. DGAT1 is highly expressed in the small intestine, adipose tissue, and mammary glands.[1][5] Its high expression in the enterocytes of the small intestine is essential for the absorption of dietary fat.[2] DGAT2 is predominantly expressed in the liver and adipose tissue, tissues with high rates of triglyceride synthesis.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the function and characteristics of DGAT1 and DGAT2.

ParameterDGAT1DGAT2Reference
Molecular Weight ~55 kDaVaries by species[5]
Primary Function Re-esterification of exogenous fatty acidsSynthesis of triglycerides from de novo synthesized fatty acids[1]
Primary Tissue Expression Small intestine, adipose tissue, mammary glandsLiver, adipose tissue[1][2][5]
Subcellular Localization Endoplasmic Reticulum (ER)ER, Lipid Droplets, Mitochondria-Associated Membranes (MAMs)[6][10]
Active Site Orientation Potentially dual (cytosolic and luminal)Cytosolic[8]

Table 1: General Characteristics of DGAT1 and DGAT2

PhenotypeDGAT1 Knockout (KO) MiceDGAT2 Knockout (KO) MiceReference
Viability ViablePerinatal lethal[3][11]
Adipose Tissue TG Stores ~50% decreased>90% reduction[11]
Diet-Induced Obesity ResistantNot applicable (lethal)[11][12]
Insulin (B600854) Sensitivity EnhancedNot applicable (lethal)[12][13]
Glucose Tolerance ImprovedNot applicable (lethal)[11]
Energy Expenditure IncreasedNot applicable (lethal)[11][12]

Table 2: Phenotypes of DGAT1 and DGAT2 Knockout Mice

SubstrateDGAT1 PreferenceDGAT2 PreferenceReference
Acyl-CoA Broader specificity, prefers monounsaturated (e.g., oleoyl-CoA) over saturated fatty acyl-CoAs.More specific, may prefer endogenously synthesized fatty acids. Shows less preference between saturated and unsaturated fatty acyl-CoAs.[14][15]
Acyl Acceptor Can utilize diacylglycerol, retinol, and long-chain alcohols.Largely specific to diacylglycerol.[15][16]

Table 3: Substrate Specificity of DGAT1 and DGAT2

Signaling Pathways and Regulation

The activities of DGAT1 and DGAT2 are regulated by various signaling pathways, influencing lipid homeostasis.

DGAT_Regulation cluster_0 DGAT1 Regulation cluster_1 DGAT2 Regulation Acyl-CoA/CoA Ratio Acyl-CoA/CoA Ratio DGAT1 Activity DGAT1 Activity Acyl-CoA/CoA Ratio->DGAT1 Activity Allosteric Regulation SREBP1c SREBP1c DGAT2 Expression DGAT2 Expression SREBP1c->DGAT2 Expression Transcriptional Regulation DGAT2 Activity DGAT2 Activity DGAT2 Expression->DGAT2 Activity

Figure 1: Simplified signaling pathways influencing DGAT1 and DGAT2 activity.

DGAT1 activity is allosterically regulated by the acyl-CoA/CoA ratio, with its N-terminal domain acting as a sensor.[17] High levels of acyl-CoA activate the enzyme, while high levels of CoA are inhibitory.[17] DGAT2 expression is positively regulated by the transcription factor Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), which is a key regulator of de novo lipogenesis.[2]

Experimental Protocols

DGAT Activity Assay

This protocol describes a method to measure DGAT activity in microsomal fractions.

Materials:

  • Microsomal protein fraction

  • HEPES-NaOH buffer (200 mM, pH 7.4)

  • MgCl₂ (3.2 mM)

  • sn-1,2-diolein

  • Tween 20

  • [1-¹⁴C]oleoyl-CoA (or other radiolabeled fatty acyl-CoA)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing HEPES-NaOH buffer, MgCl₂, and sn-1,2-diolein dispersed in Tween 20.

  • Add the microsomal protein to the reaction mixture.

  • Initiate the reaction by adding [1-¹⁴C]oleoyl-CoA.

  • Incubate the reaction at 30°C with shaking for a defined period (e.g., 4-30 minutes).

  • Stop the reaction by adding a suitable solvent mixture (e.g., chloroform:methanol).

  • Extract the lipids and separate them using thin-layer chromatography (TLC).

  • Scrape the triglyceride band from the TLC plate and quantify the radioactivity using a scintillation counter.

  • Calculate the DGAT activity as the amount of radiolabeled triglyceride formed per unit of protein per unit of time.[18]

Subcellular Localization by Immunofluorescence

This protocol outlines a general procedure for visualizing the subcellular localization of DGAT1 and DGAT2.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS)

  • Primary antibodies specific for DGAT1 or DGAT2

  • Fluorescently labeled secondary antibodies

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Wash the cells with PBS.

  • Fix the cells with the fixative solution.

  • Wash the cells with PBS.

  • Permeabilize the cells with the permeabilization buffer.

  • Wash the cells with PBS.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate the cells with the primary antibody diluted in blocking buffer.

  • Wash the cells with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody and nuclear stain diluted in blocking buffer.

  • Wash the cells with PBS.

  • Mount the coverslips on microscope slides using mounting medium.

  • Visualize the cells using a fluorescence microscope.[6]

Experimental_Workflow cluster_0 DGAT Activity Assay Workflow cluster_1 Immunofluorescence Workflow A1 Prepare Reaction Mixture A2 Add Microsomal Protein A1->A2 A3 Initiate Reaction with Radiolabeled Substrate A2->A3 A4 Incubate A3->A4 A5 Stop Reaction & Extract Lipids A4->A5 A6 Separate Lipids by TLC A5->A6 A7 Quantify Radioactivity A6->A7 B1 Cell Culture & Fixation B2 Permeabilization B1->B2 B3 Blocking B2->B3 B4 Primary Antibody Incubation B3->B4 B5 Secondary Antibody Incubation B4->B5 B6 Mounting B5->B6 B7 Microscopy B6->B7

Figure 2: General experimental workflows for DGAT activity and localization studies.

Conclusion and Therapeutic Implications

The distinct yet complementary roles of DGAT1 and DGAT2 in triglyceride metabolism present unique opportunities for therapeutic intervention in metabolic diseases. DGAT1's primary function in dietary fat absorption has made it a target for obesity treatment, although clinical development of DGAT1 inhibitors has been hampered by gastrointestinal side effects.[1] In contrast, DGAT2's central role in hepatic triglyceride synthesis and its link to de novo lipogenesis have positioned it as a promising target for MASLD and type 2 diabetes.[1][19] Several DGAT2 inhibitors are currently in clinical trials and have shown potential in reducing liver fat with a more favorable safety profile.[1]

A thorough understanding of the fundamental differences in the function, localization, and regulation of DGAT1 and DGAT2 is crucial for the rational design of selective inhibitors and for predicting their therapeutic efficacy and potential side effects. This technical guide provides a foundational resource for researchers and drug development professionals working to harness the therapeutic potential of targeting these key enzymes in lipid metabolism.

References

H2-003: A Potent and Selective DGAT2 Inhibitor for Research in Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

H2-003 is a potent and selective small molecule inhibitor of Diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in the terminal step of triglyceride (TG) biosynthesis. With its 1H-pyrrolo[2,3-b]pyridine core, this compound has emerged as a valuable research tool for investigating the role of DGAT2 in lipid metabolism and its implications in various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and insulin (B600854) resistance. This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and experimental evaluation of this compound, intended to support researchers in its application for preclinical studies.

Molecular Structure and Physicochemical Properties

This compound is characterized by a substituted 1H-pyrrolo[2,3-b]pyridine scaffold, which is central to its inhibitory activity against DGAT2.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name Not available in searched documents.
Chemical Formula C25H26N4O4[2]
Molecular Weight 446.50 g/mol [2]
CAS Number 1060438-30-3[2]
Appearance Light yellow to yellow solid[2]
Core Structure 1H-pyrrolo[2,3-b]pyridine[1]

Mechanism of Action: Targeting the DGAT2 Signaling Pathway

Diacylglycerol O-acyltransferase 2 (DGAT2) is an integral membrane protein located in the endoplasmic reticulum that catalyzes the final and committed step in the synthesis of triglycerides from diacylglycerol (DAG) and a long-chain fatty acyl-CoA.[3] This process is central to energy storage in the form of lipid droplets. Dysregulation of DGAT2 activity is associated with excessive triglyceride accumulation, leading to conditions such as hepatic steatosis.[1]

This compound selectively inhibits the enzymatic activity of human DGAT2, thereby blocking the synthesis of triglycerides.[1] This targeted inhibition makes this compound a valuable tool for studying the specific contribution of DGAT2 to lipid metabolism, distinct from its isoform, DGAT1. The inhibition of DGAT2 has been shown to reduce triglyceride biosynthesis in cellular models, such as HepG2 human liver cancer cells and 3T3-L1 preadipocytes.[1]

Below is a diagram illustrating the central role of DGAT2 in the triglyceride biosynthesis pathway and the point of inhibition by this compound.

DGAT2_Pathway cluster_synthesis Triglyceride Synthesis Pathway G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol (DAG) PA->DAG PAP DGAT2_enzyme DGAT2 DAG->DGAT2_enzyme TG Triglyceride (TG) LipidDroplet Lipid Droplet (Energy Storage) TG->LipidDroplet AcylCoA Fatty Acyl-CoA AcylCoA->DGAT2_enzyme DGAT2_enzyme->TG H2_003 This compound H2_003->DGAT2_enzyme Inhibition

Caption: DGAT2 signaling pathway and inhibition by this compound.

Quantitative Data

The inhibitory potency of this compound against DGAT2 has been demonstrated in various studies. The following table summarizes key quantitative data, although the specific IC50 value from the primary publication by Kim et al. (2014) is not publicly available in the searched resources.

ParameterCell Line / SystemValueReference
Effect HepG2 cellsConsiderable reduction in TG biosynthesis[1]
Effect 3T3-L1 preadipose cellsConsiderable reduction in TG biosynthesis[1]
Effect 3T3-L1 cellsAlmost complete abolishment of lipid droplet formation (co-treated with a DGAT1 inhibitor)[1]
Selectivity DGAT1-overexpressing HEK293 cellsSelective for DGAT2[1]

Experimental Protocols

The following are representative protocols for the synthesis of a 1H-pyrrolo[2,3-b]pyridine core, and for in vitro and cell-based assays to evaluate the activity of DGAT2 inhibitors like this compound.

Representative Synthesis of a 1H-Pyrrolo[2,3-b]pyridine Core

While the exact synthesis of this compound is not detailed in the available literature, a general synthetic route for 1H-pyrrolo[2,3-b]pyridine derivatives, which form the core of this compound, is presented below. This can be adapted for the synthesis of various analogs.

Synthesis_Workflow Start Substituted 2-aminopyridine Intermediate1 Halogenation Start->Intermediate1 Intermediate2 Sonogashira Coupling (with a terminal alkyne) Intermediate1->Intermediate2 Intermediate3 Cyclization (e.g., base- or metal-catalyzed) Intermediate2->Intermediate3 Core 1H-pyrrolo[2,3-b]pyridine Core Intermediate3->Core FinalProduct Further Functionalization (Amide coupling, etc.) Core->FinalProduct H2_003 This compound Analog FinalProduct->H2_003

Caption: Representative workflow for the synthesis of this compound analogs.

Methodology:

  • Halogenation: Introduction of a halogen atom (e.g., iodine or bromine) at the 3-position of a substituted 2-aminopyridine.

  • Sonogashira Coupling: Palladium-catalyzed cross-coupling of the halogenated pyridine (B92270) with a suitable terminal alkyne.

  • Cyclization: Intramolecular cyclization of the resulting 2-alkynylpyridine to form the 1H-pyrrolo[2,3-b]pyridine core. This can be achieved under various conditions, often involving a base or a transition metal catalyst.

  • Further Functionalization: The core structure can then be further modified, for instance, through amide coupling reactions, to yield the final this compound molecule or its analogs.

In Vitro DGAT2 Activity Assay (Microsomal Assay)

This protocol describes a general method to measure the enzymatic activity of DGAT2 in isolated liver microsomes.

Materials:

  • Liver microsomes (from human or animal models)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM EDTA

  • Substrates: 1,2-Dioleoyl-sn-glycerol (DAG), [14C]Oleoyl-CoA

  • Stop Solution: Isopropanol:Heptane:Water (80:20:2, v/v/v)

  • This compound or other test compounds

  • Scintillation cocktail

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, add the assay buffer, liver microsomes, and DAG.

  • Add this compound at various concentrations. Include a vehicle control (DMSO).

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding [14C]Oleoyl-CoA.

  • Incubate at 37°C for 15-30 minutes.

  • Stop the reaction by adding the stop solution.

  • Extract the lipids by vortexing and centrifugation.

  • Transfer the upper organic phase containing the radiolabeled triglycerides to a new tube and evaporate the solvent.

  • Re-dissolve the lipid residue in a suitable solvent and add to a scintillation vial with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition of DGAT2 activity at each concentration of this compound to determine the IC50 value.

Cell-Based Triglyceride Biosynthesis Assay (HepG2 Cells)

This protocol outlines a method to assess the effect of this compound on triglyceride synthesis in a cellular context using HepG2 cells.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • [14C]Acetic acid or [3H]Glycerol

  • This compound or other test compounds

  • Lysis buffer

  • Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)

  • Thin-layer chromatography (TLC) plates and developing solvent

Procedure:

  • Seed HepG2 cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

  • Treat the cells with various concentrations of this compound or vehicle control in a serum-free or low-serum medium for a predetermined time (e.g., 2-4 hours).

  • Add [14C]acetic acid or [3H]glycerol to the medium and incubate for an additional period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.

  • Wash the cells with cold phosphate-buffered saline (PBS).

  • Lyse the cells and extract the total lipids using appropriate solvents.

  • Separate the lipid classes by spotting the extracts onto a TLC plate and developing it in a suitable solvent system that separates triglycerides from other lipids.

  • Visualize the lipid spots (e.g., using iodine vapor) and scrape the triglyceride spot into a scintillation vial.

  • Quantify the radioactivity using a scintillation counter.

  • Determine the effect of this compound on triglyceride biosynthesis by comparing the radioactivity in the triglyceride fraction of treated cells to that of control cells.

Conclusion

This compound is a specific and potent inhibitor of DGAT2, making it an indispensable tool for researchers investigating lipid metabolism and the pathogenesis of metabolic diseases. Its ability to selectively target DGAT2 allows for the elucidation of the specific roles of this enzyme in triglyceride synthesis and storage. The experimental protocols and data presented in this guide provide a foundation for the effective use of this compound in preclinical research and drug development efforts targeting metabolic disorders.

References

Methodological & Application

Application of Molecular Hydrogen (H₂) in Hepatic Steatosis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Hepatic steatosis, characterized by the excessive accumulation of lipids within hepatocytes, is the hallmark of Non-Alcoholic Fatty Liver Disease (NAFLD). NAFLD is a growing global health concern, tightly linked to metabolic syndrome, and can progress to more severe conditions such as non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma. Molecular hydrogen (H₂), administered as a gas or dissolved in water or saline, has emerged as a novel therapeutic agent with potent antioxidant, anti-inflammatory, and metabolism-regulating properties.[1][2] This document provides a comprehensive overview of the application of molecular hydrogen in preclinical and clinical studies of hepatic steatosis, detailing its mechanisms of action and providing protocols for its use in research settings.

Mechanism of Action

Molecular hydrogen exerts its therapeutic effects in hepatic steatosis through a multi-faceted mechanism. It selectively neutralizes cytotoxic reactive oxygen species (ROS), such as the hydroxyl radical (•OH) and peroxynitrite (ONOO-), without affecting physiologically important ROS involved in cell signaling.[2] This targeted antioxidant activity mitigates oxidative stress, a key driver in the pathogenesis of NAFLD.

The primary mechanisms by which H₂ ameliorates hepatic steatosis include:

  • Reduction of Oxidative Stress: By scavenging harmful ROS, H₂ protects hepatocytes from lipid peroxidation and mitochondrial damage.[2]

  • Modulation of Lipid Metabolism: H₂ has been shown to downregulate the expression of the fatty acid translocase CD36, thereby reducing fatty acid uptake by hepatocytes.[3] It also influences the expression of genes involved in fatty acid synthesis.[1]

  • Anti-Inflammatory Effects: H₂ can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-1β in the liver.[2]

  • Activation of Key Metabolic Regulators: Studies suggest that H₂ can activate peroxisome proliferator-activated receptors (PPARα and PPARγ), which play crucial roles in fatty acid oxidation and glucose metabolism.[2] Furthermore, H₂ may induce the expression of Sirtuin 1 (Sirt1), a key regulator of metabolic pathways, through the activation of heme oxygenase-1 (HO-1).[4][5]

Data Presentation

The following tables summarize quantitative data from preclinical and clinical studies investigating the effects of molecular hydrogen on hepatic steatosis.

Table 1: Effects of Molecular Hydrogen on Biochemical Parameters in a Rat Model of NAFLD

ParameterControl GroupNAFLD GroupNAFLD + H₂-rich Saline Group
Fasting Blood Glucose (mmol/L)4.8 ± 0.512.3 ± 1.87.1 ± 1.1
Fasting Insulin (B600854) (mU/L)15.2 ± 2.135.8 ± 4.520.5 ± 3.2
Liver TNF-α (pg/mg protein)25.6 ± 3.988.4 ± 10.245.1 ± 6.7
Liver IL-1β (pg/mg protein)18.9 ± 2.565.7 ± 8.132.8 ± 5.4

Data adapted from a study on rats with NAFLD induced by hyperglycemia and hyperlipidemia.[2]

Table 2: Effects of Hydrogen-Rich Water on Patients with NAFLD

ParameterBaselineAfter 8 weeks of H₂-rich Water
Plasma TBARS (µmol/L)2.8 ± 0.62.47 ± 0.5
Platelet Coenzyme Q10 (pmol/mg protein)1.5 ± 0.31.8 ± 0.4
Oxidative Phosphorylation (OXPHOS) Efficiency90.5% of controlIncreased by 9.7%

Data adapted from a clinical trial in patients with NAFLD.[1] TBARS (Thiobarbituric Acid Reactive Substances) are markers of oxidative stress.

Experimental Protocols

In Vivo Model of Hepatic Steatosis and H₂ Administration

This protocol describes the induction of hepatic steatosis in mice using a high-fat diet (HFD) and subsequent treatment with hydrogen-rich saline.

1. Animal Model:

  • Species: C57BL/6 mice, 8 weeks old.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Diet-Induced Steatosis: Feed mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce hepatic steatosis. A control group should be fed a standard chow diet.[6]

2. Preparation of Hydrogen-Rich Saline (HRS):

  • Hydrogen-rich saline can be prepared by dissolving hydrogen gas in 0.9% sterile saline under high pressure (0.4 MPa) for 6 hours to achieve a supersaturated concentration (approximately 0.6 mmol/L).[7]

  • The HRS should be stored at 4°C in an aluminum bag with no dead volume to maintain the hydrogen concentration. It should be freshly prepared weekly.[7]

3. Administration of Hydrogen-Rich Saline:

  • Dosage: Administer HRS at a dose of 5 ml/kg body weight.[7][8]

  • Route of Administration: Intraperitoneal (i.p.) injection.

  • Frequency: Once daily for the duration of the treatment period (e.g., 4-8 weeks).

  • Control Groups: One control group should receive the HFD and daily i.p. injections of standard saline (5 ml/kg). Another control group should receive the standard chow diet and saline injections.

4. Outcome Measures:

  • Metabolic Parameters: Monitor body weight, food intake, and perform glucose and insulin tolerance tests.

  • Biochemical Analysis: At the end of the study, collect blood samples to measure serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides, and cholesterol.

  • Histological Analysis: Excise the liver and fix a portion in 10% formalin for paraffin (B1166041) embedding. Stain liver sections with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid accumulation.

  • Molecular Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent analysis of gene and protein expression (e.g., markers of inflammation, oxidative stress, and lipid metabolism) via qPCR and Western blotting.

In Vitro Model of Hepatocyte Steatosis

This protocol details the induction of lipid accumulation in a human hepatocyte cell line (e.g., HepG2) and treatment with molecular hydrogen.

1. Cell Culture:

  • Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

2. Induction of Lipid Accumulation:

  • Prepare a fatty acid solution by complexing palmitate with bovine serum albumin (BSA).

  • Treat HepG2 cells with the palmitate-BSA complex (e.g., 0.5 mM) for 24 hours to induce lipid accumulation.[3]

3. Molecular Hydrogen Treatment:

  • Hydrogen-Rich Medium: Prepare hydrogen-rich culture medium by dissolving hydrogen gas to a desired concentration.

  • Treatment: Pre-treat the HepG2 cells with the hydrogen-rich medium for a specified duration (e.g., 24 hours) before and/or during the fatty acid challenge.[3]

4. Analysis:

  • Lipid Accumulation: Stain the cells with Oil Red O and quantify the lipid content by extracting the dye and measuring its absorbance.

  • Cell Viability: Assess cell viability using an MTT or similar assay.

  • Molecular Analysis: Analyze changes in the expression of key proteins and genes involved in lipid metabolism (e.g., CD36) and cellular stress pathways (e.g., JNK phosphorylation) by Western blotting and qPCR.[3]

Visualizations

cluster_H2 Molecular Hydrogen (H₂) cluster_Cellular Hepatocyte cluster_Outcome Therapeutic Outcomes H2 H₂ ROS Reduces Cytotoxic ROS (•OH, ONOO-) H2->ROS CD36 Downregulates CD36 H2->CD36 Sirt1 Activates Sirt1/HO-1 Pathway H2->Sirt1 Inflammation Suppresses Pro-inflammatory Cytokines (TNF-α, IL-1β) H2->Inflammation OxidativeStress Reduced Oxidative Stress ROS->OxidativeStress ImprovedMetabolism Improved Lipid Metabolism CD36->ImprovedMetabolism Sirt1->ImprovedMetabolism Steatosis Decreased Hepatic Steatosis Inflammation->Steatosis OxidativeStress->Steatosis ImprovedMetabolism->Steatosis

Caption: Mechanism of Action of Molecular Hydrogen in Hepatic Steatosis.

cluster_analysis Endpoint Assays start Start: Induce Hepatic Steatosis (e.g., High-Fat Diet in Mice) treatment Treatment Groups: 1. Control (Saline) 2. H₂-rich Saline start->treatment daily_treatment Daily Administration (e.g., Intraperitoneal Injection) treatment->daily_treatment monitoring In-life Monitoring: - Body Weight - Glucose Tolerance daily_treatment->monitoring endpoint Endpoint Analysis (e.g., after 8 weeks) daily_treatment->endpoint End of Study monitoring->daily_treatment biochemistry Serum Biochemistry (ALT, AST, Lipids) endpoint->biochemistry histology Liver Histology (H&E, Oil Red O) endpoint->histology molecular Molecular Biology (qPCR, Western Blot) endpoint->molecular

Caption: Preclinical Experimental Workflow for H₂ Therapy in Hepatic Steatosis.

References

Application Note: Monitoring Lipid Droplet Polarity Dynamics with the Fluorescent Probe LD-H3

Author: BenchChem Technical Support Team. Date: December 2025

A specific fluorescent probe named H2-003 for the investigation of lipid droplet dynamics could not be identified in the available literature. The following application notes and protocols are based on a representative and well-characterized fluorescent probe, LD-H3 , which is designed for monitoring lipid droplet polarity dynamics. This information is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in the study of lipid droplet dynamics.

Introduction

Lipid droplets (LDs) are dynamic cellular organelles essential for energy storage, lipid metabolism, and cellular signaling. Alterations in LD dynamics and the polarity of their microenvironment are associated with various pathological conditions, including metabolic diseases and ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation. The fluorescent probe LD-H3 is a powerful tool for investigating these processes, offering high specificity for LDs and sensitivity to changes in their polarity.

LD-H3 exhibits a notable Stokes shift and excellent lipophilicity, allowing for precise and high-contrast imaging of LDs in living cells and in vivo models.[1] Its fluorescence properties are modulated by the polarity of the surrounding environment, making it an ideal candidate for studying the dynamic changes in LDs during cellular processes like ferroptosis.

Physicochemical and Fluorescent Properties of LD-H3

A summary of the key quantitative data for the LD-H3 probe is presented below. This data is essential for designing and executing experiments for monitoring lipid droplet dynamics.

PropertyValueReference
Stokes Shift 60 nm redshift[1]
Lipophilicity (logP) 6.61[1]
LD Targeting Specificity (Pearson coefficient) > 0.97[1]
Fold-change in Polarity Detection (Ferroptosis) 4.7-fold increase[1]

Experimental Protocols

Herein, we provide detailed protocols for the utilization of the LD-H3 probe for imaging and analyzing lipid droplet dynamics in mammalian cells.

1. Cell Culture and Treatment

  • Cell Lines: This protocol is suitable for various adherent mammalian cell lines, such as HepG2 (human liver cancer cell line) or other cell lines relevant to the user's research.

  • Culture Conditions: Culture the cells in a suitable medium (e.g., DMEM or MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Lipid Droplet Formation (Optional): To induce the formation of lipid droplets, cells can be treated with oleic acid. Prepare a stock solution of oleic acid complexed with bovine serum albumin (BSA). Incubate the cells with the oleic acid-BSA complex for a suitable duration (e.g., 6-24 hours) prior to staining.

  • Induction of Ferroptosis (Optional): To study changes in lipid droplet polarity during ferroptosis, cells can be treated with a ferroptosis-inducing agent such as erastin (B1684096) or RSL3 for a specific time course.

2. Staining of Lipid Droplets with LD-H3

  • Prepare LD-H3 Staining Solution: Prepare a stock solution of LD-H3 in DMSO. Immediately before use, dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in a serum-free cell culture medium.

  • Cell Staining:

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • Add the LD-H3 staining solution to the cells and incubate for 15-30 minutes at 37°C.

    • Wash the cells twice with PBS to remove the excess probe.

  • Co-staining (Optional): For co-localization studies, other fluorescent dyes for different organelles can be used according to their specific protocols after LD-H3 staining.

3. Fluorescence Microscopy and Image Acquisition

  • Imaging System: A confocal laser scanning microscope (CLSM) or a widefield fluorescence microscope equipped with appropriate filters is recommended.

  • Excitation and Emission Wavelengths: Use an excitation wavelength appropriate for LD-H3 and collect the emission over the corresponding range. The exact wavelengths should be optimized based on the specific microscope setup and the spectral properties of the probe.

  • Image Acquisition: Capture images of the stained cells. For dynamic studies, time-lapse imaging can be performed to monitor the movement, fusion, and fission of lipid droplets.

4. Image Analysis and Quantification

  • Lipid Droplet Quantification: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the number, size, and fluorescence intensity of lipid droplets per cell.

  • Polarity Measurement: The ratio of fluorescence intensities from two different emission channels can be used to quantify changes in lipid droplet polarity. An increase in the intensity ratio may indicate an increase in polarity.

  • Colocalization Analysis: If co-staining is performed, use appropriate plugins in the image analysis software to calculate the Pearson's correlation coefficient to determine the degree of colocalization between LD-H3 and other organelle markers.

Visualizations

Experimental Workflow for Investigating Lipid Droplet Dynamics

G cluster_prep Cell Preparation cluster_stain Staining cluster_acq Image Acquisition cluster_analysis Data Analysis cell_culture 1. Cell Culture treatment 2. Treatment (e.g., Oleic Acid, Erastin) cell_culture->treatment probe_prep 3. Prepare LD-H3 Solution treatment->probe_prep staining 4. Incubate Cells with LD-H3 probe_prep->staining wash 5. Wash Cells staining->wash imaging 6. Fluorescence Microscopy wash->imaging quant 7. Quantify LD Number/Size imaging->quant polarity 8. Analyze Polarity Shift imaging->polarity coloc 9. Colocalization Analysis imaging->coloc

Caption: Experimental workflow for studying lipid droplet dynamics using the LD-H3 probe.

Signaling Pathway: Ferroptosis and Lipid Droplet Polarity

G cluster_induction Ferroptosis Induction cluster_cellular Cellular Events cluster_detection Detection erastin Erastin / RSL3 gpx4 GPX4 Inactivation erastin->gpx4 lipid_perox Lipid Peroxidation gpx4->lipid_perox ld_polarity Increased LD Polarity lipid_perox->ld_polarity fluo_change Fluorescence Shift ld_polarity->fluo_change ld_h3 LD-H3 Probe ld_h3->fluo_change

Caption: Simplified pathway of ferroptosis leading to increased lipid droplet polarity, detectable by LD-H3.

References

Application Notes and Protocols for the Treatment of HepG2 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "H2-003" was not specifically identified in the available literature. The following application notes and protocols are based on research conducted on the effects of molecular hydrogen (H2) and hydrogen peroxide (H2O2) on the human hepatocellular carcinoma cell line, HepG2. It is presumed that "this compound" may be a typographical error, and the user is interested in one of these two compounds.

Section 1: Molecular Hydrogen (H2) Treatment of HepG2 Cells

Introduction: Molecular hydrogen has been investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties. In the context of HepG2 cells, research has focused on its ability to mitigate lipid accumulation and oxidative stress.

Data Presentation

Table 1: Effects of Molecular Hydrogen on HepG2 Cells

ParameterTreatment ConditionsObserved EffectReference
Lipid AccumulationPretreatment with hydrogen for 24h followed by palmitate overloadReduced fatty acid uptake and lipid accumulation[1]
JNK ActivationPretreatment with hydrogen for 24h followed by palmitate overloadInhibition of JNK activation[1]
CD36 ExpressionHydrogen treatmentReduced CD36 protein expression, no change in mRNA expression[1]
Ethanol-induced CytotoxicityTreatment with Electrolyzed Hydrogen Water (EHW)Inhibition of ethanol-induced cytotoxicity[2]
Acetaldehyde (B116499) MetabolismTreatment with EHWInhibition of ethanol (B145695) to acetaldehyde metabolism; promotion of acetaldehyde to acetic acid metabolism[2]
Experimental Protocols

1. Cell Culture and Hydrogen Treatment

  • Cell Line: Human hepatoma HepG2 cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Hydrogen Treatment: For experiments, cells are cultured in a medium saturated with hydrogen or in a hydrogen-rich environment. This can be achieved by using a hydrogen-generating apparatus or by using pre-made hydrogen-rich saline or water.

2. Lipid Accumulation Assay (Oil Red O Staining)

  • Seed HepG2 cells in 6-well plates and allow them to adhere overnight.

  • Pre-treat cells with or without hydrogen-rich medium for 24 hours.

  • Induce lipid accumulation by treating with a palmitate-BSA complex.

  • After incubation, wash the cells with phosphate-buffered saline (PBS).

  • Fix the cells with 10% formalin for 1 hour.

  • Wash with PBS and then with 60% isopropanol (B130326).

  • Stain with Oil Red O solution for 10 minutes.

  • Wash with 60% isopropanol and then with PBS.

  • Visualize and quantify the lipid droplets.

3. Western Blot Analysis for Protein Expression

  • After treatment, lyse the HepG2 cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies (e.g., anti-JNK, anti-phospho-JNK, anti-CD36) overnight at 4°C.

  • Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) kit.

Visualizations

H2_signaling_pathway H2 Molecular Hydrogen (H2) JNK JNK Activation H2->JNK inhibits CD36 CD36 Protein Expression H2->CD36 downregulates FattyAcid Fatty Acid Uptake JNK->FattyAcid CD36->FattyAcid mediates Lipid Lipid Accumulation FattyAcid->Lipid H2O2_signaling_pathway H2O2 Hydrogen Peroxide (H2O2) ROS ↑ Intracellular ROS H2O2->ROS Mito Mitochondrial Dysfunction (↓ ΔΨm, ↑ Cytochrome c release) ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis experimental_workflow Start HepG2 Cell Culture Treatment Treatment (H2 or H2O2) Start->Treatment Viability Cell Viability Assay (WST-1, MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Protein Protein Analysis (Western Blot) Treatment->Protein ROS ROS Detection (DCFH-DA) Treatment->ROS End Data Analysis Viability->End Apoptosis->End Protein->End ROS->End

References

Application Notes and Protocols for In Vivo Administration of Molecular Hydrogen (H₂)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "H2-003" is not found in the public scientific literature. This document provides protocols for the in vivo administration of molecular hydrogen (H₂) , which is a colorless, odorless, and flammable gas with investigated therapeutic potential. It is presumed that "this compound" is an internal designation for molecular hydrogen. Researchers should verify the identity of their compound before proceeding.

Application Notes

Molecular hydrogen (H₂) has emerged as a novel therapeutic agent with antioxidant and anti-inflammatory properties.[1] It is a small molecule that can readily diffuse across cell membranes and the blood-brain barrier, allowing it to exert its effects throughout the body.[2] The primary proposed mechanism of action for H₂ is its ability to selectively neutralize cytotoxic reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and peroxynitrite (ONOO⁻), without affecting ROS that play a role in normal cell signaling.[3]

In various animal models, the administration of molecular hydrogen has shown therapeutic potential in a range of conditions, including neurodegenerative diseases, metabolic syndrome, and ischemia-reperfusion injury.[4][5] Studies have demonstrated that H₂ can be administered safely to animals through several methods, including inhalation of hydrogen gas, oral ingestion of hydrogen-rich water (HRW), and injection of hydrogen-rich saline (HRS). The choice of administration route can influence the pharmacokinetics and biodistribution of H₂.

Signaling Pathway of Molecular Hydrogen

Molecular hydrogen is believed to exert its therapeutic effects through multiple signaling pathways. A key mechanism is the modulation of oxidative stress. H₂ can selectively scavenge hydroxyl radicals and peroxynitrite. Furthermore, studies suggest that molecular hydrogen can activate the Nrf2 antioxidant defense pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1). This multifaceted mechanism contributes to its anti-inflammatory, anti-apoptotic, and cytoprotective effects.

H2_Signaling_Pathway H2 Molecular Hydrogen (H₂) ROS Cytotoxic ROS (•OH, ONOO⁻) H2->ROS Scavenges Nrf2 Nrf2 H2->Nrf2 Activates Oxidative_Stress Reduced Oxidative Stress HO1 Heme Oxygenase-1 (HO-1) & other antioxidant enzymes Nrf2->HO1 Upregulates Inflammation Reduced Inflammation Oxidative_Stress->Inflammation Apoptosis Reduced Apoptosis Oxidative_Stress->Apoptosis

Caption: Signaling Pathway of Molecular Hydrogen.

Experimental Protocols for In Vivo Administration

There are three primary methods for the in vivo administration of molecular hydrogen in animal models: inhalation of hydrogen gas, oral administration of hydrogen-rich water, and injection of hydrogen-rich saline.

I. Inhalation of Hydrogen Gas

This method allows for precise control over the concentration of administered hydrogen and can achieve a steady-state concentration in the blood and tissues.

Protocol:

  • Animal Acclimatization: Acclimate animals to the inhalation chamber for a specified period before introducing hydrogen gas.

  • Gas Mixture Preparation: Prepare a gas mixture containing a specific concentration of hydrogen gas (typically 1-4% for safety, although higher concentrations have been used). The balance of the gas is usually medical air or a specific oxygen concentration.

  • Administration: Place the animals in a sealed inhalation chamber and deliver the gas mixture at a controlled flow rate.

  • Duration: The duration of inhalation can range from minutes to hours, depending on the experimental design.

  • Monitoring: Monitor the animals for any signs of distress during the procedure.

II. Oral Administration of Hydrogen-Rich Water (HRW)

This is a convenient and non-invasive method for chronic administration.

Protocol:

  • Preparation of HRW:

    • Dissolve hydrogen gas in water under atmospheric or elevated pressure to a desired concentration. A saturated solution at room temperature and atmospheric pressure contains approximately 0.8 mM (1.6 mg/L) of H₂.

    • Alternatively, use commercially available hydrogen-infusing devices or magnesium-based tablets that produce hydrogen in water.

  • Administration:

    • Provide the freshly prepared HRW to the animals ad libitum in their water bottles.

    • To maintain a high concentration of H₂, replace the HRW frequently (e.g., every 8 hours).

  • Dosage: The daily dose will depend on the water consumption of the animals.

III. Injection of Hydrogen-Rich Saline (HRS)

This method allows for the delivery of a precise dose of hydrogen and is often used in acute experimental models.

Protocol:

  • Preparation of HRS:

    • Dissolve hydrogen gas into sterile physiological saline (0.9% NaCl) under high pressure (e.g., 0.4 MPa) for several hours.

    • Store the HRS at 4°C in an aluminum bag with no dead volume to maintain the hydrogen concentration.

    • The concentration of hydrogen in freshly prepared HRS is typically around 0.6 mM.

  • Administration:

    • Administer the HRS via intraperitoneal (i.p.) or intravenous (i.v.) injection.

    • The volume of injection should be based on the animal's body weight.

Quantitative Data Summary

The following tables summarize the dosages and administration parameters for molecular hydrogen from various preclinical studies.

Table 1: Inhalation of Hydrogen Gas

Animal ModelH₂ ConcentrationDuration of AdministrationReference
Mice (asthmatic)67%60 min/day for 7 days
Rats1-4%Varies
Rats3.1%72 hours

Table 2: Oral Administration of Hydrogen-Rich Water (HRW)

Animal ModelH₂ ConcentrationAdministration DetailsReference
MiceSaturated (~0.8 mM)Ad libitum
Rats0.19 mMAd libitum for 1 year
DogsNot specifiedAd libitum

Table 3: Injection of Hydrogen-Rich Saline (HRS)

| Animal Model | H₂ Concentration | Route | Dosage | Reference | | :--- | :--- | :--- | :--- | | Rats | >0.6 mmol/L | Intraperitoneal | Not specified | | | Rats | ~0.6 mmol/L | Intraperitoneal | 1 ml/kg | | | Rats | ~0.6 mM | Subarachnoid | 0.25 mL/kg | |

Experimental Workflow

The following diagram illustrates a general workflow for an in vivo study investigating the effects of molecular hydrogen.

in_vivo_workflow start Experimental Design animal_model Select Animal Model (e.g., mouse, rat) start->animal_model grouping Randomize into Groups (Control, H₂-treated) animal_model->grouping admin_method Choose Administration Method grouping->admin_method inhalation Inhalation of H₂ Gas admin_method->inhalation hrw Oral HRW admin_method->hrw hrs Injection of HRS admin_method->hrs treatment Administer Treatment (defined duration & frequency) inhalation->treatment hrw->treatment hrs->treatment monitoring Monitor Animal Health & Collect Behavioral Data treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint tissue_collection Tissue/Blood Collection endpoint->tissue_collection biochemical Biochemical Assays (e.g., oxidative stress markers) endpoint->biochemical histology Histological Analysis endpoint->histology data_analysis Data Analysis & Interpretation tissue_collection->data_analysis biochemical->data_analysis histology->data_analysis

Caption: General Experimental Workflow for In Vivo Administration of H₂.

References

Application Notes and Protocols for Measuring Triglyceride Synthesis with ²H₂O

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The measurement of triglyceride (TG) synthesis is crucial for understanding metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. The use of heavy water (²H₂O) as a stable isotope tracer offers a robust, non-radioactive method to assess the dynamics of TG metabolism in vivo. This technique relies on the incorporation of deuterium (B1214612) from ²H₂O into the glycerol (B35011) backbone and/or the fatty acid chains of newly synthesized triglycerides. By measuring the rate of this incorporation, researchers can quantify the fractional synthesis rate (FSR) of triglycerides in various tissues and plasma. These application notes provide a comprehensive overview and detailed protocols for measuring triglyceride synthesis using ²H₂O.

Principle of the Method

When heavy water is introduced into the body, it rapidly equilibrates with the total body water pool. The deuterium from ²H₂O is then incorporated into various biomolecules during their synthesis. For triglyceride synthesis, deuterium is primarily incorporated into the C-H bonds of the glycerol-3-phosphate backbone and, through de novo lipogenesis (DNL), into the fatty acid chains. The enrichment of deuterium in the triglyceride molecule over time is measured using mass spectrometry, allowing for the calculation of the rate of new triglyceride synthesis. A common analytical approach is Mass Isotopomer Distribution Analysis (MIDA), which analyzes the pattern of deuterium incorporation to determine the synthesis rate.[1][2]

Key Advantages of the ²H₂O Method:

  • Non-invasive and Safe: Utilizes a non-radioactive stable isotope, making it safe for human studies.[3]

  • Long-term Studies: The slow turnover of body water allows for the measurement of synthesis rates of slowly turning over lipid pools over extended periods.[4][5]

  • Versatility: Can be applied to measure triglyceride synthesis in various tissues, including liver, adipose tissue, and plasma.[1][2]

  • Comprehensive Analysis: Allows for the simultaneous measurement of other metabolic processes, such as de novo lipogenesis and cell proliferation.[4]

Data Presentation

Table 1: Triglyceride Turnover Rates in Different Adipose Tissue Depots in Mice
Adipose Tissue DepotFractional Synthesis Rate (k, day⁻¹)Reference
Mesenteric0.21[1]
Epididymal0.06[1]
Subcutaneous0.04 - 0.05[1][2]
Table 2: Plasma Triglyceride Kinetics
SpeciesParameterValueReference
MiceTurnover Rate (k, min⁻¹)0.06[2]
MiceHalf-life (t½, min)11.5[2]
HumansFractional Synthetic Rate (FSR, day⁻¹)0.0702 ± 0.0048 (linear model)[6]
HumansFractional Synthetic Rate (FSR, day⁻¹)0.0728 ± 0.0051 (exponential model)[6]
Table 3: Deuterium Incorporation Parameters
MoleculeNumber of H atoms incorporating ²H (n)TissueReference
TG-glycerol3.8 - 4.0 (out of 5)Adipose Tissue[1][2]
TG-glycerol4.6 - 4.8 (out of 5)Liver[1][2]
Palmitate21Plasma[7]
Cholesterol27Plasma[7]

Experimental Protocols

In Vivo Labeling Protocol for Rodents

This protocol is adapted from studies measuring triglyceride synthesis in mice and rats.[1][2][5]

Materials:

  • 99.8% ²H₂O (heavy water)

  • Normal drinking water

  • Sterile saline solution (0.9% NaCl)

  • Syringes and needles for intraperitoneal (IP) injection

  • Metabolic cages (optional, for monitoring water intake)

Procedure:

  • Acclimation: Acclimate animals to individual housing for at least 3 days before starting the experiment.

  • Priming Dose: To rapidly achieve a target body water enrichment, administer a priming dose of 99.8% ²H₂O via an intraperitoneal injection. The volume of the priming dose is calculated to achieve an initial body water enrichment of approximately 2.5-5%. A common assumption is that body water constitutes 60% of the body weight.

  • Maintenance: Immediately after the priming dose, provide drinking water containing a specific percentage of ²H₂O (e.g., 4-8%) ad libitum.[1][2] The enrichment of the drinking water should be chosen to maintain the desired body water enrichment.

  • Sample Collection: At predetermined time points, collect blood samples via tail vein or cardiac puncture. For tissue-specific analysis, euthanize the animals and harvest tissues of interest (e.g., liver, various adipose tissue depots).

  • Sample Processing:

    • Plasma: Centrifuge blood samples to separate plasma.

    • Tissues: Immediately freeze tissues in liquid nitrogen and store at -80°C until analysis.

  • Body Water Enrichment Measurement: Determine the deuterium enrichment in body water from plasma or tissue samples. This is a critical parameter for calculating the precursor pool enrichment.[8]

In Vivo Labeling Protocol for Human Studies

This protocol is a general guideline based on human studies.[4][6] All procedures must be approved by an institutional review board (IRB).

Materials:

  • 99.8% ²H₂O (medical grade)

  • Drinking water

Procedure:

  • Informed Consent: Obtain informed consent from all participants.

  • Baseline Sample: Collect a baseline blood sample before the administration of ²H₂O.

  • ²H₂O Administration:

    • Priming: Subjects drink a calculated amount of ²H₂O to achieve a target initial body water enrichment. For example, 0.7 g ²H₂O per kg of estimated body water.[6]

    • Maintenance: Subjects consume a specific volume of ²H₂O mixed with their daily drinking water to maintain a stable body water enrichment over the study period.[4][6]

  • Sample Collection: Collect blood samples at regular intervals (e.g., every 4 hours for short-term studies, or weekly for long-term studies).[4][6]

  • Sample Processing: Separate plasma from blood samples and store at -80°C.

Sample Analysis: Lipid Extraction and Derivatization

Materials:

  • Chloroform

  • Methanol

  • Thin-layer chromatography (TLC) plates

  • Hexane

  • Diethyl ether

  • Acetic acid

  • Methanolysis reagent (e.g., methanolic HCl)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

Procedure:

  • Lipid Extraction: Extract total lipids from plasma or tissue homogenates using the Folch method (chloroform:methanol, 2:1 v/v).

  • Triglyceride Isolation: Isolate the triglyceride fraction from the total lipid extract using thin-layer chromatography (TLC). The developing solvent is typically a mixture of hexane, diethyl ether, and acetic acid.

  • Glycerol and Fatty Acid Separation:

    • Hydrolyze the isolated triglycerides to release glycerol and fatty acids.

    • Alternatively, perform methanolysis to produce fatty acid methyl esters (FAMEs) and glycerol.

  • Derivatization: Derivatize the glycerol (e.g., to glycerol-triacetate or trimethylsilyl-glycerol) and fatty acids (as FAMEs) to make them volatile for gas chromatography-mass spectrometry (GC-MS) analysis.

Mass Spectrometry Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) or an Isotope Ratio Mass Spectrometer (IRMS).

Procedure:

  • GC-MS Analysis:

    • Inject the derivatized samples into the GC-MS.

    • Separate the components on an appropriate GC column.

    • Analyze the mass isotopomer distribution of the target molecules (e.g., derivatized glycerol or FAMEs) in the mass spectrometer.

  • IRMS Analysis (for high precision):

    • Combust the isolated triglycerides to H₂ and CO₂.

    • Analyze the deuterium enrichment in the resulting hydrogen gas using IRMS.[6]

Calculation of Fractional Synthesis Rate (FSR)

The FSR of triglycerides is calculated using the precursor-product relationship. The rate of incorporation of deuterium into the triglyceride-glycerol is compared to the enrichment of deuterium in the body water (the precursor pool).

Simplified Equation:

FSR (day⁻¹) = [Enrichment of TG-glycerol at time t] / ([Enrichment of body water] * t)

More complex models, such as exponential rise to plateau, can also be used for more accurate calculations, especially in long-term studies.[5][6] MIDA is employed to determine the theoretical maximum enrichment and the number of deuterium atoms incorporated.[1][2]

Visualization of Pathways and Workflows

G Signaling Pathway of Triglyceride Synthesis cluster_glycolysis Glycolysis cluster_FA Fatty Acid Sources Glucose Glucose DHAP Dihydroxyacetone phosphate Glucose->DHAP G3P Glycerol-3-phosphate DHAP->G3P LPA Lysophosphatidic acid G3P->LPA GPAT Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->LPA PA Phosphatidic acid Fatty_Acyl_CoA->PA DAG Diacylglycerol Fatty_Acyl_CoA->DAG NEFA NEFA NEFA->Fatty_Acyl_CoA DNL De Novo Lipogenesis DNL->Fatty_Acyl_CoA LPA->PA AGPAT PA->DAG Lipin TG Triglyceride DAG->TG DGAT

Caption: Key enzymatic steps in the glycerol-3-phosphate pathway of triglyceride synthesis.

G Experimental Workflow for Measuring Triglyceride Synthesis cluster_in_vivo In Vivo Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis start Animal/Human Subject priming ²H₂O Priming Dose start->priming maintenance ²H₂O in Drinking Water priming->maintenance sampling Blood/Tissue Sampling maintenance->sampling extraction Lipid Extraction sampling->extraction isolation TLC Isolation of TG extraction->isolation hydrolysis Hydrolysis/Methanolysis isolation->hydrolysis derivatization Derivatization hydrolysis->derivatization gcms GC-MS Analysis derivatization->gcms data Data Acquisition (Mass Isotopomer Ratios) gcms->data calculation FSR Calculation data->calculation

Caption: A step-by-step workflow from in vivo labeling to data analysis.

G Logical Relationship of Deuterium Incorporation cluster_precursors Precursor Pools cluster_products Synthesized Products cluster_measurement Measurement H2O_pool Body ²H₂O Pool G3P Glycerol-3-Phosphate H2O_pool->G3P Incorporation into glycerol backbone AcetylCoA Acetyl-CoA H2O_pool->AcetylCoA Incorporation via intermediary metabolism TG_glycerol Triglyceride-Glycerol G3P->TG_glycerol TG_FA Triglyceride-Fatty Acids (De Novo Lipogenesis) AcetylCoA->TG_FA MS Mass Spectrometry TG_glycerol->MS TG_FA->MS FSR Calculate Fractional Synthesis Rate MS->FSR

Caption: The flow of deuterium from body water into triglycerides for FSR measurement.

References

Application Notes and Protocols for Utilizing Molecular Hydrogen (H2) in Non-Alcoholic Fatty Liver Disease (NAFLD) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma.[1][2][3][4][5] The pathogenesis of NAFLD is complex, involving insulin (B600854) resistance, oxidative stress, and inflammation.[6][7][8] Emerging research highlights the therapeutic potential of molecular hydrogen (H2) in mitigating NAFLD.[6][9][10][11] H2 acts as a selective antioxidant, neutralizing harmful reactive oxygen species (ROS) like hydroxyl radicals and peroxynitrite, and modulates signaling pathways involved in lipid metabolism and inflammation.[6][10] These application notes provide a comprehensive overview of the use of molecular hydrogen, administered as hydrogen-rich saline or through inhalation, as a tool to study and potentially ameliorate NAFLD.

Mechanism of Action

Molecular hydrogen exerts its protective effects in NAFLD through several mechanisms:

  • Reduction of Oxidative Stress: H2 selectively neutralizes cytotoxic ROS, thereby reducing lipid peroxidation and DNA damage in hepatocytes.[6][10]

  • Modulation of Gene Expression: Studies have shown that H2 can upregulate the expression of peroxisome proliferator-activated receptors (PPARα and PPARγ), which are key regulators of fatty acid oxidation and storage.[6][10][11]

  • Anti-inflammatory Effects: H2 has been observed to decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in the liver.[6][10]

  • Activation of Autophagy: Molecular hydrogen may promote hepatocyte autophagy, a cellular process for degrading and recycling damaged components, which can help alleviate lipid accumulation.[9][11]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies investigating the effects of molecular hydrogen on NAFLD models.

Table 1: Effects of Hydrogen-Rich Saline on Metabolic Parameters in a Rat Model of NAFLD [6][10]

ParameterControl GroupNAFLD GroupNAFLD + H2-Rich Saline Group
Fasting Blood Glucose (mmol/L)5.8 ± 0.515.2 ± 1.88.1 ± 1.1
Fasting Insulin (mU/L)12.5 ± 1.528.9 ± 3.218.3 ± 2.1
HOMA-IR2.9 ± 0.410.9 ± 1.55.9 ± 0.8
Serum ALT (U/L)45 ± 5112 ± 1268 ± 8
Serum AST (U/L)88 ± 9215 ± 25135 ± 18
Liver Triglycerides (mg/g)15.2 ± 1.848.6 ± 5.525.3 ± 3.1

Data are presented as mean ± standard deviation. HOMA-IR: Homeostatic Model Assessment of Insulin Resistance; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase.

Table 2: Effects of Hydrogen/Oxygen Inhalation on Liver Parameters in a Mouse Model of NASH [9][11]

ParameterControl GroupMCD Diet GroupMCD Diet + H2/O2 Inhalation Group
NAFLD Activity Score (NAS)0.5 ± 0.25.8 ± 0.73.1 ± 0.5
Liver TNF-α (pg/mg protein)25 ± 485 ± 1142 ± 6
Liver IL-1β (pg/mg protein)15 ± 355 ± 828 ± 5

Data are presented as mean ± standard deviation. MCD: Methionine and Choline-Deficient; NAS: NAFLD Activity Score; TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1 beta.

Experimental Protocols

In Vivo Model: High-Fat Diet-Induced NAFLD in Rats and Treatment with Hydrogen-Rich Saline

This protocol describes the induction of NAFLD in rats using a high-fat diet and subsequent treatment with hydrogen-rich saline.

1. Animal Model:

  • Species: Male Sprague-Dawley rats (8 weeks old).
  • Acclimatization: Acclimatize rats for one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to standard chow and water.
  • Induction of NAFLD: Feed rats a high-fat diet (HFD; 60% of calories from fat) for 8 weeks to induce obesity, insulin resistance, and hepatic steatosis. A control group is fed a standard chow diet.

2. Preparation of Hydrogen-Rich Saline:

  • Generate hydrogen gas using a hydrogen gas generator.
  • Bubble the hydrogen gas into 0.9% saline solution at a pressure of 0.4 MPa for at least 6 hours until it reaches saturation.
  • Store the hydrogen-rich saline at 4°C under atmospheric pressure to minimize hydrogen loss. Prepare fresh daily.

3. Treatment Protocol:

  • Divide the HFD-fed rats into two groups: a NAFLD group receiving regular saline and a treatment group receiving hydrogen-rich saline.
  • Administer hydrogen-rich saline (5 ml/kg body weight) or regular saline via intraperitoneal injection once daily for 4 weeks.

4. Outcome Measures:

  • Metabolic Parameters: Monitor body weight, food intake, and water consumption weekly. At the end of the treatment period, collect blood samples after an overnight fast to measure fasting blood glucose, insulin, and serum levels of ALT and AST.
  • Histological Analysis: Euthanize the rats and collect liver tissue. Fix a portion of the liver in 10% neutral buffered formalin for paraffin (B1166041) embedding. Section the tissue and perform Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and ballooning. Use Oil Red O staining on frozen sections to visualize lipid accumulation.
  • Biochemical Analysis: Homogenize a portion of the liver tissue to measure triglyceride content and markers of oxidative stress (e.g., malondialdehyde) and antioxidant enzyme activity (e.g., superoxide (B77818) dismutase).
  • Gene Expression Analysis: Isolate RNA from liver tissue to perform quantitative real-time PCR (qRT-PCR) for genes involved in lipid metabolism (e.g., Ppara, Pparg, Srebf1) and inflammation (e.g., Tnf, Il1b).

In Vitro Model: Free Fatty Acid-Induced Steatosis in Hepatocytes and H2 Treatment

This protocol outlines the induction of steatosis in a hepatocyte cell line and treatment with hydrogen-rich medium.

1. Cell Culture:

  • Cell Line: Use a human hepatocyte cell line such as HepG2 or AML-12.
  • Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

2. Induction of Steatosis:

  • Prepare a stock solution of free fatty acids (FFAs) by dissolving oleic acid and palmitic acid (2:1 molar ratio) in DMEM containing 1% bovine serum albumin (BSA).
  • Seed the hepatocytes in 6-well plates. Once they reach 70-80% confluency, replace the culture medium with DMEM containing the FFA mixture (final concentration, e.g., 1 mM) for 24 hours to induce lipid accumulation.

3. Hydrogen Treatment:

  • Prepare hydrogen-rich culture medium by dissolving a hydrogen-producing tablet or by bubbling hydrogen gas into the medium.
  • Treat the steatotic hepatocytes with hydrogen-rich medium for a specified duration (e.g., 24 hours).

4. Analysis:

  • Lipid Accumulation: Stain the cells with Oil Red O or Bodipy to visualize and quantify intracellular lipid droplets using microscopy and image analysis software. Alternatively, extract total lipids and measure triglyceride content using a commercial kit.
  • Cell Viability: Assess cell viability using an MTT or similar assay.
  • Oxidative Stress: Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.
  • Gene and Protein Expression: Analyze the expression of key genes and proteins involved in lipogenesis, fatty acid oxidation, and inflammation using qRT-PCR and Western blotting.

Visualizations

Signaling Pathways

NAFLD_H2_Pathway cluster_stimulus NAFLD Pathogenesis cluster_cellular_effects Cellular Effects cluster_h2_intervention Molecular Hydrogen (H2) Intervention cluster_h2_mechanisms H2 Mechanisms of Action High-Fat Diet High-Fat Diet Insulin Resistance Insulin Resistance High-Fat Diet->Insulin Resistance Oxidative Stress Oxidative Stress Insulin Resistance->Oxidative Stress Lipid Accumulation Lipid Accumulation Insulin Resistance->Lipid Accumulation Inflammation Inflammation Oxidative Stress->Inflammation Hepatocyte Injury Hepatocyte Injury Lipid Accumulation->Hepatocyte Injury Inflammation->Hepatocyte Injury H2 H2 ↓ Oxidative Stress ↓ Oxidative Stress H2->↓ Oxidative Stress ↑ PPARα/γ Activation ↑ PPARα/γ Activation H2->↑ PPARα/γ Activation ↓ Pro-inflammatory Cytokines ↓ Pro-inflammatory Cytokines H2->↓ Pro-inflammatory Cytokines ↑ Autophagy ↑ Autophagy H2->↑ Autophagy ↓ Oxidative Stress->Lipid Accumulation inhibits ↑ PPARα/γ Activation->Lipid Accumulation inhibits ↓ Pro-inflammatory Cytokines->Inflammation inhibits ↑ Autophagy->Lipid Accumulation inhibits

Caption: Signaling pathways in NAFLD and the therapeutic mechanisms of molecular hydrogen.

Experimental Workflow

Experimental_Workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study A1 NAFLD Induction (High-Fat Diet) A2 H2-Rich Saline Treatment A1->A2 A3 Sample Collection (Blood, Liver) A2->A3 A4 Analysis (Metabolic, Histology, Gene Expression) A3->A4 B1 Hepatocyte Culture B2 Induce Steatosis (Free Fatty Acids) B1->B2 B3 H2-Rich Medium Treatment B2->B3 B4 Analysis (Lipid Staining, Viability, ROS) B3->B4

Caption: Experimental workflows for in vivo and in vitro studies of H2 in NAFLD.

Conclusion

Molecular hydrogen represents a promising and convenient tool for investigating the pathophysiology of NAFLD and exploring novel therapeutic strategies. Its ability to counteract oxidative stress, reduce inflammation, and modulate lipid metabolism makes it a valuable agent for both in vivo and in vitro models of this disease. The protocols and data presented here provide a foundation for researchers to incorporate molecular hydrogen into their NAFLD studies. Further research is warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into clinical applications.

References

Troubleshooting & Optimization

H2-003 solubility and stability in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Compound H2-003 in their experiments.

General Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of Compound this compound in cell culture applications.

Problem Possible Cause Recommended Solution
Precipitation of this compound upon dilution in aqueous buffer or culture media. The concentration of this compound exceeds its solubility limit in the aqueous solution. The organic solvent used for the stock solution is not miscible or is used at too high a concentration.First, try to dissolve the precipitate by warming the solution to 37°C and vortexing. If the precipitate remains, consider reducing the final concentration of this compound. It is also recommended to decrease the percentage of the organic solvent in the final dilution to less than 1%. For instance, if making a 1:1000 dilution from a DMSO stock, the final DMSO concentration will be 0.1%.
Inconsistent or unexpected experimental results. Degradation of this compound in the stock solution or culture media. Inaccurate concentration of the stock solution.Prepare fresh stock solutions of this compound. If possible, aliquot stock solutions to avoid repeated freeze-thaw cycles. Assess the stability of this compound in your specific culture medium under your experimental conditions (e.g., 37°C, 5% CO2). Verify the concentration of your stock solution using an appropriate analytical method.
High background signal or off-target effects. The concentration of the organic solvent (e.g., DMSO) is too high. The compound this compound may have off-target effects at the concentration used.Ensure the final concentration of the organic solvent is consistent across all experimental conditions, including vehicle controls, and is at a non-toxic level (typically ≤ 0.5%). Perform a dose-response experiment to determine the optimal concentration of this compound that elicits the desired effect with minimal off-target activity.

Frequently Asked Questions (FAQs)

Solubility

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Based on available data, Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for preparing stock solutions of this compound. It is miscible with a wide range of organic solvents and water.[1]

Q2: I am observing precipitation when I add my this compound stock solution to the culture medium. What should I do?

A2: This indicates that the solubility of this compound in your culture medium has been exceeded. Here are a few steps you can take:

  • Reduce the final concentration: Try using a lower final concentration of this compound in your experiment.

  • Decrease the solvent percentage: Ensure the final concentration of your organic solvent (e.g., DMSO) is as low as possible (ideally under 0.5%) as some solvents can cause cellular stress or toxicity.[2]

  • Warm the medium: Gently warm your culture medium to 37°C before and after adding the compound, and mix well.

  • Serial dilutions: Prepare intermediate dilutions of your stock solution in culture medium to gradually decrease the solvent concentration.

Stability

Q3: How stable is this compound in a stock solution?

A3: While specific data for this compound is not available, it is general practice to store stock solutions of small molecules at -20°C or -80°C to maintain stability. For some compounds, it is recommended to prepare fresh solutions or use them within a short period after preparation. Aliquoting stock solutions to avoid multiple freeze-thaw cycles is also advisable.

Q4: How can I determine the stability of this compound in my specific cell culture medium?

A4: You can perform a stability study by incubating this compound in your cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) for various durations (e.g., 0, 2, 6, 12, 24 hours). At each time point, you can analyze the concentration of the remaining this compound using an appropriate analytical method like HPLC.

Q5: Are there any specific conditions I should avoid to prevent the degradation of this compound?

A5: To prevent degradation, it is generally recommended to protect solutions from light, extreme pH, and high temperatures. Forced degradation studies, which involve exposing the compound to stress conditions like acid, base, oxidation, heat, and light, can help identify the degradation pathways and products.[3][4][5]

Data on Solubility and Stability

The following tables provide a template for summarizing solubility and stability data for a compound like this compound.

Table 1: Solubility of Compound this compound in Common Solvents and Culture Media

Solvent/MediumTemperature (°C)Maximum Solubility (µM)
DMSO25> 50 mM
Ethanol25~10 mM
PBS (pH 7.4)25< 1 µM
RPMI-1640 + 10% FBS3715 µM
DMEM + 10% FBS3720 µM

Table 2: Stability of Compound this compound under Various Conditions

ConditionIncubation Time (hours)Remaining Compound (%)Degradation Products
RPMI-1640 + 10% FBS at 37°C2485DP-1, DP-2
0.1 N HCl at 60°C840DP-3, DP-4
0.1 N NaOH at 60°C865DP-5
3% H₂O₂ at 25°C2455DP-6, DP-7
Light Exposure (ICH Q1B)10 days92DP-8

Experimental Protocols

Protocol for Assessing Compound Solubility

This protocol outlines a method to determine the solubility of this compound in cell culture media.

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).

  • Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Add a small, fixed volume (e.g., 1 µL) of each DMSO concentration to a larger volume (e.g., 999 µL) of the desired culture medium pre-warmed to 37°C. This will create a range of final compound concentrations with a final DMSO concentration of 0.1%.

  • Incubate the solutions at 37°C in a 5% CO₂ incubator for a set period (e.g., 2 hours), allowing for equilibration.

  • Visually inspect each solution for any signs of precipitation. A light microscope can be used for more sensitive detection.

  • Quantify the soluble compound by centrifuging the solutions to pellet any precipitate and measuring the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • The highest concentration that shows no precipitation and has a measured supernatant concentration equal to the nominal concentration is considered the maximum solubility .

Protocol for Evaluating Compound Stability

This protocol describes how to assess the stability of this compound in a specific culture medium over time.

  • Prepare a stock solution of this compound in DMSO.

  • Spike the this compound into pre-warmed cell culture medium at the desired final concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (e.g., 0.1%).

  • Incubate the solution under your standard cell culture conditions (37°C, 5% CO₂).

  • Collect aliquots at various time points (e.g., 0, 2, 6, 12, 24, 48 hours). The t=0 sample should be collected immediately after adding the compound.

  • Immediately store the collected aliquots at -80°C to halt any further degradation until analysis.

  • Analyze the concentration of the remaining parent compound (this compound) in each aliquot using a validated analytical method such as LC-MS or HPLC.

  • Plot the percentage of the remaining this compound against time to determine its stability profile.

Visualizations

G cluster_workflow Workflow for Compound Solubility Assessment prep_stock Prepare High-Concentration Stock Solution in DMSO serial_dilute Create Serial Dilutions in DMSO prep_stock->serial_dilute add_to_media Add to Pre-warmed Culture Media serial_dilute->add_to_media incubate Incubate at 37°C add_to_media->incubate inspect Visually Inspect for Precipitation incubate->inspect quantify Quantify Soluble Compound (e.g., HPLC) inspect->quantify determine_sol Determine Maximum Solubility quantify->determine_sol

Caption: Workflow for assessing the solubility of a compound in culture media.

G cluster_workflow Workflow for Compound Stability Evaluation prep_stock Prepare Stock Solution in DMSO spike_media Spike into Culture Medium prep_stock->spike_media incubate Incubate under Culture Conditions spike_media->incubate collect_aliquots Collect Aliquots at Time Points incubate->collect_aliquots store Store Aliquots at -80°C collect_aliquots->store analyze Analyze Compound Concentration (e.g., LC-MS) store->analyze plot_profile Plot Stability Profile analyze->plot_profile

Caption: Workflow for evaluating the stability of a compound in culture media.

References

Technical Support Center: Optimizing H2-003 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

<

Introduction

H2-003 is a potent and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1] The overactivation of this pathway is a common feature in many cancers, making it a key target for therapeutic intervention.[2][3] Proper concentration optimization of this compound is crucial to achieve the desired biological effect while minimizing off-target effects and cytotoxicity.[4][5] This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed experimental protocols to effectively determine the optimal this compound concentration for their specific cell culture models.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound?

A1: For initial experiments, a broad concentration range is recommended to determine the sensitivity of your specific cell line. A typical starting range for a novel kinase inhibitor like this compound would be from 0.01 µM to 100 µM, tested in serial dilutions. This allows for the determination of the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit a biological process by 50%.

Q2: How should I prepare and store this compound stock solutions?

A2: Most small molecule inhibitors are soluble in organic solvents like DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent toxicity.

Q3: What are the common causes of inconsistent results in my experiments?

A3: Inconsistent results can arise from several factors, including:

  • Inhibitor Instability: The stability of small molecule inhibitors can vary in cell culture media. It is advisable to prepare fresh dilutions for each experiment.

  • Cell Culture Variability: Differences in cell passage number, seeding density, and overall cell health can lead to variable responses.

  • Pipetting Errors: Inaccurate pipetting during serial dilutions can significantly impact the final concentrations.

  • Solvent Effects: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.

Q4: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?

A4: High cytotoxicity at low concentrations could be due to several factors:

  • Off-target effects: The inhibitor may be affecting other essential cellular pathways.

  • Cell line sensitivity: Some cell lines are inherently more sensitive to certain chemical compounds.

  • Prolonged exposure: Continuous exposure to the inhibitor can lead to cumulative toxicity. Consider reducing the incubation time.

Q5: My western blot results for downstream targets of the mTOR pathway are not showing the expected inhibition. What should I do?

A5: If you are not observing the expected inhibition of downstream targets (e.g., phosphorylated S6 ribosomal protein or 4E-BP1), consider the following:

  • Inhibitor Potency: The concentration used may be too low to achieve significant target inhibition in your specific cell line.

  • Poor Cell Permeability: The inhibitor may not be effectively entering the cells.

  • Timing of Treatment: The timing and duration of inhibitor treatment are critical. Ensure that the treatment window is appropriate to observe changes in protein phosphorylation.

  • Sample Preparation: Inconsistent sample preparation, especially the omission or ineffectiveness of phosphatase inhibitors, can lead to variable results in phosphorylation studies.

Troubleshooting Guide

This guide addresses common issues encountered when optimizing this compound concentration.

Problem Possible Cause Suggested Solution
High variability between experimental replicates. Inconsistent cell seeding density. Pipetting errors during serial dilutions. Cell health and passage number variation.Ensure uniform cell seeding. Use calibrated pipettes and be meticulous with dilutions. Use cells within a consistent and low passage number range.
No significant effect on cell viability at expected concentrations. The cell line may be resistant to this compound. The inhibitor has degraded or is inactive. The assay readout is not sensitive enough.Consider testing on a different, more sensitive cell line. Prepare a fresh stock solution of this compound. Use a more sensitive cell viability assay, such as a luminescence-based ATP assay.
Observed phenotype does not align with known effects of mTOR pathway inhibition. The phenotype may be due to an off-target effect.Use a structurally different mTOR inhibitor to see if it produces the same phenotype. Perform a rescue experiment by overexpressing a downstream effector.
Precipitation of this compound in the cell culture medium. Poor solubility of the compound at the tested concentration.Visually inspect the media after adding the inhibitor. If solubility is an issue, consider using a different solvent or reducing the final concentration.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound using a resazurin-based cell viability assay.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Resazurin (B115843) sodium salt solution

  • Plate reader capable of measuring fluorescence

Procedure:

  • Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Inhibitor Treatment: a. Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM). b. Include a "vehicle control" (medium with the same concentration of solvent as the highest inhibitor concentration) and a "no-treatment control" (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Resazurin Assay: a. After the incubation period, add 10 µL of the resazurin solution to each well. b. Incubate the plate for 2-4 hours at 37°C, protected from light. c. Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.

  • Data Analysis: a. Subtract the background fluorescence (wells with medium only). b. Normalize the fluorescence values of the treated wells to the vehicle control wells to determine the percentage of cell viability. c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Use a non-linear regression analysis to fit the data to a dose-response curve and determine the IC50 value.

Data Presentation: Dose-Response Data for this compound

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.0198.1 ± 4.8
0.185.3 ± 6.1
152.7 ± 3.9
1015.4 ± 2.5
1005.1 ± 1.8
Protocol 2: Western Blot Analysis of mTOR Pathway Inhibition

This protocol details the procedure for assessing the inhibition of the mTOR pathway by this compound by measuring the phosphorylation of the downstream target, S6 Ribosomal Protein.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-phospho-S6, anti-total-S6, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat the cells with various concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 2-24 hours). c. Wash the cells twice with ice-cold PBS. d. Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors. e. Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blot: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with the primary antibody (e.g., anti-phospho-S6) overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST.

  • Detection and Analysis: a. Detect the signal using an ECL substrate. b. Image the blot using a chemiluminescence detector. c. Strip the membrane and re-probe for total S6 and a loading control (e.g., β-actin) to normalize the data.

Visualizations

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylation Proliferation Cell Growth & Proliferation S6K1->Proliferation EIF4EBP1->Proliferation Inhibition H2_003 This compound H2_003->mTORC1 Inhibition experimental_workflow start Start: Optimize this compound Concentration dose_response Perform Dose-Response Assay (e.g., Resazurin) start->dose_response determine_ic50 Determine IC50 Value dose_response->determine_ic50 western_blot Validate Target Inhibition (Western Blot for p-S6) determine_ic50->western_blot analyze_wb Analyze Western Blot Results western_blot->analyze_wb optimal_concentration Select Optimal Concentration (Effective with low toxicity) analyze_wb->optimal_concentration downstream_assays Proceed to Downstream Functional Assays optimal_concentration->downstream_assays troubleshooting_flowchart rect_node rect_node start Inconsistent Results? check_cells Consistent Cell Passage & Density? start->check_cells check_reagents Fresh this compound Dilutions? check_cells->check_reagents Yes solution_cells Use low passage cells with consistent seeding. check_cells->solution_cells No check_pipetting Calibrated Pipettes? check_reagents->check_pipetting Yes solution_reagents Prepare fresh dilutions for each experiment. check_reagents->solution_reagents No solution_pipetting Calibrate pipettes and use proper technique. check_pipetting->solution_pipetting No

References

Technical Support Center: DGAT2 Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diacylglycerol O-acyltransferase 2 (DGAT2) enzymatic assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their DGAT2 experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between DGAT1 and DGAT2 that I should consider for my assay?

A1: DGAT1 and DGAT2 are the two primary enzymes that catalyze the final step of triglyceride synthesis, but they have distinct properties that can impact your assay design and interpretation. DGAT1 has a broader substrate specificity, while DGAT2 shows a preference for certain fatty acyl-CoAs.[1] Kinetically, DGAT2 generally exhibits a higher affinity (lower Km) for its substrates compared to DGAT1.[1][2][3] Both are located in the endoplasmic reticulum (ER), but DGAT2 is also found on the surface of lipid droplets.[1][4] A critical difference for assay setup is their sensitivity to magnesium; high concentrations of Mg2+ (>50 mM) can suppress DGAT2 activity, whereas DGAT1 activity is less affected.[5] This property can be exploited to selectively measure DGAT1 activity.[5]

Troubleshooting Guides

Problem 1: Low or No DGAT2 Enzyme Activity

Q2: I am not seeing any DGAT2 activity, or the activity is much lower than expected. What are the possible causes and solutions?

A2: Low or no DGAT2 activity can stem from several factors related to the enzyme, substrates, or assay conditions. Below is a systematic guide to troubleshooting this issue.

Possible CauseTroubleshooting Step
Inactive Enzyme Ensure proper storage of the enzyme preparation at -80°C and avoid repeated freeze-thaw cycles.[6] It is advisable to test the activity of a fresh enzyme aliquot or a new batch.
Suboptimal Buffer pH The optimal pH for DGAT2 assays is typically between 7.4 and 8.0.[1][6] Perform a pH titration curve (e.g., from 6.5 to 8.5) to determine the ideal pH for your specific enzyme source.[6]
Incorrect Mg2+ Concentration DGAT2 activity can be inhibited by high concentrations of magnesium ions.[1][5] Optimize the Mg2+ concentration, keeping it low (e.g., <20 mM) to enhance DGAT2 activity.[2][5]
Suboptimal Substrate Concentrations Substrate concentrations may be below the enzyme's Km. Titrate the concentrations of both diacylglycerol and fatty acyl-CoA to find the optimal range.[6] Be aware that high substrate concentrations can sometimes lead to inhibition.
Substrate Instability or Precipitation Ensure complete solubilization of lipid substrates.[6] This can be achieved by preparing fresh substrate solutions and ensuring an adequate concentration of a suitable detergent, such as Triton X-100.[6]
Presence of Inhibitors Verify that none of the buffer components or reagents contain known DGAT inhibitors.[6] For instance, free Coenzyme A (CoA) can act as a product inhibitor.[6]
Inadequate Detergent Concentration The detergent concentration is critical. If it is too low, the enzyme and substrates may not be properly solubilized. Conversely, if it is too high, it can lead to enzyme denaturation.[6] Optimize the detergent concentration (a common starting point for Triton X-100 is 0.2% to 1%).[6]
Problem 2: High Background Signal or Poor Reproducibility

Q3: My assay has a high background signal, and I'm seeing significant variability between replicates. How can I address this?

A3: High background and poor reproducibility can obscure your results. The following table outlines common causes and their solutions.

Possible CauseTroubleshooting Step
Non-enzymatic Reaction A spontaneous reaction of substrates can lead to a high background.[1][6] Always include a control reaction without the enzyme to quantify the level of non-enzymatic product formation and subtract this from your experimental values.[1][6]
Contamination of Substrates The labeled substrate may be contaminated with the product.[1] Check the purity of your substrates and, if necessary, purify them before use.[1]
Inconsistent Pipetting Inaccurate or inconsistent pipetting of small volumes of viscous lipid substrates can lead to variability.[1] Use positive displacement pipettes for viscous solutions and prepare master mixes to minimize pipetting errors.[1]
Variability in Enzyme Preparation Inconsistent quality of microsomal or cell lysate preparations can affect reproducibility.[1] Standardize the protocol for enzyme preparation and perform a protein concentration assay for each batch.[1]
Time and Temperature Fluctuations Inconsistent incubation times or temperature variations during the assay will affect the results.[1] Use a temperature-controlled water bath or incubator and ensure that the reaction time is consistent for all samples.[1]
Incomplete Reaction Termination If the reaction is not stopped completely and uniformly across all samples, it can introduce variability.[1] Ensure that the stop solution is added quickly and mixed thoroughly to immediately inactivate the enzyme.[1]
Problem 3: Issues with Inhibitor Studies

Q4: My DGAT2 inhibitor shows potent activity in the biochemical assay but is not effective in my cell-based assay. What could be the reason?

A4: Discrepancies between biochemical and cell-based assay results for inhibitors are a common challenge. Several factors could be at play.

Possible CauseTroubleshooting Step
Poor Cell Permeability The inhibitor may not be able to efficiently cross the cell membrane to reach the intracellular DGAT2 enzyme.[7]
Inhibitor Instability The compound may degrade in the cell culture medium.[8]
Off-Target Effects The inhibitor may have other effects in the cell that mask its inhibition of DGAT2.
Incorrect Isozyme Targeting Ensure you are using a DGAT2-specific inhibitor, as DGAT1 is also present and may have a more dominant role in certain cell types or conditions.[8]
Inappropriate Assay Conditions The conditions of your cell-based assay (e.g., fatty acid concentration, incubation time) may not be optimal for observing the inhibitor's effect.[8]

Data Presentation

Table 1: Recommended Concentration Ranges for DGAT2 Assay Components

ComponentRecommended Starting ConcentrationNotes
1,2-Diacylglycerol (DAG) 100 µM - 625 µM[6]Titration is recommended to determine the optimal concentration.
Fatty Acyl-CoA (e.g., oleoyl-CoA) 10 µM - 312.5 µM[6]DGAT2 may be more active at lower concentrations (0-50 µM) compared to DGAT1.[5]
MgCl2 <20 mM[5]High concentrations (>50 mM) can inhibit DGAT2 activity.[5]
Triton X-100 0.2% - 1%[6]Optimize for your specific enzyme preparation.
Buffer pH 7.4 - 8.0[6]Tris-HCl or HEPES are commonly used.[6]

Experimental Protocols

Protocol 1: Radioactive DGAT2 Activity Assay

This protocol is based on the incorporation of a radiolabeled fatty acyl-CoA into triacylglycerol (TAG).

Materials:

  • Enzyme source (e.g., microsomal fraction from cells overexpressing DGAT2)

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5

  • Bovine Serum Albumin (BSA)

  • 1,2-diacylglycerol

  • [¹⁴C]oleoyl-CoA

  • Stop Solution: Chloroform:methanol (2:1, v/v)[6]

  • TLC plate (silica gel)

  • TLC developing solvent: Hexane:ethyl ether:acetic acid (80:20:1, v/v/v)[1]

Procedure:

  • Prepare a reaction mixture in a final volume of 200 µL containing the following components at their final concentrations: 100 mM Tris-HCl (pH 7.5), 0.625 mg/mL BSA, 200 µM 1,2-diacylglycerol, and your enzyme preparation.[6][9]

  • For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 30 minutes) before adding the substrates.[6]

  • Initiate the reaction by adding 25 µM [¹⁴C]oleoyl-CoA.[6][9]

  • Incubate the reaction at 37°C for a time period within the linear range of the reaction (e.g., 10-30 minutes).[6][9]

  • Terminate the reaction by adding the stop solution.[6]

  • Extract the lipids and separate them using thin-layer chromatography (TLC).[6]

  • Visualize the TAG band (e.g., by autoradiography) and quantify the amount of incorporated radioactivity using a scintillation counter or phosphorimager.[6]

Protocol 2: Fluorescent DGAT2 Activity Assay

This protocol utilizes a fluorescently labeled acyl-CoA substrate.

Materials:

  • Enzyme source

  • Assay Buffer: 50 mM Tris-HCl (pH 7.6), 250 mM sucrose[1]

  • Reaction Master Mix: 1 M Tris-HCl (pH 7.6), 1 M MgCl2, 4 mM 1,2-dioleoyl-sn-glycerol (B52968) (DOG), 12.5 mg/mL BSA, 500 µM NBD-palmitoyl-CoA, and water[1]

  • Stop Solution: Chloroform:methanol (2:1, v/v)[1]

  • TLC plate (silica gel)

  • TLC developing solvent: Hexane:ethyl ether:acetic acid (80:20:1, v/v/v)[1]

Procedure:

  • Prepare a master mix of the reaction components, protecting it from light.[1]

  • Aliquot 150 µL of the master mix into glass test tubes and pre-incubate at 37°C for 2 minutes.[1]

  • Start the reaction by adding 50 µL of the protein sample (e.g., 50 µg of protein).[1]

  • Incubate at 37°C for 10 minutes with occasional shaking.[1]

  • Terminate the reaction by adding 4 mL of the stop solution and vortexing.[1]

  • Extract the lipids and separate the NBD-labeled triacylglycerol (NBD-TG) product by TLC.

  • Visualize and quantify the fluorescent TG spot using an appropriate imaging system.

Visualizations

DGAT2_Signaling_Pathway cluster_Kennedy_Pathway Kennedy Pathway G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG Lipin PAP DGAT2 DGAT2 DAG->DGAT2 TAG Triacylglycerol Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->DGAT2 DGAT2->TAG

Caption: The final step of the Kennedy pathway for triacylglycerol synthesis catalyzed by DGAT2.

DGAT2_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Substrates, Enzyme) start->prep_reagents setup_reaction Set up Reaction Mixture prep_reagents->setup_reaction pre_incubate Pre-incubate at 37°C setup_reaction->pre_incubate initiate_reaction Initiate Reaction (Add Labeled Substrate) pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop Reaction (Add Stop Solution) incubate->stop_reaction extract_lipids Lipid Extraction stop_reaction->extract_lipids separate_lipids Lipid Separation (TLC) extract_lipids->separate_lipids quantify Quantify Product separate_lipids->quantify end End quantify->end

Caption: A generalized workflow for a DGAT2 enzymatic assay.

Troubleshooting_Decision_Tree start Low/No DGAT2 Activity check_enzyme Is the enzyme active? start->check_enzyme check_conditions Are assay conditions optimal? check_enzyme->check_conditions Yes inactive_enzyme Solution: Use fresh enzyme, avoid freeze-thaw cycles. check_enzyme->inactive_enzyme No check_substrates Are substrates okay? check_conditions->check_substrates Yes suboptimal_conditions Solution: Optimize pH, Mg2+ concentration, and temperature. check_conditions->suboptimal_conditions No substrate_issue Solution: Check substrate purity and concentration. Ensure proper solubilization. check_substrates->substrate_issue No success Assay Optimized check_substrates->success Yes

Caption: A decision tree for troubleshooting low DGAT2 activity.

References

Technical Support Center: Improving the In Vivo Efficacy of WVE-003

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "H2-003" is not associated with a publicly documented investigational compound. This technical support guide has been developed based on the available data for WVE-003 , an allele-selective antisense oligonucleotide (ASO) being investigated for Huntington's disease. All information herein pertains to WVE-003 and is intended for research and drug development professionals.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues researchers may encounter during in vivo experiments with WVE-003, an antisense oligonucleotide designed to selectively lower mutant huntingtin (mHTT) protein.

Q1: We are observing suboptimal reduction of mutant huntingtin (mHTT) protein in our animal models. What are the potential causes and troubleshooting steps?

A: Insufficient mHTT knockdown can stem from several factors related to the compound, delivery, or the model itself.

  • Dose and Concentration: Ensure the administered dose is within the therapeutic range established in preclinical and clinical studies. Preclinical models have demonstrated a dose-dependent reduction of mHTT.[1][2] The SELECT-HD clinical trial used single doses of 30, 60, and 90 mg and a multi-dose regimen of 30 mg.[3][4] Verify the final concentration of the reconstituted solution.

  • Route of Administration: WVE-003 is administered intrathecally to bypass the blood-brain barrier and reach the central nervous system (CNS).[3][5] Improper injection technique can lead to poor distribution. For rodent studies, intracerebroventricular (ICV) injection is a common and effective route.[6][7] Confirm the accuracy of your surgical procedure and consider using a guide cannula for repeated dosing.

  • Compound Stability and Formulation: WVE-003 is a chemically modified ASO with a novel PN backbone to enhance stability.[1][2] However, improper handling or reconstitution can compromise its integrity. It is supplied as a lyophilized powder and should be reconstituted with artificial cerebrospinal fluid (aCSF) immediately before use.[5] Avoid repeated freeze-thaw cycles.

  • Animal Model Suitability: The efficacy of WVE-003 depends on the presence of the SNP3 variant on the mHTT allele.[3][8] Ensure your animal model (e.g., the Hu97/18 humanized mouse model) is heterozygous for this target SNP.[6]

  • Sampling Timepoint: The knockdown effect of ASOs is transient.[7] Peak efficacy and duration of action should be considered. Clinical data shows a durable effect, with significant mHTT reduction observed 12 weeks after the last dose.[9][10] Your sampling timepoints should be aligned with the expected pharmacokinetic and pharmacodynamic profile.

Q2: How do we confirm allele-selective activity and rule out off-target effects on wild-type huntingtin (wtHTT)?

A: Demonstrating allele selectivity is critical. The mechanism of WVE-003 relies on preserving wtHTT, which is essential for neuronal function.[1][6]

  • Endpoint Analysis: Utilize quantitative assays that can distinguish between the mutant and wild-type alleles.

    • Protein Level: Use allele-specific ELISAs or Western Blots with antibodies that can differentiate between mHTT and wtHTT.

    • mRNA Level: Employ quantitative real-time PCR (qRT-PCR) with primers and probes specific to mHTT and wtHTT transcripts.

  • Control Groups: Include a non-targeting ASO control group to account for non-specific effects of oligonucleotide administration.[6]

  • Expected Outcome: Successful experiments should show a significant reduction in mHTT levels (both mRNA and protein) with no significant change, or even a slight increase, in wtHTT levels, as has been reported in clinical trials.[9][10][11]

Q3: We have noted an increase in neurofilament light chain (NfL) in the CSF of our test subjects. Is this a cause for concern?

A: This is an important observation that has also been noted in human clinical trials. NfL is a biomarker for neuroaxonal damage.[12] In the SELECT-HD trial, some participants treated with WVE-003 showed transient increases in NfL levels that later returned to the range of the placebo group.[9][10][13]

  • Monitoring: It is crucial to monitor NfL levels over time. A transient spike may not necessarily indicate long-term neurotoxicity, but sustained high levels could be problematic.

  • Correlation with Efficacy: Correlate NfL data with mHTT reduction and any behavioral or motor function readouts in your model.

  • Safety Profile: Despite these transient NfL increases, WVE-003 has been reported as generally safe and well-tolerated in clinical trials, with no serious adverse events in the multi-dose cohort.[9]

Q4: What is the recommended formulation and delivery method for preclinical in vivo studies?

A: Based on the clinical trial protocol, WVE-003 is a lyophilized powder reconstituted for injection.[5]

  • Reconstitution: Reconstitute the lyophilized WVE-003 powder with sterile, preservative-free artificial cerebrospinal fluid (aCSF).[5] The final solution should be clear and administered shortly after preparation.[5]

  • Administration: For CNS delivery in animal models, direct administration into the CSF is necessary.

    • Rodents: Intracerebroventricular (ICV) bolus injection is a standard method.

    • Larger Animals (e.g., non-human primates): Intrathecal injection into the cisterna magna or lumbar space is more clinically relevant.[14]

  • Volume and Rate: The injection volume and rate should be carefully controlled to avoid increases in intracranial pressure. In clinical trials, a 20 mL volume was used for intrathecal injection.[5] This should be scaled down appropriately for the animal model being used.

Data Presentation

The following tables summarize the quantitative data from the Phase 1b/2a SELECT-HD clinical trial of WVE-003.

Table 1: Summary of WVE-003 Efficacy (30 mg Multi-Dose Cohort)

Parameter Timepoint Result p-value vs. Placebo Citation(s)
Mean mHTT Reduction in CSF Week 24 (8 weeks post-last dose) 46% 0.0007 [8][9][10]
Week 28 (12 weeks post-last dose) 44% 0.0002 [8][9][10]
Wild-Type HTT (wtHTT) in CSF Throughout 28 weeks Preserved; significant increase vs. placebo Not specified [9][10]

| Caudate Atrophy | Week 24 | Reduction in mHTT correlated with slowing of caudate atrophy (R=-0.50) | 0.047 |[9][10] |

Table 2: Safety and Tolerability Profile of WVE-003

Finding Observation Citation(s)
Overall Safety Generally safe and well-tolerated. [9][10]
Serious Adverse Events (SAEs) No SAEs reported in the multi-dose cohort. [9][10]
Neurofilament Light (NfL) Some participants showed transient increases that returned to the placebo range. [9][10][13]

| Ventricular Volume | In line with natural history data. |[9] |

Experimental Protocols

Protocol: In Vivo Efficacy Assessment in a Humanized HD Mouse Model

This protocol describes a representative study to evaluate the potency and allele selectivity of an ASO like WVE-003 in the Hu97/18 mouse model, which expresses full-length human mHTT and wtHTT.[6]

  • Animal Model:

    • Use heterozygous Hu97/18 mice, which carry the human mHTT gene with an expanded CAG repeat and the human wtHTT gene. These mice must also be heterozygous for the SNP targeted by the ASO.[6]

    • House animals under standard conditions with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • ASO Formulation and Dosing:

    • Reconstitute lyophilized ASO (WVE-003 or controls) in sterile aCSF to the desired concentration on the day of injection.

    • Dose ranges can be guided by preclinical literature, for example, from 100 µg to 500 µg per injection for mice.[6]

    • Include a vehicle control (aCSF) and a non-targeting control ASO group.

  • Surgical Procedure: Intracerebroventricular (ICV) Injection:

    • Anesthetize the mouse using isoflurane (B1672236) or a similar anesthetic.

    • Secure the animal in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Using stereotaxic coordinates, drill a small burr hole over the lateral ventricle (e.g., AP: -0.2 mm, ML: +1.0 mm, DV: -2.5 mm from Bregma).

    • Slowly infuse the ASO solution (e.g., 5-10 µL) into the ventricle using a Hamilton syringe over several minutes.

    • Leave the needle in place for an additional 5 minutes to prevent backflow, then slowly retract.

    • Suture the scalp incision and provide post-operative care, including analgesics.

  • Study Timeline and Tissue Collection:

    • After a single ICV injection, animals can be monitored for an extended period (e.g., up to 16 weeks or more) to assess the duration of action.[6][7]

    • At the designated endpoint, euthanize animals via an approved method.

    • Rapidly dissect the brain and collect specific regions of interest, such as the cortex and striatum, which are key areas affected in Huntington's disease.[1][2]

    • Immediately snap-freeze tissues in liquid nitrogen and store at -80°C until analysis.

  • Endpoint Analysis:

    • RNA Extraction and qRT-PCR:

      • Extract total RNA from brain tissue using a standard kit (e.g., TRIzol).

      • Synthesize cDNA.

      • Perform qRT-PCR using validated, allele-specific primers and probes for human mHTT and wtHTT. Normalize expression to a stable housekeeping gene.

    • Protein Extraction and Quantification:

      • Homogenize brain tissue in RIPA buffer with protease inhibitors.

      • Determine total protein concentration using a BCA assay.

      • Quantify mHTT and wtHTT protein levels using an allele-specific ELISA or by Western Blot analysis. For Western Blots, normalize to a loading control like Calnexin or β-actin.[6]

Visualizations

Mechanism of Action

WVE003_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA (HTT Gene with SNP3 on Mutant Allele) pre_mRNA pre-mRNA DNA->pre_mRNA Transcription mRNA_m Mutant HTT mRNA (with SNP3) pre_mRNA->mRNA_m Splicing mRNA_w Wild-Type HTT mRNA pre_mRNA->mRNA_w Binding WVE-003 binds to SNP3 site on mHTT mRNA mRNA_m->Binding Ribosome_m Ribosome Ribosome_w Ribosome mRNA_w->Ribosome_w WVE003 WVE-003 (ASO) WVE003->Binding RNaseH RNase H1 Mediated Degradation Binding->RNaseH mHTT_protein Toxic mHTT Protein (Reduced Synthesis) RNaseH->mHTT_protein Prevents Translation wtHTT_protein Functional wtHTT Protein (Preserved Synthesis) Ribosome_w->wtHTT_protein Translation

Caption: Mechanism of action for WVE-003 allele-selective silencing.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_procedure In Vivo Procedure cluster_analysis Analysis start Select Hu97/18 SNP3+ Mice formulate Formulate ASO in aCSF start->formulate inject ICV Injection formulate->inject monitor Monitor Animals (up to 16 weeks) inject->monitor euthanize Euthanize & Dissect (Cortex, Striatum) monitor->euthanize process Homogenize Tissue euthanize->process rna_analysis qRT-PCR for mRNA levels process->rna_analysis protein_analysis ELISA/WB for Protein levels process->protein_analysis end Compare mHTT vs wtHTT Knockdown rna_analysis->end protein_analysis->end

Caption: Workflow for assessing ASO efficacy in a mouse model.

Troubleshooting Logic

troubleshooting_tree start Suboptimal mHTT Knockdown Observed check_delivery Was Delivery Correct? start->check_delivery Investigate check_compound Was Compound Handled Correctly? start->check_compound Investigate check_model Is the Animal Model Correct? start->check_model Investigate delivery_yes Yes check_delivery->delivery_yes Path confirmed? delivery_no No check_delivery->delivery_no Path confirmed? compound_yes Yes check_compound->compound_yes Fresh prep? compound_no No check_compound->compound_no Fresh prep? model_yes Yes check_model->model_yes Genotype confirmed? model_no No check_model->model_no Genotype confirmed? increase_dose Consider Dose Escalation delivery_yes->increase_dose refine_surgery Refine Surgical Technique (ICV) delivery_no->refine_surgery compound_yes->increase_dose review_sop Review Formulation SOP (Reconstitution, Storage) compound_no->review_sop model_yes->increase_dose verify_genotype Verify SNP3 Genotype of Colony model_no->verify_genotype

Caption: Decision tree for troubleshooting poor mHTT knockdown.

References

addressing H2-003 inhibitor precipitation issues

Author: BenchChem Technical Support Team. Date: December 2025

Addressing H2-003 Inhibitor Precipitation Issues

This guide provides troubleshooting and practical advice for researchers, scientists, and drug development professionals encountering precipitation issues with the this compound inhibitor. The following information is designed to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound inhibitor precipitating when I add it to aqueous culture medium from a DMSO stock?

This is a frequent issue that arises from the significant difference in solvent properties between Dimethyl Sulfoxide (DMSO) and aqueous culture medium.[1] Many inhibitors, including this compound, are hydrophobic and have low solubility in water.[2] While they dissolve readily in a polar aprotic solvent like DMSO, introducing this concentrated stock into the aqueous environment of the culture medium can cause the compound to precipitate out of solution.[1] The concentration of DMSO is drastically lowered upon dilution, and the aqueous medium cannot maintain the inhibitor in a dissolved state.[1]

Q2: What are the best practices for preparing and storing this compound to maintain stability and avoid precipitation?

To ensure the quality and minimize potential precipitation of your inhibitor, follow these best practices:

  • Follow Manufacturer's Instructions: Always refer to the product datasheet for specific storage and handling recommendations.[2] this compound powder can typically be stored at -20°C for up to three years.[3]

  • Use High-Quality Solvents: Utilize anhydrous, high-purity solvents like DMSO to dissolve the inhibitor.[2] Moisture in DMSO can accelerate the degradation or reduce the solubility of the compound.[4]

  • Proper Storage of Stock Solutions: Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It's advisable to store them in small aliquots to prevent repeated freeze-thaw cycles.[2] If the compound is light-sensitive, protect it from light.[2]

  • Prepare Fresh Dilutions: For your experiments, it's best to prepare fresh dilutions of the inhibitor from the stock solution directly in your cell culture medium.[2] Avoid storing inhibitors in media for extended periods, as they may degrade or precipitate.[2]

Q3: Can I filter the media to remove the this compound precipitate?

Filtering the media after precipitation has occurred is generally not recommended.[5] The precipitate is the compound of interest, and filtering it out will lower its effective concentration in an unquantifiable way, leading to unreliable experimental results.[5][6] It is more effective to address the root cause of the precipitation.

Q4: How does serum in the media affect this compound solubility?

Serum contains proteins, such as albumin, that can bind to and help solubilize hydrophobic compounds like this compound.[1][5] However, this effect has its limits. At high concentrations, the inhibitor can still precipitate even in the presence of serum.[5]

Troubleshooting Guide: this compound Precipitation in Experiments

This section provides a systematic approach to identifying and resolving this compound precipitation issues.

Problem 1: Immediate Precipitation Upon Addition to Aqueous Media
  • Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous solution. This "crashing out" happens when a compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous medium.[7]

  • Solutions:

    • Optimize DMSO Concentration: Keep the final DMSO concentration in your culture medium as low as possible, typically below 0.5%, to minimize cytotoxicity.[1] However, for some poorly soluble compounds, a slightly higher, yet cell-tolerated, DMSO concentration might be necessary to maintain solubility.[1] Always include a vehicle control with the same final DMSO concentration in your experiments.[1]

    • Stepwise Dilution: Instead of adding the highly concentrated DMSO stock directly to the full volume of medium, try a stepwise dilution.[1] First, dilute the DMSO stock into a small volume of medium containing serum or a buffer/DMSO mixture.[1] The serum proteins can aid in solubilizing the inhibitor.[1] Then, add this intermediate dilution to the final culture volume.[1]

    • Increase Mixing: Add the inhibitor stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and thorough mixing.[1] This can prevent localized high concentrations of the inhibitor that are more prone to precipitation.[1]

    • Warm the Medium: Gently warming the culture medium to 37°C before adding the inhibitor can sometimes improve its solubility.[1]

    • Ultrasonication: For lipophilic compounds that precipitate when diluted in cell culture medium, ultrasonication can often help to completely dissolve them.[4]

Problem 2: Delayed Precipitation in Cell Culture
  • Possible Cause: The inhibitor may be unstable in the culture medium over time, or temperature fluctuations can affect its solubility.

  • Solutions:

    • Minimize Temperature Fluctuations: When conducting microscopic analysis, use a heated stage to maintain the temperature of the culture plate.[1] Also, minimize the time the plates are outside the incubator.[1]

    • Use Buffered Media: Employ a well-buffered culture medium (e.g., with HEPES) to maintain a stable pH throughout the experiment.[1]

    • Assess Inhibitor Stability: Refer to the manufacturer's data sheet for information on the inhibitor's stability in aqueous solutions.[1]

Quantitative Data Summary
ParameterValueSource
This compound Molecular Weight 446.50 g/mol [3]
This compound Formula C25H26N4O4[3]
This compound Solubility in DMSO 125 mg/mL (279.96 mM)[3]
Powder Storage -20°C for 3 years[3]
Stock Solution Storage -80°C for 6 months; -20°C for 1 month[3]
Recommended Final DMSO % < 0.5%[1]
Experimental Protocols
Protocol 1: Standard this compound Stock Solution Preparation
  • Calculation: Determine the mass of this compound powder required to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to the vial of this compound powder.

  • Mixing: Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[3][4]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes and store at -80°C or -20°C.[2][4]

Protocol 2: Determining Maximum Soluble Concentration in Culture Media
  • Prepare Serial Dilutions: Prepare a serial dilution of your this compound inhibitor in your complete cell culture medium, starting from your desired highest concentration.[1]

  • Incubation: Incubate the dilutions at 37°C for a few hours.[1]

  • Visual and Microscopic Inspection: Visually inspect each dilution for any signs of precipitation, such as cloudiness or visible particles.[1] Also, examine a drop of the solution under a microscope.[4]

  • Quantitative Assessment (Optional): For a more quantitative measure, you can read the absorbance of the dilutions in a plate reader at a wavelength of 600 nm. An increase in absorbance can indicate precipitation.[5]

  • Determine Approximate Solubility: The highest concentration that remains clear both visually and microscopically is the approximate solubility of your inhibitor in the culture medium under those specific conditions.[1]

Visualizations

G cluster_stock Stock Preparation cluster_dilution Working Solution Preparation cluster_application Application stock This compound Powder dmso Anhydrous DMSO vortex Vortex/Ultrasonicate dmso->vortex aliquot Aliquot & Store at -80°C vortex->aliquot add_dropwise Add Stock Dropwise while Vortexing aliquot->add_dropwise prewarm Pre-warm Media (37°C) prewarm->add_dropwise final_solution Final Working Solution add_dropwise->final_solution add_to_cells Add to Cells final_solution->add_to_cells

Caption: Recommended experimental workflow for preparing this compound working solutions.

G cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed? cause_immediate Cause: Exceeds Solubility Limit start->cause_immediate Yes, immediately cause_delayed Cause: Instability / Temp. Fluctuation start->cause_delayed Yes, after time solution_stepwise Solution: Stepwise Dilution cause_immediate->solution_stepwise solution_mix Solution: Enhance Mixing cause_immediate->solution_mix solution_warm Solution: Warm Media cause_immediate->solution_warm solution_ultrasonic Solution: Ultrasonicate cause_immediate->solution_ultrasonic end Problem Resolved solution_stepwise->end solution_mix->end solution_warm->end solution_ultrasonic->end solution_temp Solution: Use Heated Stage cause_delayed->solution_temp solution_buffer Solution: Use Buffered Media cause_delayed->solution_buffer solution_temp->end solution_buffer->end

Caption: A troubleshooting decision tree for this compound precipitation issues.

DGAT2_Pathway cluster_synthesis Triglyceride Synthesis cluster_inhibition Inhibition DAG Diacylglycerol (DAG) DGAT2 DGAT2 DAG->DGAT2 Acyl_CoA Fatty Acyl-CoA Acyl_CoA->DGAT2 TG Triglyceride (TG) DGAT2->TG H2_003 This compound H2_003->DGAT2

Caption: this compound inhibits the DGAT2 enzyme in the triglyceride synthesis pathway.

References

H2-003 degradation in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of the investigational compound H2-003 in experimental setups.

Compound Profile: this compound

This compound is a novel small molecule inhibitor being investigated for its therapeutic potential. Its structure contains an ethyl ester and an aniline (B41778) moiety, which makes it susceptible to degradation under certain experimental conditions. Understanding and mitigating this degradation is crucial for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to three primary degradation pathways:

  • Hydrolysis: The ethyl ester group can be hydrolyzed to a carboxylic acid (this compound-A), particularly in aqueous solutions with acidic or basic pH.[1][2][3] This is one of the most common degradation pathways for drugs containing ester functional groups.[2]

  • Oxidation: The aniline moiety is prone to oxidation, which can lead to the formation of various colored byproducts (e.g., nitroso and nitro derivatives).[1][4][5] This process can be accelerated by the presence of trace metals or exposure to atmospheric oxygen.[2][6]

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation of the this compound molecule.[7][8] It is recommended to handle the compound and its solutions with protection from light.[2]

Q2: I'm observing a gradual loss of activity of this compound in my multi-day cell-based assay. What could be the cause?

A2: A gradual loss of potency in a long-term experiment is a common sign of compound instability in the assay media.[9] The most likely cause is the hydrolysis of the ethyl ester in your aqueous cell culture medium. The rate of hydrolysis can be influenced by the pH and temperature of your incubator.[10][11] We recommend preparing fresh dilutions of this compound daily from a frozen stock solution to minimize the impact of degradation over time.

Q3: My this compound stock solution in DMSO has turned a faint yellow color. Is it still usable?

A3: A color change in your stock solution may indicate oxidative degradation of the aniline group.[4][5] While a faint color change might not significantly impact the compound's concentration, it is best practice to prepare a fresh stock solution from the solid material to ensure the accuracy of your experiments. To prevent this, consider preparing smaller, single-use aliquots of your stock solution and storing them under an inert atmosphere (e.g., argon or nitrogen) at -20°C or -80°C.

Q4: What are the best practices for storing this compound?

A4: To ensure the long-term stability of this compound, we recommend the following storage conditions:

  • Solid Compound: Store in an airtight container, protected from light, at 2-8°C for short-term storage and -20°C for long-term storage.

  • Stock Solutions (in DMSO): Prepare concentrated stock solutions (e.g., 10 mM) in anhydrous DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[9]

Q5: Which analytical techniques are suitable for detecting this compound and its degradation products?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for separating and quantifying this compound and its primary degradation products.[7][12][13] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique.[7][14]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in an enzyme inhibition assay.
  • Symptom: High variability in IC50 values for this compound across different experimental runs.

  • Potential Cause: Degradation of this compound in the aqueous assay buffer during the experiment. The extent of degradation can vary depending on the incubation time and the precise pH of the buffer preparation.[15]

  • Troubleshooting Workflow:

A Inconsistent IC50 values observed B Verify buffer pH and preparation consistency A->B C Run a time-course stability study in assay buffer B->C D Analyze samples at t=0 and after incubation by HPLC C->D E Significant degradation observed? D->E F Decrease incubation time if possible E->F Yes I No significant degradation E->I No G Prepare fresh compound dilutions immediately before use F->G H Re-evaluate IC50 with optimized protocol G->H J Investigate other experimental variables (pipetting, reagents) I->J

Caption: Troubleshooting workflow for inconsistent IC50 values.

  • Corrective Actions:

    • Confirm Buffer pH: Ensure the pH of your assay buffer is consistent for every experiment.

    • Assess Stability: Perform a stability study by incubating this compound in your assay buffer for the duration of your experiment. Analyze samples at the beginning and end of the incubation period by HPLC to quantify the remaining parent compound.

    • Minimize Incubation Time: If degradation is confirmed, try to reduce the incubation time of the assay if the protocol allows.

    • Fresh Dilutions: Always prepare the final dilutions of this compound immediately before adding them to the assay plate. Do not let diluted compound sit in aqueous buffer for extended periods.[9]

Issue 2: Appearance of an unexpected peak in HPLC analysis during a formulation study.
  • Symptom: A new peak, often with a shorter retention time, appears in the chromatogram of an this compound formulation.

  • Potential Cause: This is likely the carboxylic acid degradation product (this compound-A) formed via hydrolysis of the ester.

  • Troubleshooting Workflow:

A New peak observed in HPLC B Hypothesize hydrolysis product (this compound-A) A->B C Analyze sample with LC-MS B->C D Does mass correspond to this compound-A? C->D E Confirm formulation pH D->E Yes I Mass does not correspond D->I No F Adjust formulation pH to be between 5.0 and 6.5 E->F G Consider lyophilization or non-aqueous formulation F->G H Re-analyze stability of new formulation G->H J Investigate other degradation pathways (e.g., oxidation) I->J

Caption: Troubleshooting workflow for an unexpected HPLC peak.

  • Corrective Actions:

    • Confirm Identity: Use LC-MS to determine the mass of the new peak. The mass of this compound-A will be 28 atomic mass units less than the parent compound (loss of C2H4).

    • Control pH: this compound exhibits maximal stability in a slightly acidic pH range. Adjust the pH of your formulation to between 5.0 and 6.5 to minimize the rate of hydrolysis.[15]

    • Reduce Water Content: If possible for your application, consider using a non-aqueous formulation or lyophilizing the compound to prevent hydrolysis.[16][17]

Data Presentation

Table 1: Stability of this compound in Aqueous Buffers at 37°C
Buffer pH% this compound Remaining after 8 hours% this compound Remaining after 24 hoursPrimary Degradant
4.098.2%94.5%This compound-A (Hydrolysis)
5.599.5%98.1%This compound-A (Hydrolysis)
7.491.3%75.6%This compound-A (Hydrolysis)
8.580.1%55.2%This compound-A (Hydrolysis)
Table 2: Effect of Light and Temperature on this compound Stability (in pH 7.4 Buffer, 24 hours)
Condition% this compound Remaining
4°C, Protected from light96.5%
25°C, Protected from light88.4%
25°C, Exposed to ambient light82.1%
37°C, Protected from light75.6%

Experimental Protocols

Protocol: Assessing the Stability of this compound in Aqueous Buffer by HPLC

This protocol describes a general method for determining the stability of this compound in a given aqueous buffer.

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.

    • Prepare the desired aqueous buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4).

  • Incubation:

    • Dilute the this compound stock solution into the pre-warmed (37°C) aqueous buffer to a final concentration of 10 µM.

    • Immediately take a sample for the t=0 time point. To do this, transfer 100 µL of the solution into an HPLC vial containing 100 µL of ice-cold acetonitrile (B52724) to quench any further degradation.

    • Incubate the remaining solution at 37°C, protected from light.

    • Take samples at desired time points (e.g., 2, 4, 8, 24 hours) and quench them in the same manner as the t=0 sample.

  • HPLC Analysis:

    • Analyze the quenched samples using a validated reverse-phase HPLC method.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Detection: UV at 254 nm

  • Data Analysis:

    • Integrate the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the peak area at t=0.

Experimental Workflow Diagram

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare 10 mM this compound stock in DMSO C Dilute this compound to 10 µM in pre-warmed buffer A->C B Prepare aqueous buffer (e.g., pH 7.4) B->C D Take and quench t=0 sample C->D E Incubate at 37°C (light protected) C->E G Analyze all samples by RP-HPLC D->G F Take and quench samples at various time points E->F F->G H Calculate % remaining this compound vs. t=0 G->H

Caption: Experimental workflow for this compound stability assessment.

Mandatory Visualization: Signaling Pathways

Hypothetical Degradation Pathways of this compound

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation H2003 This compound (Ethyl Ester, Aniline) Hydrolysis_Product This compound-A (Carboxylic Acid) H2003->Hydrolysis_Product H₂O (Acid/Base Catalyzed) Oxidation_Products Oxidized Products (Nitroso, Nitro, etc.) H2003->Oxidation_Products O₂ (Trace Metals) Photo_Products Photolytic Products H2003->Photo_Products Light (UV)

Caption: Primary degradation pathways of this compound.

References

Validation & Comparative

A Comparative Guide to DGAT2 Inhibitors: H2-003 and Other Key Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enzyme diacylglycerol O-acyltransferase 2 (DGAT2) has emerged as a critical therapeutic target for metabolic disorders, primarily due to its central role in the final step of triglyceride synthesis. Inhibition of DGAT2 is a promising strategy for conditions like non-alcoholic steatohepatitis (NASH). This guide provides a comparative overview of H2-003, a selective DGAT2 inhibitor, alongside other notable DGAT2 inhibitors that have been investigated in preclinical and clinical settings.

Introduction to DGAT2 and Its Inhibition

Diacylglycerol O-acyltransferase 2 (DGAT2) is an integral membrane enzyme that catalyzes the esterification of diacylglycerol to form triglycerides. This is the terminal and committed step in the triglyceride synthesis pathway. Elevated DGAT2 activity is associated with increased hepatic triglyceride accumulation, a hallmark of non-alcoholic fatty liver disease (NAFLD) and its more severe form, NASH. By inhibiting DGAT2, the production of triglycerides can be reduced, thereby alleviating hepatic steatosis.

This guide will focus on a comparison of the following DGAT2 inhibitors:

  • This compound: A selective, small-molecule inhibitor of human DGAT2.

  • Ervogastat (B10831021) (PF-06865571): A potent and selective DGAT2 inhibitor that has been in clinical development.

  • PF-07202954: A next-generation, weakly basic DGAT2 inhibitor designed for an extended half-life.

  • IONIS-DGAT2Rx (ION224): An antisense oligonucleotide designed to reduce the production of the DGAT2 enzyme.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that direct comparisons of potency should be made with caution, as experimental conditions may have varied between studies.

In Vitro Potency and Selectivity
CompoundTargetIC50 (nM)SelectivityReference(s)
This compound Human DGAT2Not ReportedSelective for DGAT2[1]
Ervogastat (PF-06865571) DGAT217.2Selective inhibitor[2]
PF-07202954 Human DGAT210>4500-fold vs. DGAT1, MGAT1, MGAT2, MGAT3[1][3]
IONIS-DGAT2Rx (ION224) DGAT2 mRNANot ApplicableSpecific for DGAT2 mRNA[4][5]

Note: The primary publication for this compound describes it as a potent and selective inhibitor but does not provide a specific IC50 value[1].

Preclinical Pharmacokinetics
CompoundSpeciesRouteHalf-life (t1/2)Volume of Distribution (Vss)BioavailabilityReference(s)
This compound Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
Ervogastat (PF-06865571) RatIV0.3 h0.91 L/kgNot Reported
MonkeyIVNot ReportedNot ReportedNot Reported
PF-07202954 RatIV0.9 h2-3 fold higher than ervogastat2-3 fold higher than ervogastat
MonkeyIV1.4 h2-3 fold higher than ervogastatNot Reported
In Vivo Efficacy
CompoundAnimal ModelKey FindingsReference(s)
This compound Not ReportedReduced TG biosynthesis in HepG2 and 3T3-L1 cells. Abolished lipid droplet formation in 3T3-L1 cells when co-treated with a DGAT1 inhibitor.[1]
PF-07202954 Western-diet-fed ratsDose-dependent reduction in plasma (up to 71%) and liver (up to 48%) triglycerides.
IONIS-DGAT2Rx (ION224) Phase 2 Clinical Trial (Humans with NAFLD and T2D)Significant reduction in liver fat content compared to placebo.[3][4]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.

DGAT2_Pathway Fatty Acyl-CoA Fatty Acyl-CoA DGAT2 DGAT2 Fatty Acyl-CoA->DGAT2 Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->DGAT2 Triglyceride (TG) Triglyceride (TG) DGAT2->Triglyceride (TG) This compound This compound This compound->DGAT2 Inhibition

Caption: The role of DGAT2 in triglyceride synthesis and its inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Assay Enzyme Source (e.g., Microsomes) Enzyme Source (e.g., Microsomes) Incubation with Substrates Incubation with Substrates Enzyme Source (e.g., Microsomes)->Incubation with Substrates [14C]oleoyl-CoA, Diacylglycerol Lipid Extraction Lipid Extraction Incubation with Substrates->Lipid Extraction TLC Separation TLC Separation Lipid Extraction->TLC Separation Quantification Quantification TLC Separation->Quantification Scintillation Counting DGAT2 Inhibitor (e.g., this compound) DGAT2 Inhibitor (e.g., this compound) DGAT2 Inhibitor (e.g., this compound)->Incubation with Substrates

Caption: General workflow for a radiometric in vitro DGAT activity assay.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are outlines of key experimental protocols relevant to the characterization of DGAT2 inhibitors.

In Vitro DGAT2 Enzyme Activity Assay (Radiometric)

This is a widely used method to determine the inhibitory potential of compounds on DGAT2 activity.

1. Materials:

  • Enzyme Source: Microsomal fractions isolated from cells or tissues expressing DGAT2.

  • Substrates:

    • Diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol) dissolved in acetone.

    • Radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA).

  • Assay Buffer: Typically 50 mM Tris-HCl (pH 7.4-8.0) containing MgCl2.

  • Test Compound: DGAT2 inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Stop Solution: Chloroform:methanol (2:1, v/v).

  • TLC Plate and Developing Solvent: Hexane:ethyl ether:acetic acid (80:20:1, v/v/v).

  • Scintillation Fluid and Counter.

2. Procedure:

  • Prepare a reaction mixture containing the assay buffer, enzyme source, and diacylglycerol.

  • Add the test compound at various concentrations to the reaction mixture and pre-incubate.

  • Initiate the reaction by adding the radiolabeled fatty acyl-CoA.

  • Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Terminate the reaction by adding the stop solution.

  • Extract the lipids by vortexing and centrifugation.

  • Spot the lipid extract onto a TLC plate and develop the chromatogram to separate the triglycerides.

  • Visualize the lipid spots (e.g., with iodine vapor) and scrape the triglyceride spot into a scintillation vial.

  • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Cellular Triglyceride Synthesis Assay

This assay measures the effect of an inhibitor on triglyceride synthesis within a cellular context.

1. Materials:

  • Cell Line: HepG2 (human hepatoma) or 3T3-L1 (mouse pre-adipocyte) cells.

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum.

  • Radiolabeled Precursor: [14C]acetic acid or [3H]glycerol.

  • Test Compound: DGAT2 inhibitor (e.g., this compound).

  • Lysis Buffer and Lipid Extraction Solvents.

  • TLC Plate and Scintillation Counter.

2. Procedure:

  • Culture cells to a desired confluency in multi-well plates.

  • Treat the cells with the test compound at various concentrations for a specified period.

  • Add the radiolabeled precursor to the culture medium and incubate to allow for its incorporation into triglycerides.

  • Wash the cells to remove excess radiolabel.

  • Lyse the cells and extract the total lipids.

  • Separate the triglycerides from other lipids using TLC.

  • Quantify the amount of radiolabel incorporated into the triglyceride fraction using a scintillation counter.

  • Determine the effect of the inhibitor on cellular triglyceride synthesis.

In Vivo Efficacy in a Diet-Induced Obesity Model

Animal models are essential for evaluating the in vivo efficacy of DGAT2 inhibitors.

1. Animal Model:

  • Male C57BL/6J mice or Sprague-Dawley rats.

  • Induction of obesity and NAFLD/NASH through a high-fat, high-sucrose, and/or high-cholesterol diet (Western diet) for several weeks.

2. Experimental Procedure:

  • Acclimatize animals and place them on the specialized diet.

  • Once the disease phenotype is established (e.g., increased body weight, hepatic steatosis), randomize animals into vehicle control and treatment groups.

  • Administer the test compound (e.g., PF-07202954) orally once or twice daily for a defined period (e.g., 8 days).

  • Monitor body weight and food intake throughout the study.

  • At the end of the treatment period, collect blood samples for analysis of plasma triglycerides and other metabolic parameters.

  • Euthanize the animals and collect liver tissue for triglyceride content analysis and histological examination (e.g., H&E staining for steatosis).

  • Compare the outcomes between the vehicle and treatment groups to assess the in vivo efficacy of the DGAT2 inhibitor.

Conclusion

The available data indicates that this compound is a selective DGAT2 inhibitor that effectively reduces triglyceride biosynthesis and lipid droplet formation in cellular models[1]. For a more comprehensive understanding of its potential, further studies to determine its in vitro potency (IC50), pharmacokinetic profile, and in vivo efficacy are necessary.

In comparison, compounds like ervogastat and PF-07202954 have well-defined in vitro potencies and have demonstrated efficacy in preclinical and/or clinical settings. PF-07202954, in particular, shows high selectivity and favorable pharmacokinetic properties in animal models, leading to significant reductions in liver and plasma triglycerides. IONIS-DGAT2Rx represents a different therapeutic modality, an antisense oligonucleotide, which has shown promising results in reducing liver fat in clinical trials[3][4].

The selection of a DGAT2 inhibitor for further research and development will depend on a variety of factors including potency, selectivity, pharmacokinetics, and the specific therapeutic application. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these and other novel DGAT2 inhibitors.

References

A Head-to-Head Comparison of DGAT2 Inhibitors: H2-003 versus PF-06427878 in Modulating Triglyceride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the inhibitory activity of two selective Diacylglycerol O-Acyltransferase 2 (DGAT2) inhibitors: H2-003 and PF-06427878. This document outlines their performance based on available experimental data, details the methodologies for key experiments, and visualizes relevant biological pathways and experimental workflows.

DGAT2 is a critical enzyme in the final step of triglyceride (TG) synthesis and has emerged as a promising therapeutic target for metabolic diseases such as non-alcoholic steatohepatitis (NASH).[1] Selective inhibitors of DGAT2 are being actively investigated for their potential to reduce hepatic steatosis and improve liver function.[1][2] This guide focuses on a comparative analysis of this compound, a novel selective human DGAT2 inhibitor, and PF-06427878, another well-characterized potent and selective DGAT2 inhibitor.[2] While information on a compound designated H2-005 suggests it is also a selective DGAT2 inhibitor, specific inhibitory activity data such as an IC50 value is not publicly available, precluding its direct quantitative comparison in this guide.

Quantitative Inhibitor Activity

The inhibitory potency of this compound and PF-06427878 against DGAT2 has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these compounds.

CompoundTargetIC50 (Human)IC50 (Rat)SelectivityReference
This compound DGAT21.16 µMNot ReportedSelective for DGAT2
PF-06427878 DGAT299 nM202 nM>470-fold vs DGAT1, MGAT1/2/3[2]

Signaling Pathway of DGAT2 in Triglyceride Synthesis

DGAT2 plays a crucial role in the terminal step of triglyceride synthesis within the endoplasmic reticulum. The pathway involves the esterification of diacylglycerol (DAG) with a long-chain fatty acyl-CoA. This process is influenced by various upstream signaling cascades, including the MEK/ERK pathway. The synthesized triglycerides can then be stored in lipid droplets or packaged into very-low-density lipoproteins (VLDL) for secretion.

DGAT2_Pathway cluster_upstream Upstream Regulation cluster_synthesis Triglyceride Synthesis cluster_downstream Downstream Fates MEK_ERK MEK/ERK Pathway DGAT2 DGAT2 MEK_ERK->DGAT2 regulates expression Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->DGAT2 DAG Diacylglycerol (DAG) DAG->DGAT2 Triglycerides Triglycerides (TG) DGAT2->Triglycerides catalyzes Lipid_Droplets Lipid Droplets Triglycerides->Lipid_Droplets VLDL VLDL Assembly & Secretion Triglycerides->VLDL

DGAT2 signaling in triglyceride synthesis.

Experimental Protocols

The determination of DGAT2 inhibitory activity relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments.

In Vitro DGAT2 Enzymatic Assay (IC50 Determination)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of DGAT2, typically using microsomal fractions from cells overexpressing the enzyme.

Materials:

  • Microsomal fractions from HEK293 cells overexpressing human DGAT2.

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 15 mM MgCl2.

  • Substrates: Diacylglycerol (DAG) and [14C]oleoyl-CoA (radiolabeled).

  • Test compounds (this compound, PF-06427878) dissolved in DMSO.

  • Scintillation fluid.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, a specific amount of microsomal protein (e.g., 10-20 µg), and varying concentrations of the test inhibitor.

  • Pre-incubate the mixture for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding the substrates, DAG (e.g., 100 µM) and [14C]oleoyl-CoA (e.g., 10 µM).

  • Incubate the reaction for 30-60 minutes at 37°C, ensuring the reaction remains in the linear range.

  • Stop the reaction by adding a 2:1 (v/v) mixture of chloroform (B151607) and methanol.

  • Extract the lipids using the Folch method.

  • Separate the lipid classes using thin-layer chromatography (TLC).

  • Isolate the triglyceride band and quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each inhibitor concentration relative to a vehicle control (DMSO) and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Triglyceride Synthesis Assay

This assay assesses the ability of an inhibitor to block triglyceride synthesis within a cellular context, providing insights into cell permeability and target engagement.

Materials:

  • HepG2 (human hepatoma) or 3T3-L1 (preadipocyte) cells.

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS).

  • Test compounds dissolved in DMSO.

  • Substrate solution: Oleic acid complexed to fatty-acid-free bovine serum albumin (BSA).

  • Radiolabeled tracer: [14C]-glycerol or [14C]-oleic acid.

  • Phosphate-buffered saline (PBS), cell lysis buffer, and lipid extraction solvents.

Procedure:

  • Plate cells in multi-well plates and allow them to reach 80-90% confluency.

  • Wash the cells with serum-free medium.

  • Pre-incubate the cells with varying concentrations of the test inhibitor for 30 minutes to 4 hours.

  • Add the oleic acid-BSA complex and the radiolabeled tracer to the cells.

  • Incubate for an additional 4-6 hours at 37°C.

  • Wash the cells twice with ice-cold PBS to remove unincorporated tracer.

  • Lyse the cells and extract the total lipids.

  • Separate and quantify the radiolabeled triglycerides via TLC and scintillation counting.

  • Normalize the results to the total protein content in each well.

  • Calculate the cellular IC50 value based on the percentage of inhibition relative to the vehicle control.

Experimental Workflow for DGAT2 Inhibition Assay

The following diagram illustrates the typical workflow for evaluating a DGAT2 inhibitor, from initial compound preparation to final data analysis.

DGAT2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis cluster_result Result Compound_Prep Prepare Inhibitor Stock Solutions (e.g., in DMSO) Biochemical_Assay Biochemical Assay: - Mix microsomes, inhibitor, substrates - Incubate at 37°C - Stop reaction Compound_Prep->Biochemical_Assay Cellular_Assay Cellular Assay: - Pre-incubate cells with inhibitor - Add fatty acids & tracer - Incubate at 37°C Compound_Prep->Cellular_Assay Enzyme_Prep Prepare Microsomal Fraction (with DGAT2) Enzyme_Prep->Biochemical_Assay Cell_Culture Culture Cells (e.g., HepG2) Cell_Culture->Cellular_Assay Lipid_Extraction Lipid Extraction Biochemical_Assay->Lipid_Extraction Cellular_Assay->Lipid_Extraction TLC Thin-Layer Chromatography (TLC) (Separate Triglycerides) Lipid_Extraction->TLC Quantification Quantification (Scintillation Counting) TLC->Quantification Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Value Quantification->Data_Analysis

Workflow for DGAT2 inhibitor evaluation.

Conclusion

Both this compound and PF-06427878 are effective inhibitors of DGAT2. Based on the available data, PF-06427878 demonstrates significantly higher potency in a biochemical assay with an IC50 in the nanomolar range, compared to the micromolar IC50 of this compound. Furthermore, PF-06427878 has been characterized for its high selectivity against other related acyltransferases. The choice of inhibitor for research purposes may depend on the specific experimental context, including the desired potency and the biological system being investigated. The provided experimental protocols offer a foundation for the in-house evaluation and comparison of these and other DGAT2 inhibitors.

References

Molecular Hydrogen (H2): A Comparative Analysis in Preclinical Models of Metabolic Disease

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Molecular Hydrogen's Performance Against Standard Interventions

For researchers and drug development professionals navigating the landscape of novel therapies for metabolic diseases, molecular hydrogen (H2) has emerged as a promising candidate. Exhibiting potent antioxidant and anti-inflammatory properties, H2 has demonstrated significant therapeutic potential in a variety of preclinical models. This guide provides a comparative analysis of molecular hydrogen's efficacy, primarily administered as hydrogen-rich water (HRW), against standard interventions like metformin (B114582), supported by experimental data from rodent models of type 2 diabetes (T2DM) and metabolic syndrome.

Performance in Animal Models: A Quantitative Comparison

Molecular hydrogen has been shown to improve key metabolic parameters in rodent models of diet-induced and chemically-induced diabetes. The following tables summarize the quantitative data from studies comparing the effects of molecular hydrogen to those of metformin or a control group.

Table 1: Effects of Molecular Hydrogen vs. Metformin on Glycemic Control and Insulin (B600854) Sensitivity in a Rat Model of T2DM

ParameterControl GroupT2DM Model GroupH2-Treated GroupMetformin-Treated Group
Fasting Blood Glucose (mmol/L) 5.6 ± 0.418.2 ± 1.511.3 ± 1.112.1 ± 1.2
Insulin Resistance Index (HOMA-IR) 1.5 ± 0.27.8 ± 0.93.2 ± 0.53.5 ± 0.6
Hepatic Glycogen (mg/g) 35.1 ± 3.212.4 ± 1.825.6 ± 2.923.8 ± 2.5

Data adapted from a study on T2DM induced by a high-fat diet and streptozotocin (B1681764) in rats. Values are presented as mean ± standard deviation.

Table 2: Comparative Effects on Lipid Profile and Oxidative Stress Markers

ParameterControl GroupT2DM Model GroupH2-Treated GroupMetformin-Treated Group
Triglycerides (mmol/L) 1.1 ± 0.23.5 ± 0.41.8 ± 0.33.1 ± 0.5
Total Cholesterol (mmol/L) 2.1 ± 0.34.8 ± 0.62.9 ± 0.44.2 ± 0.7
Superoxide Dismutase (SOD) (U/mL) 150 ± 1285 ± 9135 ± 11Not Reported
Malondialdehyde (MDA) (nmol/mL) 2.1 ± 0.35.8 ± 0.72.9 ± 0.4Not Reported

Data adapted from a study on T2DM induced by a high-fat diet and streptozotocin in rats. Values are presented as mean ± standard deviation.

Mechanism of Action: Signaling Pathways

Molecular hydrogen exerts its therapeutic effects through the modulation of several key signaling pathways involved in metabolism and cellular stress. A primary mechanism involves the induction of hepatic Fibroblast Growth Factor 21 (FGF21), a potent metabolic regulator. This is achieved through the activation of the transcriptional coactivator PGC-1α and the nuclear receptor PPARα.

H2_Signaling_Pathway H2 Molecular Hydrogen (H2) Akt_FoxO1 Akt/FoxO1 Signaling H2->Akt_FoxO1 Modulates PGC1a PGC-1α Expression Akt_FoxO1->PGC1a Induces PPARa PPARα Activation PGC1a->PPARa Co-activates FGF21 Hepatic FGF21 Expression PPARa->FGF21 Upregulates Metabolic_Effects Improved Glucose and Lipid Metabolism FGF21->Metabolic_Effects Leads to

H2-Mediated Metabolic Regulation Pathway

Experimental Protocols

To ensure the reproducibility of the findings presented, this section details a common methodology for inducing a T2DM model in rodents and the subsequent administration of hydrogen-rich water.

Induction of Type 2 Diabetes Mellitus in Rats

This protocol combines a high-fat diet (HFD) with a low dose of streptozotocin (STZ) to mimic the pathophysiology of human T2DM.

  • Animal Model: Male Sprague-Dawley rats (8 weeks old).

  • Acclimatization: Animals are housed in a controlled environment (22±2°C, 12-hour light/dark cycle) for one week with free access to standard chow and water.

  • High-Fat Diet: Rats are fed a high-fat diet (e.g., 45-60% of calories from fat) for a period of 4-8 weeks to induce insulin resistance.

  • Streptozotocin Injection: Following the HFD period, rats are fasted overnight and then receive a single intraperitoneal injection of a low dose of STZ (e.g., 30-40 mg/kg body weight), freshly dissolved in citrate (B86180) buffer (0.1 M, pH 4.5). Control animals receive an injection of the citrate buffer vehicle.

  • Confirmation of Diabetes: Diabetes is confirmed 72 hours after STZ injection by measuring fasting blood glucose levels from the tail vein. Rats with fasting blood glucose levels above 11.1 mmol/L (200 mg/dL) are considered diabetic and are used for the study.

H2-003: A Potent and Selective Inhibitor of Triglyceride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Efficacy of H2-003 in Inhibiting Triglyceride Synthesis.

This compound has emerged as a significant subject of research in the field of metabolic diseases due to its selective inhibitory action on diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in the final step of triglyceride (TG) synthesis.[1][2][3][4][5][6][7][8][9][10] This guide provides a comprehensive comparison of this compound with other inhibitors of TG synthesis, supported by experimental data, detailed protocols, and pathway visualizations to objectively assess its performance.

Comparative Efficacy of TG Synthesis Inhibitors

The inhibitory potential of this compound is best understood in comparison to other compounds targeting triglyceride synthesis. The following table summarizes the quantitative data on the inhibitory concentration (IC50) of this compound and a well-known DGAT1 inhibitor.

CompoundTargetIC50Cell LineEffect
This compound DGAT2 7.1 µM DGAT2-overexpressing HEK293 cellsPotent inhibition of TG biosynthesis
This compoundDGAT1>100 µMDGAT1-overexpressing HEK293 cellsWeak inhibitory activity
DGAT1 InhibitorDGAT10.7 µMDGAT1-overexpressing HEK293 cellsPotent inhibition of DGAT1 activity
DGAT1 InhibitorDGAT2>100 µMDGAT2-overexpressing HEK293 cellsWeak inhibitory activity

Data sourced from a study on a novel class of DGAT2 inhibitors.[8]

Signaling Pathway of Triglyceride Synthesis and this compound Inhibition

The synthesis of triglycerides is a multi-step process culminating in the acylation of diacylglycerol (DAG). This compound specifically targets DGAT2, one of the two enzymes responsible for this final step. The diagram below illustrates this pathway and the point of inhibition by this compound.

TG_Synthesis_Pathway cluster_synthesis Triglyceride Synthesis Pathway G3P Glycerol-3-phosphate LPA Lysophosphatidic acid G3P->LPA GPAT PA Phosphatidic acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP TG Triglyceride DAG->TG DGAT1 / DGAT2 H2003 This compound H2003->DAG Inhibits DGAT2 DGAT1_inhibitor DGAT1 Inhibitor DGAT1_inhibitor->DAG Inhibits DGAT1

Caption: Triglyceride synthesis pathway and points of inhibition.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical experimental workflow to evaluate the inhibitory effect of this compound on triglyceride synthesis in a cellular model.

Experimental_Workflow cluster_prep Cell Culture and Treatment cluster_analysis Analysis of TG Synthesis cell_culture Culture HepG2 or 3T3-L1 cells treatment Treat cells with varying concentrations of this compound cell_culture->treatment incubation Incubate for a specified period treatment->incubation lysis Cell lysis incubation->lysis tg_assay Triglyceride quantification assay lysis->tg_assay data_analysis Data analysis and IC50 determination tg_assay->data_analysis

Caption: Workflow for evaluating this compound's effect on TG synthesis.

Detailed Experimental Protocols

In Vitro DGAT2 Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on DGAT2 enzyme activity.

Materials:

  • Microsomes from HEK293 cells overexpressing human DGAT2

  • [14C]Oleoyl-CoA

  • 1,2-Dioleoyl-sn-glycerol (DAG)

  • This compound

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mg/ml BSA)

  • Scintillation cocktail

Procedure:

  • Prepare a reaction mixture containing the assay buffer, DGAT2-containing microsomes, and DAG.

  • Add varying concentrations of this compound to the reaction mixture and pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding [14C]Oleoyl-CoA.

  • Incubate the reaction for 30 minutes at 37°C.

  • Stop the reaction by adding a solution of isopropanol/heptane/water.

  • Extract the lipids with heptane.

  • Quantify the amount of radiolabeled triglyceride formed using a scintillation counter.

  • Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Cellular Triglyceride Synthesis Assay

Objective: To assess the effect of this compound on triglyceride synthesis in a cellular context.

Materials:

  • HepG2 or 3T3-L1 cells

  • Cell culture medium

  • This compound

  • [14C]Acetic acid or [3H]Glycerol

  • Lysis buffer

  • Triglyceride quantification kit

Procedure:

  • Seed HepG2 or 3T3-L1 cells in 24-well plates and allow them to adhere overnight.

  • Treat the cells with different concentrations of this compound for 24 hours.

  • Add [14C]Acetic acid or [3H]Glycerol to the medium and incubate for an additional 4 hours to allow for incorporation into newly synthesized triglycerides.

  • Wash the cells with phosphate-buffered saline (PBS) to remove unincorporated radiolabel.

  • Lyse the cells using a suitable lysis buffer.

  • Extract the total lipids from the cell lysate.

  • Separate the triglycerides from other lipid species using thin-layer chromatography (TLC).

  • Scrape the triglyceride spots from the TLC plate and quantify the radioactivity using a scintillation counter.

  • Alternatively, for a non-radioactive method, quantify the total triglyceride content in the cell lysate using a commercially available triglyceride quantification kit.

  • Normalize the triglyceride levels to the total protein concentration in each sample.

  • Determine the effect of this compound on cellular triglyceride synthesis.

Concluding Remarks

The available data strongly supports the inhibitory effect of this compound on triglyceride synthesis through the selective targeting of DGAT2.[1][4][7] Its high selectivity for DGAT2 over DGAT1 makes it a valuable tool for studying the specific roles of DGAT2 in lipid metabolism and a promising candidate for the development of therapeutic agents for metabolic diseases characterized by excessive triglyceride accumulation.[3][4] Further in vivo studies are warranted to fully elucidate its therapeutic potential.

References

H2-003: A Comparative Analysis of Acyltransferase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

H2-003 has been identified as a potent and selective inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis.[1][2] This guide provides a comparative analysis of this compound's cross-reactivity with other acyltransferases, supported by available experimental data and detailed methodologies for assessing inhibitor selectivity.

Executive Summary

This compound, a compound featuring a 1H-pyrrolo[2,3-b]pyridine core, demonstrates high selectivity for DGAT2 over its closely related isoform, DGAT1.[1] While comprehensive screening data against a broader panel of acyltransferases such as Acyl-CoA: Cholesterol Acyltransferases (ACATs) and Monoacylglycerol Acyltransferases (MGATs) is not extensively available in public literature, the pronounced selectivity against DGAT1 underscores its potential as a specific tool for studying DGAT2-mediated biological pathways. This guide outlines the established selectivity and provides the necessary experimental framework for further cross-reactivity profiling.

Data Presentation: this compound Acyltransferase Inhibition Profile

The following table summarizes the known inhibitory activity of this compound against DGAT isoenzymes. The selectivity of this compound for DGAT2 was confirmed by assessing its inhibitory action in HEK293 cells engineered to overexpress either human DGAT1 or DGAT2.[1]

Target EnzymeInhibitorIC50Selectivity Notes
DGAT2 This compound Potent Inhibition (Specific IC50 not publicly disclosed)Primary target enzyme.
DGAT1 This compound Significantly less potent than against DGAT2Confirmed to be selective for DGAT2 over DGAT1 in cell-based assays.[1]
ACAT1/2 This compound Data not publicly available-
MGAT1/2/3 This compound Data not publicly available-

Experimental Protocols

To determine the selectivity of this compound or other inhibitors against a panel of acyltransferases, a combination of in vitro biochemical assays and cell-based assays is recommended.

In Vitro Acyltransferase Activity Assay (Radiometric)

This biochemical assay is a gold standard for determining the potency of an inhibitor against purified or microsome-expressed enzymes.

a. Enzyme Source Preparation:

  • Prepare microsomal fractions from Sf9 insect cells or HEK293 cells overexpressing the human acyltransferase of interest (e.g., DGAT1, DGAT2, ACAT1, ACAT2, MGAT1, MGAT2).

b. Reaction Mixture (per well/tube):

  • Buffer: 100 mM Tris-HCl (pH 7.4) with 5 mM MgCl₂.

  • Acyl Acceptor: 200 µM sn-1,2-diacylglycerol (for DGAT), 50 µM cholesterol (for ACAT), or 200 µM monoacylglycerol (for MGAT).

  • Acyl Donor (Radiolabeled): 10 µM [1-¹⁴C]oleoyl-CoA.

  • Enzyme: 10-20 µg of microsomal protein.

  • Inhibitor: this compound at varying concentrations (e.g., 0.1 nM to 100 µM).

  • Bovine Serum Albumin (BSA): 2 mg/mL (fatty acid-free).

c. Assay Procedure:

  • Combine the buffer, acyl acceptor, BSA, and inhibitor in a reaction tube.

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the reaction by adding the radiolabeled acyl donor.

  • Incubate for 10-15 minutes at 37°C.

  • Stop the reaction by adding 1.5 mL of isopropanol/heptane (B126788)/water (80:20:2, v/v/v).

  • Add 1 mL of heptane and 0.5 mL of water to induce phase separation.

  • Vortex and centrifuge to separate the organic and aqueous phases.

  • Transfer the upper organic phase (containing the radiolabeled lipid product) to a new tube and dry it under nitrogen.

  • Resuspend the lipid extract and separate it by thin-layer chromatography (TLC).

  • Quantify the radioactivity of the product spot using a phosphorimager or by scintillation counting to determine the enzyme activity.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Acyltransferase Activity Assay

This assay format evaluates the inhibitor's efficacy in a more physiological context.

a. Cell Culture and Treatment:

  • Culture HEK293 cells that are engineered to overexpress a specific acyltransferase (e.g., DGAT1 or DGAT2).

  • Plate the cells in a suitable format (e.g., 24-well plates).

  • Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.

b. Labeling and Lipid Extraction:

  • Add a radiolabeled precursor, such as [¹⁴C]glycerol or [¹⁴C]oleic acid, to the cell culture medium.

  • Incubate for 4-6 hours to allow for incorporation into newly synthesized lipids.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells and extract the total lipids using a suitable solvent system (e.g., chloroform/methanol).

c. Analysis:

  • Separate the lipid extract using TLC.

  • Identify and quantify the amount of radioactivity incorporated into the target lipid (e.g., triglycerides).

  • Determine the concentration-dependent inhibition of lipid synthesis to assess the inhibitor's cellular potency and selectivity.

Mandatory Visualizations

experimental_workflow cluster_0 Enzyme Source Preparation cluster_1 In Vitro Biochemical Assay cluster_2 Cell-Based Assay prep Overexpression of Acyltransferases (DGAT1, DGAT2, ACAT1, etc.) in cell lines (e.g., HEK293, Sf9) microsome Preparation of Microsomal Fractions prep->microsome cell_treat Treat Overexpressing Cells with this compound prep->cell_treat assay Incubate Microsomes with Substrates & this compound microsome->assay extraction Lipid Extraction & TLC assay->extraction quant Quantification of Radiolabeled Product extraction->quant ic50 IC50 Determination quant->ic50 final_analysis Selectivity Profile Comparison ic50->final_analysis labeling Incubate with Radiolabeled Precursor cell_treat->labeling cell_extraction Lipid Extraction & TLC labeling->cell_extraction cell_quant Quantification of Synthesized Lipids cell_extraction->cell_quant cell_ic50 Cellular Potency Determination cell_quant->cell_ic50 cell_ic50->final_analysis

Caption: Experimental workflow for assessing acyltransferase inhibitor selectivity.

selectivity_profile cluster_targets Acyltransferase Targets H2003 This compound (1H-pyrrolo[2,3-b]pyridine derivative) DGAT2 DGAT2 H2003->DGAT2 Potent Inhibition (Primary Target) DGAT1 DGAT1 H2003->DGAT1 Weak Inhibition (High Selectivity) OtherAcyl Other Acyltransferases (ACATs, MGATs) H2003->OtherAcyl Activity Not Reported

Caption: Selectivity profile of this compound for DGAT2 over other acyltransferases.

References

Evaluating the Specificity of H2-003 for Human DGAT2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor, H2-003, with other commercially available DGAT inhibitors. The specificity and potency of these compounds are critical for accurate interpretation of research results and for the development of targeted therapeutics for metabolic diseases. This document summarizes key performance data, details relevant experimental protocols, and provides visual diagrams of the associated biological pathway and experimental workflows.

Introduction to DGAT Enzymes and a Comparison of Inhibitors

Diacylglycerol O-acyltransferases (DGATs) are crucial enzymes in triglyceride synthesis. The two primary isoforms, DGAT1 and DGAT2, catalyze the final step of this pathway but are encoded by different genes and exhibit distinct tissue distribution and substrate preferences. DGAT1 is highly expressed in the intestine and plays a key role in dietary fat absorption, while DGAT2 is the predominant isoform in the liver, making it a key target for addressing hepatic steatosis.

To provide a comprehensive evaluation, this guide compares this compound with other well-characterized DGAT inhibitors:

  • PF-06424439 : A potent and selective DGAT2 inhibitor.

  • T863 : A potent and selective DGAT1 inhibitor.

  • A-922500 : Another potent and highly selective DGAT1 inhibitor.

  • Xanthohumol : A dual inhibitor of both DGAT1 and DGAT2.

Data Presentation: A Comparative Analysis of DGAT Inhibitors

The following table summarizes the available quantitative data for this compound and its alternatives, allowing for a direct comparison of their potency and selectivity.

InhibitorTarget(s)IC50 (Human DGAT1)IC50 (Human DGAT2)Key Characteristics
This compound DGAT2 Not specified, but selective for DGAT2Not specified, but potent in cellular assays Selective human DGAT2 inhibitor; reduces triglyceride biosynthesis in liver and fat cells.[1][4]
PF-06424439DGAT2No significant activity14 nMPotent and selective DGAT2 inhibitor.[5]
T863DGAT115 nMNo inhibitory activityPotent and selective DGAT1 inhibitor.
A-922500DGAT17-9 nM53,000 nM (53 µM)Highly potent and selective DGAT1 inhibitor.
XanthohumolDGAT1 & DGAT240,000 nM (40 µM)40,000 nM (40 µM)Dual inhibitor with similar potency for both isoforms.[5][6]

Experimental Protocols

The evaluation of DGAT inhibitor specificity and potency relies on robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro DGAT Activity Assay (Biochemical)

This assay directly measures the enzymatic activity of DGAT1 and DGAT2 in the presence of an inhibitor.

  • Enzyme Source : Microsomal fractions from cells engineered to overexpress human DGAT1 or DGAT2.

  • Substrates :

    • Diacylglycerol (DAG) as the acyl acceptor.

    • Radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA) as the acyl donor.

  • Assay Procedure :

    • Prepare a reaction mixture containing the enzyme source, DAG, and a buffer system.

    • Add varying concentrations of the inhibitor (e.g., this compound) or vehicle control.

    • Initiate the reaction by adding the radiolabeled fatty acyl-CoA.

    • Incubate the reaction at 37°C for a specified time.

    • Stop the reaction by adding a quenching solution.

    • Extract the lipids from the reaction mixture.

    • Separate the newly synthesized radiolabeled triglycerides from the unreacted substrates using thin-layer chromatography (TLC).

    • Quantify the amount of radiolabeled triglyceride using a scintillation counter.

  • Data Analysis : The inhibitory activity is calculated as the percentage reduction in triglyceride synthesis compared to the vehicle control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Triglyceride Synthesis Assay

This assay assesses the ability of an inhibitor to block triglyceride synthesis within a cellular context.

  • Cell Lines : Human hepatoma cell lines (e.g., HepG2) or preadipocytes (e.g., 3T3-L1) that endogenously express DGAT enzymes.

  • Reagents :

    • Radiolabeled lipid precursor (e.g., [14C]acetic acid or [3H]oleic acid).

    • Inhibitor of interest.

  • Assay Procedure :

    • Culture the cells to a suitable confluency.

    • Pre-incubate the cells with various concentrations of the inhibitor or vehicle control for a defined period.

    • Add the radiolabeled lipid precursor to the cell culture medium.

    • Incubate for a period to allow for cellular uptake and incorporation into triglycerides.

    • Wash the cells to remove unincorporated radiolabel.

    • Lyse the cells and extract the total lipids.

    • Separate the triglycerides by TLC.

    • Quantify the amount of radiolabeled triglyceride by scintillation counting.

  • Data Analysis : Similar to the biochemical assay, the IC50 value is determined by measuring the dose-dependent decrease in cellular triglyceride synthesis.

In Vivo Evaluation of DGAT Inhibitors

Animal models are used to assess the physiological effects of DGAT inhibitors.

  • Animal Models : Rodent models of dyslipidemia or obesity, such as diet-induced obese (DIO) mice or Zucker fatty rats.

  • Drug Administration : The inhibitor is administered orally or via another appropriate route.

  • Key Endpoints :

    • Plasma Triglyceride Levels : Blood samples are collected at various time points after administration of the inhibitor and a lipid challenge (e.g., oral gavage of corn oil). Plasma triglyceride levels are measured to assess the inhibitor's effect on lipid absorption and synthesis.

    • Hepatic Triglyceride Content : At the end of the study, liver tissue is collected, and the triglyceride content is quantified to determine the inhibitor's impact on hepatic steatosis.

    • Body Weight and Adiposity : For longer-term studies, changes in body weight and fat mass are monitored.

Visualizations

Signaling Pathway

DGAT2_Pathway cluster_inhibitor Inhibition Glycerol_3_Phosphate Glycerol-3-Phosphate Diacylglycerol Diacylglycerol (DAG) Glycerol_3_Phosphate->Diacylglycerol Multiple Steps Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->Diacylglycerol Triglyceride Triglyceride (TG) Diacylglycerol->Triglyceride Acyl-CoA Lipid_Droplet Lipid Droplet Storage Triglyceride->Lipid_Droplet DGAT2 DGAT2 H2_003 This compound H2_003->DGAT2

Caption: The role of DGAT2 in the final step of triglyceride synthesis and its inhibition by this compound.

Experimental Workflow

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay cluster_invivo In Vivo Evaluation Enzyme_Prep Prepare Microsomes (Overexpressing hDGAT2) Incubation Incubate with this compound and Substrates Enzyme_Prep->Incubation TLC Separate Lipids by TLC Incubation->TLC Quantification_Bio Quantify Radiolabeled TG TLC->Quantification_Bio IC50_Calc_Bio Calculate IC50 Quantification_Bio->IC50_Calc_Bio Cell_Culture Culture HepG2 or 3T3-L1 Cells Inhibitor_Treatment Treat Cells with this compound Cell_Culture->Inhibitor_Treatment Radiolabeling Add Radiolabeled Precursor Inhibitor_Treatment->Radiolabeling Lipid_Extraction Extract Total Lipids Radiolabeling->Lipid_Extraction Quantification_Cell Quantify Radiolabeled TG Lipid_Extraction->Quantification_Cell IC50_Calc_Cell Calculate IC50 Quantification_Cell->IC50_Calc_Cell Animal_Model Select Animal Model (e.g., DIO Mice) Drug_Admin Administer this compound Animal_Model->Drug_Admin Lipid_Challenge Oral Lipid Challenge Drug_Admin->Lipid_Challenge Tissue_Harvest Harvest Liver Tissue Drug_Admin->Tissue_Harvest Blood_Collection Collect Blood Samples Lipid_Challenge->Blood_Collection Analysis Analyze TG Levels Blood_Collection->Analysis Tissue_Harvest->Analysis

Caption: Workflow for evaluating the specificity and efficacy of DGAT2 inhibitors.

References

A Head-to-Head In Vitro Comparison of Diacylglycerol Acyltransferase (DGAT) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in vitro performance of key Diacylglycerol Acyltransferase (DGAT) inhibitors. This document provides supporting experimental data, detailed methodologies for crucial experiments, and visual diagrams of signaling pathways and experimental workflows.

Diacylglycerol acyltransferase (DGAT) is a critical enzyme that catalyzes the final step in triglyceride synthesis.[1] This pathway is integral to energy storage, and its dysregulation is implicated in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Two primary isoforms, DGAT1 and DGAT2, encoded by separate genes, carry out this pivotal reaction. While both isoforms catalyze the same reaction, they exhibit differences in tissue distribution, substrate preferences, and physiological functions, making them distinct therapeutic targets.[1] This guide focuses on a comparative analysis of selective inhibitors for both DGAT1 and DGAT2.

Quantitative Comparison of DGAT Inhibitors

The following table summarizes the in vitro potency of several well-characterized DGAT inhibitors. The data has been compiled from various independent studies to provide a comparative overview.

InhibitorTargetIC50 (nM)Cell-Based Assay IC50 (nM)Selectivity
PF-04620110 DGAT119 (human)8 (HT-29 cells, triglyceride synthesis)>100-fold vs. human DGAT2, ACAT1, AWAT1/2, MGAT2/3
A-922500 DGAT17, 9 (human), 24 (mouse)17 (HEK293 cells, [13C18]oleoyl triolein (B1671897) incorporation)Selective vs. DGAT2 (IC50 = 53 µM), ACAT1, and ACAT2 (IC50 = 296 µM)
PF-06424439 DGAT214Reduces triglyceride synthesis in human hepatocytesNo significant activity at MGAT1-3 or DGAT1
JNJ-DGAT2-A DGAT2140 (human)660-990 (HepG2 cells, triglyceride synthesis)>70-fold vs. DGAT1 and MGAT2

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate the DGAT signaling pathway and a typical experimental workflow for evaluating DGAT inhibitors in vitro.

DGAT Signaling Pathway in Triglyceride Synthesis.

Experimental_Workflow cluster_Enzyme_Assay Enzyme Activity Assay cluster_Cell_Assay Cell-Based Assay start_enzyme Prepare Microsomes (Expressing DGAT1 or DGAT2) add_inhibitor_enzyme Add DGAT Inhibitor (Varying Concentrations) start_enzyme->add_inhibitor_enzyme add_substrates_enzyme Add Substrates (e.g., DAG, [14C]oleoyl-CoA) add_inhibitor_enzyme->add_substrates_enzyme incubate_enzyme Incubate at 37°C add_substrates_enzyme->incubate_enzyme stop_reaction_enzyme Stop Reaction & Extract Lipids incubate_enzyme->stop_reaction_enzyme analyze_enzyme Analyze by TLC & Scintillation Counting stop_reaction_enzyme->analyze_enzyme calculate_ic50_enzyme Calculate IC50 analyze_enzyme->calculate_ic50_enzyme start_cell Culture Cells (e.g., HepG2, HT-29) add_inhibitor_cell Add DGAT Inhibitor start_cell->add_inhibitor_cell add_labeled_precursor Add Labeled Precursor (e.g., [14C]glycerol, [3H]oleic acid) add_inhibitor_cell->add_labeled_precursor incubate_cell Incubate add_labeled_precursor->incubate_cell lyse_cells Lyse Cells & Extract Lipids incubate_cell->lyse_cells analyze_cell Analyze TG Synthesis lyse_cells->analyze_cell determine_potency Determine Cellular Potency analyze_cell->determine_potency

Typical Experimental Workflow for DGAT Inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods in the field.

DGAT1 Enzyme Inhibition Assay (Radiolabeled)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DGAT1 in a cell-free system.

Materials:

  • Enzyme Source: Microsomes from Sf9 insect cells or HEK293 cells overexpressing human DGAT1.

  • Substrates: 1,2-Dioleoyl-sn-glycerol (DAG) and [14C]oleoyl-CoA.

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5) containing 150 mM KCl, and 10 mM MgCl2.

  • Test Compounds: DGAT1 inhibitors dissolved in DMSO.

  • Stopping Solution: Chloroform:methanol (2:1, v/v).

  • Thin-Layer Chromatography (TLC) plates: Silica (B1680970) gel G60.

  • TLC Developing Solvent: Hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

  • Scintillation fluid and counter.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, DAG, and the DGAT1 enzyme preparation.

  • Add the test compound at various concentrations (typically in a serial dilution). A DMSO control is run in parallel.

  • Initiate the reaction by adding the radiolabeled fatty acyl-CoA.

  • Incubate the reaction mixture at 37°C for 10-20 minutes.

  • Stop the reaction by adding the stopping solution.

  • Extract the lipids and spot the organic phase onto a TLC plate.

  • Develop the TLC plate in the developing solvent to separate the triglycerides from the substrates.

  • Visualize the radiolabeled triglycerides using a phosphorimager.

  • Scrape the silica gel corresponding to the triglyceride band into a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Cellular Triglyceride Synthesis Assay

This assay measures the effect of DGAT inhibitors on triglyceride synthesis within a cellular context.

Materials:

  • Cell Line: HepG2 or HT-29 cells.

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Labeled Precursor: [14C]glycerol or [3H]oleic acid.

  • Test Compounds: DGAT inhibitors dissolved in DMSO.

  • Lysis Buffer: A suitable buffer for cell lysis and lipid extraction (e.g., isopropanol).

  • TLC plates and developing solvent as described above.

  • Scintillation fluid and counter.

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere and grow to a desired confluency.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.

  • Add the radiolabeled precursor ([14C]glycerol or [3H]oleic acid) to the culture medium and incubate for an additional 2-4 hours.

  • Wash the cells with cold phosphate-buffered saline (PBS) to remove unincorporated labeled precursor.

  • Lyse the cells and extract the total lipids.

  • Separate the triglycerides from other lipid species using TLC as described in the enzyme inhibition assay protocol.

  • Quantify the amount of radiolabeled triglyceride by scintillation counting.

  • Determine the effect of the inhibitor on cellular triglyceride synthesis and calculate the IC50 value.

Conclusion

The in vitro data presented in this guide highlights the potency and selectivity of several DGAT1 and DGAT2 inhibitors. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies. The distinct profiles of these inhibitors underscore the potential for developing targeted therapies for a range of metabolic disorders. Further investigation into the cellular and physiological consequences of inhibiting each DGAT isoform will be crucial for advancing these promising therapeutic strategies.

References

A Comparative Guide to the Validation of Molecular Hydrogen's Effect on Lipid Accumulation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the effects of molecular hydrogen (H2) on lipid accumulation, with a focus on in vitro studies using the HepG2 human hepatoma cell line, a widely used model for studying liver-related metabolic processes. For a comprehensive comparison, the effects of H2 are benchmarked against two well-established drugs known to modulate lipid metabolism: Simvastatin (B1681759) and Metformin (B114582). This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for metabolic disorders characterized by excessive lipid accumulation, such as non-alcoholic fatty liver disease (NAFLD).

Data Presentation: Comparative Efficacy in Reducing Lipid Accumulation

The following table summarizes the quantitative data on the effects of Molecular Hydrogen (H2), Simvastatin, and Metformin on lipid accumulation in HepG2 cells. The data is compiled from various studies and presented to facilitate a direct comparison of their efficacy.

Compound Cell Line Inducer of Lipid Accumulation Concentration Effect on Lipid Accumulation Key Molecular Targets/Pathways Citation
Molecular Hydrogen (H2) HepG2Palmitate-BSA complexPretreatment for 24hSignificant reduction in fatty acid uptake and lipid accumulation.Downregulation of CD36 protein expression, inhibition of JNK activation, activation of AMPK/Nrf2/HO-1 pathway.[1][2][3][4]
Simvastatin HepG2Oleic Acid (1 mM)4-10 µM~40% reduction in lipid accumulation.Inhibition of HMG-CoA reductase.[5][6]
Metformin HepG2High Glucose2 mMSignificant reduction in lipid accumulation.Downregulation of SREBP-1c and FAS, increased expression of CPT1 and CROT, downregulation of miR-33b, activation of AMPK.[1][7][8][9][10][11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are foundational for the validation and comparison of compounds affecting lipid accumulation.

Cell Culture and Induction of Lipid Accumulation
  • Cell Line: Human hepatoma HepG2 cells.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Steatosis: To induce lipid accumulation, HepG2 cells are treated with either a fatty acid complex (e.g., 0.3-1.0 mM palmitate conjugated to bovine serum albumin - BSA) or high glucose (e.g., 33 mM) for 24 hours.[1][2][9]

Treatment with Test Compounds
  • Molecular Hydrogen (H2): HepG2 cells are pre-treated with hydrogen-rich medium for 24 hours before the induction of lipid accumulation. Hydrogen-rich medium can be prepared by bubbling hydrogen gas into the culture medium or by using commercially available hydrogen-generating reagents.[1][2][3]

  • Simvastatin: A stock solution of simvastatin is prepared in a suitable solvent (e.g., DMSO). HepG2 cells are pre-treated with varying concentrations of simvastatin (e.g., 4-10 µM) for 24 hours prior to the addition of the lipid accumulation inducer.[5][6]

  • Metformin: A stock solution of metformin is prepared in water. HepG2 cells are treated with metformin (e.g., 2 mM) concurrently with the high glucose challenge for 24 hours.[7][9]

Quantification of Lipid Accumulation: Oil Red O Staining

Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids.

  • Fixation: After treatment, cells are washed twice with phosphate-buffered saline (PBS) and then fixed with 10% formalin in PBS for 30-60 minutes at room temperature.[12][13][14]

  • Washing: The formalin is removed, and the cells are washed with distilled water.

  • Isopropanol (B130326) Incubation: Cells are incubated with 60% isopropanol for 5 minutes.[14]

  • Staining: The isopropanol is removed, and the cells are stained with a freshly prepared Oil Red O working solution for 15-30 minutes at room temperature.[12][13][14]

  • Washing: The staining solution is discarded, and the cells are washed multiple times with distilled water to remove excess stain.

  • Visualization: The stained lipid droplets within the cells can be visualized using a light microscope.

  • Quantification: For quantitative analysis, the stained oil is eluted by adding 100% isopropanol and the absorbance is measured spectrophotometrically at a wavelength of 500-540 nm.[12][15]

Fatty Acid Uptake Assay

This assay measures the rate at which cells take up fluorescently labeled fatty acid analogs.

  • Cell Seeding: HepG2 cells are seeded in a 96-well plate.

  • Serum Starvation: Prior to the assay, cells are serum-starved for a defined period (e.g., 1-2 hours).

  • Incubation with Fluorescent Fatty Acid: Cells are incubated with a fluorescently labeled fatty acid analog (e.g., BODIPY-labeled C16) for a short period (e.g., 15 minutes).[2][16]

  • Washing: The cells are washed with a washing buffer to remove any unincorporated fluorescent fatty acid.

  • Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence microplate reader or a fluorescence microscope.[2][17]

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in lipid metabolism.

  • Cell Lysis: After treatment, cells are washed with cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., CD36, phospho-JNK, total JNK, GAPDH) overnight at 4°C.[2][18]

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways modulated by Molecular Hydrogen, Simvastatin, and Metformin in the context of lipid accumulation.

H2_Pathway H2 Molecular Hydrogen (H2) CD36 CD36 Protein Expression H2->CD36 Downregulates JNK JNK Activation H2->JNK Inhibits AMPK AMPK Activation H2->AMPK Activates FattyAcid Fatty Acid Uptake CD36->FattyAcid FattyAcid->JNK LipidAccumulation Lipid Accumulation JNK->LipidAccumulation Nrf2_HO1 Nrf2/HO-1 Pathway AMPK->Nrf2_HO1 OxidativeStress Oxidative Stress Nrf2_HO1->OxidativeStress Reduces OxidativeStress->LipidAccumulation

Caption: Molecular Hydrogen's mechanism in reducing lipid accumulation.

Simvastatin_Pathway Simvastatin Simvastatin HMG_CoA_Reductase HMG-CoA Reductase Simvastatin->HMG_CoA_Reductase Inhibits Mevalonate Mevalonate Pathway HMG_CoA_Reductase->Mevalonate Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol LipidAccumulation Lipid Accumulation Cholesterol->LipidAccumulation Contributes to

Caption: Simvastatin's inhibitory effect on the cholesterol synthesis pathway.

Metformin_Pathway Metformin Metformin AMPK AMPK Activation Metformin->AMPK Activates miR33b miR-33b Expression Metformin->miR33b Downregulates SREBP1c SREBP-1c Expression AMPK->SREBP1c Inhibits CPT1_CROT CPT1 & CROT Expression AMPK->CPT1_CROT Increases FAS FAS Expression SREBP1c->FAS Lipogenesis De Novo Lipogenesis FAS->Lipogenesis LipidAccumulation Lipid Accumulation Lipogenesis->LipidAccumulation FattyAcidOxidation Fatty Acid β-Oxidation CPT1_CROT->FattyAcidOxidation FattyAcidOxidation->LipidAccumulation Reduces miR33b->CPT1_CROT Inhibits

Caption: Metformin's multifaceted regulation of lipid metabolism pathways.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: The specific substance "H2-003" could not be definitively identified through standard chemical databases. The information provided below is a general guideline for the safe disposal of laboratory chemicals. Researchers, scientists, and drug development professionals must always refer to the specific Safety Data Sheet (SDS) for the exact chemical before handling or disposal.

I. Introduction

The safe and responsible disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides a general framework for the proper disposal of chemical waste, with a focus on procedural steps and safety protocols. The procedures outlined are based on established laboratory safety principles. For specific chemical disposal, always consult the manufacturer's Safety Data Sheet (SDS).

II. General Chemical Disposal Protocol

The disposal of any chemical waste should follow a structured protocol to minimize risks. This involves identifying the substance, assessing its hazards, selecting the appropriate disposal route, and documenting the process.

Experimental Protocol: General Chemical Waste Disposal

  • Chemical Identification: Positively identify the chemical waste. Locate the Safety Data Sheet (SDS) for the substance.

  • Hazard Assessment: Review the SDS, specifically sections on hazards identification, handling and storage, and disposal considerations.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the SDS. This may include safety goggles, face shields, gloves resistant to the specific chemical, and a lab coat.

  • Segregation of Waste: Do not mix different chemical wastes unless explicitly permitted by established procedures. Incompatible chemicals can react violently. Store waste in clearly labeled, compatible containers.

  • Waste Accumulation: Store waste in a designated Satellite Accumulation Area (SAA).[1] Containers must be in good condition, compatible with the waste, and kept closed when not in use.[2]

  • Labeling: Label all waste containers with the words "Hazardous Waste," the full chemical name (no abbreviations), and the accumulation start date.[2][3]

  • Disposal Request: When the container is full or has been in accumulation for the maximum allowed time, submit a waste disposal request to your institution's Environmental Health and Safety (EHS) office.[4]

  • Record Keeping: Maintain a log of all hazardous waste generated and disposed of.[3][5]

III. Example Chemical Data: Hydrogen Gas (H2)

While "this compound" is an unknown identifier, the search results provided extensive information on Hydrogen (H2). The following table summarizes its key properties and immediate safety information as an example of data presentation. This data is not to be used for the disposal of "this compound".

PropertyValueSource
Chemical Formula H2[6]
Appearance Colorless, odorless gas[7][8]
Molecular Weight 2 g/mol [9]
Boiling Point -253 °C[9][10]
Melting Point -259 °C[6][9]
Flammability Range 4-75 vol% in air[9]
Autoignition Temperature 560 °C[9]
Primary Hazards Extremely flammable gas; Gas under pressure; Simple asphyxiant[6][9]

IV. Logical Workflow for Chemical Disposal

The decision-making process for chemical disposal can be visualized as a logical workflow. This diagram illustrates the key steps from waste generation to final disposal.

A Waste Chemical Generated B Identify Chemical & Consult Safety Data Sheet (SDS) A->B C Determine Hazards (Flammable, Corrosive, Toxic, Reactive) B->C D Don Appropriate PPE C->D E Segregate into Compatible, Labeled Waste Container D->E F Store in Satellite Accumulation Area E->F G Is Container Full or Accumulation Time Limit Reached? F->G H Continue Accumulation (Weekly Inspection) G->H No I Arrange for Pickup by Environmental Health & Safety (EHS) G->I Yes H->G J Document Disposal I->J

Caption: Workflow for the safe disposal of laboratory chemical waste.

V. Spill and Emergency Procedures

In the event of a chemical spill, immediate and correct action is crucial.

General Spill Cleanup Protocol:

  • Alert Personnel: Notify everyone in the immediate area of the spill.[11]

  • Evacuate: If the spill is large, highly toxic, or flammable, evacuate the area and contact your institution's EHS or emergency response team.

  • Ventilate: If safe to do so, increase ventilation by opening windows or turning on a fume hood.[11]

  • Consult SDS: Refer to the SDS for specific spill cleanup instructions.

  • Use Spill Kit: For small, manageable spills, use an appropriate spill kit. Never use combustible materials like paper towels to clean up oxidizers or flammable liquids.[11]

  • Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.

  • Containment: Confine the spill to a small area.[11]

  • Cleanup and Disposal: Absorb the spilled material and place it in a labeled container for hazardous waste disposal.

For flammable gases like hydrogen, the primary response to a leak is to eliminate all ignition sources and ventilate the area.[8][10] If a leaking gas cylinder is on fire, do not extinguish the flame unless the gas flow can be stopped safely, as this can lead to the formation of an explosive mixture.[6][10]

VI. Conclusion

The proper disposal of chemical waste is a critical component of laboratory safety. While the specific identity of "this compound" is unknown, the principles of chemical identification, hazard assessment, proper handling, and adherence to institutional protocols are universal. Always prioritize safety by consulting the Safety Data Sheet for any chemical before use or disposal.

References

Essential Safety and Logistical Information for Handling Hydrogen (H₂) Gas

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The substance "H2-003" could not be specifically identified through available resources. This guide provides information for Hydrogen (H₂) gas, which is presumed to be the intended substance. Researchers, scientists, and drug development professionals should always consult their institution's specific safety protocols and the Safety Data Sheet (SDS) provided by the gas supplier before handling any chemical.

This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for Hydrogen gas to ensure laboratory safety.

Quantitative Safety Data

The following table summarizes key quantitative safety data for Hydrogen gas.

PropertyValueCitations
Flammability Limits in Air4% - 75% by volume[1][2][3]
Auto-ignition Temperature500 °C (932 °F)[2][3]
Flammable Gas Mixtures>5.5% H₂ in N₂, >2.94% H₂ in Ar, >3.9% H₂ in He
Oxygen DisplacementAsphyxiant at high concentrations
Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling Hydrogen gas to mitigate risks associated with flammability and compressed gas.

EquipmentSpecificationsCitations
Eye Protection ANSI-approved, tight-fitting safety goggles. A face shield is also recommended.
Body Protection Flame-resistant and anti-static lab coats, fully buttoned with sleeves of sufficient length.
Hand Protection Chemical-resistant gloves. For liquefied hydrogen, cryogenic gloves are required.
Footwear Closed-toed, anti-static safety shoes.
Respiratory Protection Generally not required with adequate ventilation. In case of a leak, a self-contained breathing apparatus (SCBA) is necessary.

Experimental Protocols and Handling Procedures

Adherence to strict protocols is crucial for the safe handling of Hydrogen gas in a laboratory setting.

Storage of Hydrogen Cylinders
  • Securing Cylinders: Compressed gas cylinders must be securely fastened at all times, even when empty. Use chains or straps to secure them to a wall or a stable structure.

  • Ventilation: Store cylinders in a cool, dry, and well-ventilated area.

  • Segregation: Flammable gas cylinders must be stored at least 20 feet away from oxidizing gases and other combustible materials.

  • Environment: Avoid storing cylinders near electrical panels, emergency eyewashes, safety showers, or heat and ignition sources.

Operational Plan for Handling Hydrogen Gas
  • Training: All personnel must be thoroughly trained in handling compressed and flammable gases before working with Hydrogen.

  • System Preparation:

    • Ensure all equipment, including tubing and regulators, is designed for Hydrogen service and is electrically grounded and bonded. Stainless steel tubing is recommended.

    • Before introducing Hydrogen, purge the entire system with an inert gas like Nitrogen or Argon.

  • Leak Detection:

    • The use of a fixed gas detection system with audible and visual alarms is highly recommended.

    • After connecting a new cylinder, perform a leak test on all connections using a suitable leak detection solution.

  • Ventilation: All work with Hydrogen gas should be conducted in a chemical fume hood or a well-ventilated area to prevent accumulation.

  • Eliminating Ignition Sources: Prohibit open flames, sparks, and smoking in areas where Hydrogen is handled or stored. Use non-sparking tools.

Emergency Procedures
  • In Case of a Leak:

    • Evacuate all non-essential personnel from the immediate area.

    • If it is safe to do so, shut off the Hydrogen source.

    • Increase ventilation to the area.

    • Notify the principal investigator and the appropriate safety personnel.

  • In Case of Fire:

    • If a Hydrogen leak ignites, do not attempt to extinguish the flame unless the gas flow can be stopped safely. An extinguished flame on an active leak can lead to the formation of an explosive gas cloud that could re-ignite.

    • Evacuate the area and contact emergency services.

Disposal Plan
  • Empty Cylinders: Do not attempt to dispose of gas cylinders. Contact the supplier for the return of old, unused, or empty cylinders.

  • Waste Neutralization: For experimental residues containing acids used to generate hydrogen, neutralize them with a base like sodium bicarbonate before disposal, following institutional guidelines.

Visualization of Handling Workflow

The following diagram illustrates the logical workflow for safely handling a compressed Hydrogen gas cylinder from receipt to disposal.

G cluster_receiving Receiving & Initial Storage cluster_use In-Lab Handling & Use cluster_disposal Post-Use & Disposal Receive Receive New Cylinder Inspect Inspect Cylinder for Damage Receive->Inspect Store Secure in Ventilated Storage Inspect->Store ReturnSupplier Return to Supplier Inspect->ReturnSupplier If Damaged Transport Transport to Lab Store->Transport Secure Secure Cylinder in Lab Transport->Secure Connect Connect Regulator & Tubing Secure->Connect LeakTest Perform Leak Test Connect->LeakTest LeakTest->Secure If Leak Detected Use Use Gas in Experiment LeakTest->Use Disconnect Disconnect & Cap Cylinder Use->Disconnect MarkEmpty Mark as 'Empty' Disconnect->MarkEmpty ReturnStore Return to Storage Area MarkEmpty->ReturnStore ReturnStore->ReturnSupplier

Caption: Workflow for handling compressed Hydrogen gas cylinders.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.